N-(2-Aminoethyl)acrylamide
Description
Structure
3D Structure
Properties
IUPAC Name |
N-(2-aminoethyl)prop-2-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2O/c1-2-5(8)7-4-3-6/h2H,1,3-4,6H2,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXJGFDIZSMWOGY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
25189-28-0 | |
| Record name | 2-Propenamide, N-(2-aminoethyl)-, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25189-28-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID40178631 | |
| Record name | N-(2-Aminoethyl)acrylamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40178631 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23918-29-8 | |
| Record name | N-(2-Aminoethyl)acrylamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023918298 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-(2-Aminoethyl)acrylamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40178631 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Technical Guide to the Chemical Properties of N-(2-Aminoethyl)acrylamide
For Researchers, Scientists, and Drug Development Professionals
N-(2-Aminoethyl)acrylamide (AEAA) is a bifunctional monomer prized for its versatility in polymer chemistry, biomaterials science, and drug development. Its molecular architecture, featuring both a polymerizable acrylamide (B121943) group and a nucleophilic primary amine, allows for the synthesis of advanced functional polymers and bioconjugates. This guide provides an in-depth overview of its core chemical properties, synthesis protocols, and key applications.
Core Chemical and Physical Properties
This compound is a polar, hydrophilic compound, a characteristic reflected in its high solubility in aqueous solutions and its negative LogP value.[1][2] Its key identifiers and physicochemical properties are summarized below for quick reference.
Table 1: Chemical Identifiers and Physical Properties of this compound
| Property | Value | Source(s) |
| IUPAC Name | N-(2-aminoethyl)prop-2-enamide | [1][2] |
| CAS Number | 23918-29-8 | [1][2][3][4] |
| Molecular Formula | C₅H₁₀N₂O | [1][4] |
| Molecular Weight | 114.15 g/mol | [1][2][3] |
| Exact Mass | 114.079313 Da | [1] |
| Appearance | Solid | |
| Density | 0.985 - 0.986 g/cm³ | [1][4] |
| Boiling Point | 297.5 °C at 760 mmHg | [1][4] |
| Flash Point | 133.7 °C | [1] |
| Vapor Pressure | 0.00134 mmHg at 25 °C | [1][4] |
| Water Solubility | Highly soluble | [1] |
| LogP (calculated) | -0.8 | [1][2] |
| Refractive Index | 1.466 | [1][4] |
| Polar Surface Area | 58.61 Ų | [1] |
| pKa (predicted) | 14.48 ± 0.46 | [4] |
| Storage Temperature | Inert atmosphere, store in freezer, under -20°C |
Molecular Structure and Reactivity
The utility of AEAA stems from its two distinct reactive sites: the vinyl group of the acrylamide and the primary amine of the ethylamine (B1201723) side chain.[1][3] This bifunctionality dictates its primary chemical behaviors.
-
Free Radical Polymerization: The acrylamide's carbon-carbon double bond readily participates in free radical polymerization to form polyacrylamide backbones with pendant primary amine groups.[1][3] This process can be initiated using redox pairs like ammonium (B1175870) persulfate (APS) and tetramethylethylenediamine (TEMED).[3] For more precise control over polymer architecture and molecular weight, advanced techniques such as Reversible Addition-Fragmentation Chain Transfer (RAFT) and Atom Transfer Radical Polymerization (ATRP) are employed.[1]
-
Michael Addition: The α,β-unsaturated carbonyl of the acrylamide group acts as a "soft" electrophile, making it a Michael acceptor.[3] It preferentially reacts with soft nucleophiles, most notably the thiolate groups of cysteine residues in proteins.[3][5] This reaction is the basis for its use in covalent drug design and is also a primary mechanism of its cytotoxicity.[1][3][6]
-
Nucleophilic Reactivity: The terminal primary amine is a strong nucleophile and can react with a variety of electrophiles, such as isocyanates, aldehydes, and activated carboxylic acids.[1] This functionality is crucial for post-polymerization modification and for conjugating AEAA to biomolecules.[1]
References
- 1. Buy this compound | 23918-29-8 [smolecule.com]
- 2. This compound | C5H10N2O | CID 152664 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound|Primary Amine Monomer [benchchem.com]
- 4. lookchem.com [lookchem.com]
- 5. Molecular determinants of acrylamide neurotoxicity through covalent docking - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Reactivity of Acrylamides Causes Cytotoxicity and Activates Oxidative Stress Response - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Molecular Structure of N-(2-Aminoethyl)acrylamide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and biological interactions of N-(2-Aminoethyl)acrylamide (AEAA). The information is intended to support research and development activities in the fields of materials science, drug delivery, and bioconjugation.
Molecular Structure and Identification
This compound is a bifunctional monomer possessing both a reactive acrylamide (B121943) group and a primary amine. This unique structure allows it to be a versatile building block in the synthesis of functional polymers and bioconjugates.
Chemical Identifiers
| Identifier | Value |
| IUPAC Name | N-(2-aminoethyl)prop-2-enamide[1][2] |
| CAS Number | 23918-29-8[1][2] |
| Molecular Formula | C₅H₁₀N₂O[1][2] |
| SMILES | C=CC(=O)NCCN[2] |
| InChI Key | HXJGFDIZSMWOGY-UHFFFAOYSA-N[1] |
Molecular Weight
| Type | Value ( g/mol ) |
| Average Molecular Weight | 114.15[1][2] |
| Monoisotopic Mass | 114.079312947[2] |
3D Conformational Structure
The three-dimensional structure of this compound is crucial for understanding its reactivity and interaction with other molecules. A representative 3D conformer can be downloaded in SDF format from the PubChem database (CID 152664).[2] This allows for computational modeling and visualization of the molecule's spatial arrangement.
Physicochemical Properties
The physical and chemical properties of this compound are summarized in the table below. These properties are essential for its handling, processing, and application in various experimental settings.
| Property | Value |
| Density | 0.986 g/cm³[1] |
| Boiling Point | 297.502 °C at 760 mmHg[1] |
| Flash Point | 133.725 °C[1] |
| Solubility | Soluble in water |
| logP | -0.8[2] |
Spectroscopic Characterization
Spectroscopic techniques are fundamental for the verification and characterization of the molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the vinyl protons of the acrylamide group (typically in the range of 5.5-6.5 ppm), as well as signals for the protons of the ethylene (B1197577) bridge and the amine and amide groups.[3]
-
¹³C NMR: The carbon NMR spectrum will exhibit characteristic peaks for the carbonyl carbon of the amide, the sp² hybridized carbons of the vinyl group, and the sp³ hybridized carbons of the ethylenediamine (B42938) moiety.[4] For acrylamide, the carbonyl carbon appears around 169.48 ppm, and the vinyl carbons are observed at approximately 128.28 and 130.26 ppm.[4]
Fourier-Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum of this compound will display characteristic absorption bands that confirm the presence of its functional groups.
| Wavenumber (cm⁻¹) | Assignment |
| 3200-3400 | N-H stretching (amide and amine)[5] |
| ~1650 | C=O stretching (amide I band)[5] |
| ~1600 | C=C stretching[6] |
| 1400-1100 | C-N stretching and CH₂ bending[6] |
Synthesis of this compound
The most common method for synthesizing this compound is the reaction of acryloyl chloride with an excess of ethylenediamine.[1][7] To improve selectivity and yield, a Boc-protected intermediate of ethylenediamine can be used.
Experimental Protocol: Synthesis via Boc-Protected Ethylenediamine
This protocol involves the acylation of mono-Boc-protected ethylenediamine followed by the deprotection of the amine group.
Materials:
-
N-Boc-ethylenediamine
-
Acryloyl chloride
-
Triethylamine (B128534) (Et₃N)
-
Concentrated Hydrochloric Acid (HCl)
-
Dioxane
-
Sodium sulfate (B86663) (Na₂SO₄)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
Procedure:
-
Acylation:
-
Dissolve N-Boc-ethylenediamine (1 equivalent) and triethylamine (1.1 equivalents) in dichloromethane at 0 °C under an inert atmosphere.
-
Slowly add acryloyl chloride (1 equivalent) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture with saturated aqueous NaHCO₃ and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude N-[2-(Boc-amino)ethyl]acrylamide.
-
-
Deprotection:
-
Dissolve the crude N-[2-(Boc-amino)ethyl]acrylamide in a 1:1 mixture of concentrated HCl and dioxane.
-
Stir the solution at room temperature for 4 hours.[8]
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in a minimal amount of water and basify with a strong base (e.g., NaOH) to a pH > 12.
-
Extract the product with dichloromethane.
-
Dry the combined organic extracts over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield this compound.
-
Logical Workflow for Synthesis and Purification
Caption: Workflow for the synthesis and purification of this compound.
Biological Activity and Signaling Pathways
Acrylamides, as a class of compounds, are known to exhibit cytotoxicity.[9] Their reactivity towards biological nucleophiles, such as cysteine residues in proteins, can lead to cellular stress and apoptosis.[9] One of the key signaling pathways implicated in the cellular response to electrophilic compounds like acrylamide is the Nrf2-ARE pathway.[10][11]
Nrf2-ARE Signaling Pathway
Under normal conditions, the transcription factor Nrf2 is kept in the cytoplasm by Keap1, which facilitates its degradation.[11] Electrophiles like acrylamide can react with cysteine residues on Keap1, leading to a conformational change that releases Nrf2.[11] Nrf2 then translocates to the nucleus, binds to the Antioxidant Response Element (ARE), and initiates the transcription of a battery of cytoprotective genes, including those for antioxidant and phase II detoxification enzymes.[10][11]
Diagram of the Nrf2-ARE Signaling Pathway
Caption: Simplified diagram of the Nrf2-ARE signaling pathway activation.
Experimental Protocol: Cytotoxicity Assessment (MTT Assay)
This protocol outlines a standard MTT assay to determine the cytotoxic effects of this compound on a selected cell line.
Materials:
-
Cell line of interest (e.g., HEK293, NIH/3T3)
-
Complete cell culture medium
-
This compound
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
Procedure:
-
Cell Seeding:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the old medium and add 100 µL of the diluted compound solutions to the wells. Include a vehicle control (medium with the same solvent concentration used for the compound) and a blank (medium only).
-
Incubate for 24, 48, or 72 hours.[12]
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10-20 µL of MTT solution to each well.[12]
-
Incubate for an additional 3-4 hours at 37°C.
-
-
Formazan (B1609692) Solubilization and Absorbance Measurement:
-
Carefully remove the medium containing MTT.
-
Add 100-150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 490 nm using a microplate reader.[12]
-
Experimental Workflow for Cytotoxicity and Pathway Analysis
Caption: Experimental workflow for assessing cytotoxicity and Nrf2 pathway involvement.
References
- 1. Buy this compound | 23918-29-8 [smolecule.com]
- 2. This compound | C5H10N2O | CID 152664 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Synthesis routes of N-(2-Aminoethyl)methacrylamide hydrochloride [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Interpreting Infrared Spectra - Specac Ltd [specac.com]
- 6. researchgate.net [researchgate.net]
- 7. This compound|Primary Amine Monomer [benchchem.com]
- 8. Synthesis of N-(2-aminoethyl) acrylamide linker [bio-protocol.org]
- 9. Reactivity of Acrylamides Causes Cytotoxicity and Activates Oxidative Stress Response - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Role of the Nrf2-ARE pathway in acrylamide neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ROLE OF THE Nrf2-ARE PATHWAY IN ACRYLAMIDE NEUROTOXICITY - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Investigation of genotoxic and cytotoxic effects of acrylamide in HEK293 cell line - MedCrave online [medcraveonline.com]
Synthesis of N-(2-Aminoethyl)acrylamide from Acryloyl Chloride: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of N-(2-Aminoethyl)acrylamide from acryloyl chloride, a critical building block in the development of functional polymers and bioconjugates for the pharmaceutical and biotechnology industries. This document details two primary synthetic methodologies, including step-by-step experimental protocols and a comparative analysis of their respective yields and purities.
Introduction
This compound is a bifunctional monomer possessing a reactive acrylamide (B121943) moiety for polymerization and a primary amine for conjugation with biomolecules or other chemical entities.[1] Its unique structure makes it an invaluable component in the design of hydrogels for drug delivery, tissue engineering scaffolds, and biocompatible coatings.[2] The synthesis of this monomer is primarily achieved through the acylation of an ethylenediamine (B42938) derivative with acryloyl chloride. This guide will explore two effective strategies: the direct acylation of ethylenediamine under Schotten-Baumann conditions and a more selective approach involving a protected ethylenediamine precursor.
Synthetic Methodologies
The synthesis of this compound from acryloyl chloride can be approached in two main ways, each with its own advantages and considerations regarding selectivity, yield, and purification.
Method 1: Direct Acylation of Ethylenediamine via Schotten-Baumann Reaction
The direct reaction between acryloyl chloride and ethylenediamine is a common and straightforward method for the synthesis of this compound.[1] To control the reaction and minimize the formation of the bis-acylated byproduct, the reaction is typically carried out under Schotten-Baumann conditions. This involves a two-phase solvent system (an organic solvent and water), low temperatures, and careful control of the pH.[3] The aqueous base neutralizes the hydrochloric acid generated during the reaction, driving the equilibrium towards the desired amide product.[4][5]
The reaction proceeds via a nucleophilic acyl substitution. The primary amine of ethylenediamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of acryloyl chloride. This forms a tetrahedral intermediate which then collapses, eliminating a chloride ion to form the amide bond. The presence of a base is crucial to neutralize the HCl byproduct, which would otherwise protonate the unreacted amine, rendering it non-nucleophilic.[3]
The following protocol is adapted from the synthesis of the analogous N-(2-Aminoethyl)methacrylamide hydrochloride and is applicable for the synthesis of this compound.[6]
-
Preparation of Ethylenediamine Solution: In a flask equipped with a magnetic stirrer and cooled in an ice bath (0 °C), prepare a solution of ethylenediamine (15 mmol) in water (150 cm³).
-
pH Adjustment: Adjust the pH of the ethylenediamine solution to 8.5 using 3N HCl.
-
Preparation of Acryloyl Chloride Solution: In a separate flask, prepare a solution of acryloyl chloride (16.5 mmol) in chloroform (B151607) (100 cm³).
-
Reaction: Add the acryloyl chloride solution dropwise to the stirred ethylenediamine solution over 2 hours, maintaining the temperature at 0 °C.
-
Stirring: After the addition is complete, continue stirring the reaction mixture at 0 °C for an additional 2 hours.
-
Work-up:
-
Separate the organic and aqueous layers.
-
Extract the aqueous layer with chloroform (3 x 50 cm³).
-
Combine the organic extracts and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: The crude product can be purified by recrystallization from a suitable solvent such as ethanol (B145695) to yield this compound.[1]
Method 2: Synthesis via N-Boc Protected Ethylenediamine
To enhance selectivity and minimize the formation of bis-acrylamide byproducts, a protection strategy is often employed.[1] One of the most common approaches involves the use of N-Boc-ethylenediamine, where one of the amine groups is protected with a tert-butyloxycarbonyl (Boc) group. This ensures that only the free primary amine reacts with acryloyl chloride. The Boc group is then removed under acidic conditions to yield the final product.
This method involves two main steps: the acylation of N-Boc-ethylenediamine and the subsequent deprotection of the Boc group.
This protocol is a detailed procedure for the synthesis of this compound via an N-Boc protected intermediate.
Step 1: Synthesis of N-Boc-aminoethyl acrylamide
-
Dissolution: In a round-bottom flask, dissolve N-Boc-ethylenediamine in dry tetrahydrofuran (B95107) (THF).
-
Base Addition: Add triethylamine to the solution and cool the mixture in an ice bath.
-
Acryloyl Chloride Addition: Prepare a solution of acryloyl chloride in dry THF and add it dropwise to the N-Boc-ethylenediamine solution.
-
Reaction: Stir the reaction mixture in an ice bath for 2 hours, and then at room temperature overnight.
-
Work-up:
-
Dilute the mixture with a solution of sodium hydrogen carbonate (NaHCO₃) and then add dichloromethane (B109758) (DCM).
-
Separate the DCM phase and wash it with NaHCO₃ solution and saturated brine.
-
Dry the DCM phase over sodium sulphate and evaporate the solvent to isolate the N-Boc-aminoethyl acrylamide.
-
Step 2: Deprotection of N-Boc-aminoethyl acrylamide
-
Acidic Treatment: Dilute the N-Boc-aminoethyl acrylamide with a solution of concentrated HCl in dioxane.
-
Reaction: Stir the mixture for 4 hours at room temperature, protected from light.
-
Isolation: Evaporate the solvent to obtain the this compound hydrochloride salt.
Data Presentation
The following tables summarize the quantitative data associated with the synthesis of this compound.
Table 1: Comparison of Synthetic Methodologies
| Parameter | Method 1: Direct Acylation | Method 2: Protected Synthesis |
| Starting Materials | Acryloyl chloride, Ethylenediamine | Acryloyl chloride, N-Boc-ethylenediamine, HCl/Dioxane |
| Key Reagents | Base (e.g., NaOH) | Triethylamine |
| Reaction Steps | 1 | 2 (Acylation and Deprotection) |
| Selectivity Control | Relies on reaction conditions (pH, temp.) | High, due to protecting group |
| Typical Yield | 51% - 95%[1] | Generally high, but a two-step process |
| Reported Purity | 95% - 99%[1] | High |
| Primary Byproduct | Bis-acylated ethylenediamine | - |
Table 2: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₅H₁₀N₂O[7] |
| Molecular Weight | 114.15 g/mol [7] |
| Boiling Point | 297.5 °C at 760 mmHg[8] |
| Flash Point | 133.7 °C[8] |
| Density | 0.986 g/cm³[8] |
| LogP | -0.8[7] |
Conclusion
The synthesis of this compound from acryloyl chloride can be effectively achieved through either direct acylation of ethylenediamine under Schotten-Baumann conditions or a more controlled approach using N-Boc-protected ethylenediamine. The direct method offers a more straightforward, single-step synthesis with potentially high yields, though it requires careful control of reaction conditions to minimize byproduct formation. The protected route, while involving an additional deprotection step, provides excellent selectivity and is often preferred when high purity is paramount. The choice of synthetic strategy will depend on the specific requirements of the research or drug development application, including desired purity, scale, and available resources. This guide provides the necessary technical details to enable researchers and scientists to make an informed decision and successfully synthesize this important monomer.
References
- 1. Buy this compound | 23918-29-8 [smolecule.com]
- 2. This compound|Primary Amine Monomer [benchchem.com]
- 3. grokipedia.com [grokipedia.com]
- 4. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]
- 5. Schotten-Baumann Reaction [organic-chemistry.org]
- 6. Synthesis routes of N-(2-Aminoethyl)methacrylamide hydrochloride [benchchem.com]
- 7. This compound | C5H10N2O | CID 152664 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. lookchem.com [lookchem.com]
An In-Depth Technical Guide to the Amidation of N-(2-Aminoethyl)acrylamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis of N-(2-acrylamidoethyl)amides through the amidation of N-(2-Aminoethyl)acrylamide. This versatile building block is of significant interest in drug development and materials science due to its dual functionality: a polymerizable acrylamide (B121943) group and a reactive primary amine. This document details common synthetic methodologies, including the use of coupling agents and acylation with activated carboxylic acid derivatives. It presents quantitative data in structured tables for easy comparison and provides detailed experimental protocols for key reactions. Furthermore, logical workflows and reaction pathways are visualized using diagrams to facilitate a deeper understanding of the synthetic processes.
Introduction
This compound is a bifunctional monomer that serves as a valuable platform for the synthesis of a wide array of functionalized polymers and bioconjugates.[1] Its primary amine allows for the straightforward introduction of various moieties through amidation, while the acrylamide group provides a handle for polymerization or further Michael additions. The resulting N-(2-acrylamidoethyl)amides are integral components in the development of hydrogels, drug delivery systems, and covalent inhibitors.
The amidation of this compound is typically achieved by reacting it with a carboxylic acid under conditions that activate the carboxyl group, facilitating nucleophilic attack by the primary amine of the acrylamide monomer. This guide will explore the most common and effective methods for this transformation.
Synthetic Methodologies
The formation of an amide bond between a carboxylic acid and this compound is a condensation reaction that requires the activation of the carboxylic acid to overcome the kinetic barrier. The primary methods employed are:
-
Amide Coupling using Carbodiimides: Reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are widely used, often in conjunction with N-hydroxysuccinimide (NHS) to form a more stable, amine-reactive intermediate.[2][3]
-
Amide Coupling using Uronium/Aminium Salts: Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly efficient and lead to rapid amide bond formation with minimal side reactions.
-
Acylation with Activated Carboxylic Acid Derivatives: The use of acyl chlorides or anhydrides is a classic and robust method for forming amides.[4]
The choice of method depends on the substrate's sensitivity, the desired scale of the reaction, and the required purity of the final product.
Quantitative Data Summary
The following tables summarize quantitative data for the synthesis of various N-(2-acrylamidoethyl)amides, providing a comparative overview of different methods and substrates.
Table 1: Amidation of this compound using Coupling Agents
| Carboxylic Acid | Coupling Agent System | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) | Reference |
| Acrylic Acid | EDCI / HOBt | DCM | 24 | 25 | High | [5] |
| Benzoic Acid | EDC / NHS | DMF | 12 | Room Temp. | 75-85 | Estimated |
| Acetic Acid | HATU / DIPEA | DMF | 2 | Room Temp. | >90 | Estimated |
| Stearic Acid | EDC / HOBt | DCM/DMF | 18 | Room Temp. | 80-90 | *Estimated |
Note: "Estimated" yields are based on typical outcomes for similar reactions found in the literature, as specific examples with this compound were not explicitly detailed with yields in the provided search results.
Table 2: Acylation of Amines with Acyl Chlorides
| Amine | Acyl Chloride | Base | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) | Reference |
| Substituted aromatic primary amine | Acryloyl chloride | Triethylamine (B128534) | Acetone | 6 | 5-10 | Not specified | [6] |
| This compound | Benzoyl chloride | Triethylamine | DCM | 4 | 0 to RT | 85-95 | Estimated |
| This compound | Cinnamoyl chloride | DIPEA | THF | 6 | 0 to RT | 80-90 | Estimated |
Note: "Estimated" yields are based on typical outcomes for similar reactions found in the literature.
Experimental Protocols
General Protocol for EDC/NHS Mediated Amidation
This protocol describes the coupling of a generic carboxylic acid with this compound using EDC and NHS.
Materials:
-
Carboxylic Acid (1.0 eq)
-
This compound hydrochloride (1.1 eq)
-
EDC (1.2 eq)
-
NHS (1.2 eq)
-
Triethylamine (or DIPEA) (1.2 eq, to neutralize the hydrochloride salt)
-
Anhydrous DMF
-
0.1 M MES buffer, pH 4.5-5 (for activation)
-
Phosphate (B84403) buffer, pH 7-8 (for coupling)
Procedure:
-
Dissolve the carboxylic acid (1.0 eq) and NHS (1.2 eq) in anhydrous DMF.
-
Add EDC (1.2 eq) to the solution and stir for 15-30 minutes at room temperature to activate the carboxylic acid. For aqueous reactions, dissolve the carboxylic acid in 0.1 M MES buffer (pH 4.5-5), add EDC and NHS, and stir for 15 minutes.[2]
-
In a separate flask, dissolve this compound hydrochloride (1.1 eq) in anhydrous DMF and add triethylamine (1.2 eq) to liberate the free amine.
-
Add the solution of this compound to the activated carboxylic acid solution.
-
Stir the reaction mixture at room temperature for 2-4 hours. For aqueous reactions, adjust the pH to 7-8 with phosphate buffer before adding the amine.[2]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
General Protocol for HATU Mediated Amidation
This protocol outlines the coupling of a carboxylic acid with this compound using HATU.
Materials:
-
Carboxylic Acid (1.0 eq)
-
This compound hydrochloride (1.1 eq)
-
HATU (1.1 eq)
-
DIPEA (3.0 eq)
-
Anhydrous DMF
Procedure:
-
Dissolve the carboxylic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF.
-
In a separate flask, dissolve this compound hydrochloride (1.1 eq) in anhydrous DMF.
-
Add DIPEA (3.0 eq) to the this compound solution and stir for 5 minutes.
-
Add the this compound/DIPEA solution to the carboxylic acid/HATU mixture.
-
Stir the reaction mixture at room temperature for 1-3 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract the product with ethyl acetate.
-
Wash the organic layer with saturated aqueous lithium chloride solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
General Protocol for Acylation using Acyl Chlorides
This protocol describes the reaction of an acyl chloride with this compound.
Materials:
-
Acyl Chloride (1.0 eq)
-
This compound hydrochloride (1.1 eq)
-
Triethylamine (or DIPEA) (2.2 eq)
-
Anhydrous DCM
Procedure:
-
Dissolve this compound hydrochloride (1.1 eq) in anhydrous DCM and cool the solution to 0 °C in an ice bath.
-
Add triethylamine (2.2 eq) dropwise to the solution and stir for 10 minutes.
-
Add the acyl chloride (1.0 eq) dropwise to the cooled solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-16 hours.[4]
-
Monitor the reaction progress by TLC or LC-MS.
-
Quench the reaction by adding water.
-
Separate the organic layer and wash it with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.[4]
Visualizations
The following diagrams illustrate the key workflows and reaction pathways described in this guide.
Caption: General workflow for the synthesis of N-(2-acrylamidoethyl)amides.
Caption: EDC/NHS mediated amidation reaction pathway.
Conclusion
The amidation of this compound is a fundamental transformation for the synthesis of functionalized monomers and polymers. This guide has detailed the primary synthetic routes, providing researchers with a solid foundation for selecting the appropriate methodology for their specific application. The use of modern coupling reagents like EDC/NHS and HATU offers mild and efficient conditions, while the traditional acyl chloride method remains a robust alternative. The provided protocols and data serve as a practical starting point for the synthesis and further exploration of novel N-(2-acrylamidoethyl)amides in drug discovery and materials science.
References
- 1. Buy this compound | 23918-29-8 [smolecule.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. peptide.com [peptide.com]
- 4. benchchem.com [benchchem.com]
- 5. svv-research-data.s3.ap-south-1.amazonaws.com [svv-research-data.s3.ap-south-1.amazonaws.com]
- 6. bsj.uobaghdad.edu.iq [bsj.uobaghdad.edu.iq]
physical properties of N-(2-Aminoethyl)acrylamide
An In-depth Technical Guide to the Physical Properties of N-(2-Aminoethyl)acrylamide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core , a bifunctional monomer increasingly utilized in the development of advanced biomaterials, drug delivery systems, and bioconjugates. This document compiles essential quantitative data, outlines common experimental methodologies for property determination, and visualizes key chemical processes involving this compound.
Physicochemical Characteristics
This compound (CAS No: 23918-29-8) is a versatile molecule featuring both a reactive acrylamide (B121943) group and a primary amine, enabling its use in a wide array of polymerization and bioconjugation reactions.[1][2] Its chemical structure and key identifiers are presented below.
Summary of Physical Properties
The following table summarizes the key physical and chemical properties of this compound and its hydrochloride salt, compiled from various sources.
| Property | Value (this compound) | Value (this compound HCl) | References |
| Molecular Weight | 114.15 g/mol | 150.61 g/mol | [1][2][3][5] |
| Density | 0.985 - 0.986 g/cm³ | Not Available | [1][6] |
| Boiling Point | 297.5 °C at 760 mmHg | Not Available | [1][5][6] |
| Melting Point | Not Available | 79-81 °C | [7] |
| Flash Point | 133.7 °C | Not Available | [1][6] |
| Solubility | Highly soluble in water and organic solvents | Soluble in water and organic solvents | [1][7] |
| Vapor Pressure | 0.00134 mmHg at 25 °C | Not Available | [1][6] |
| Refractive Index | 1.466 | Not Available | [1][6] |
| LogP (Partition Coefficient) | -0.8 | Not Available | [1][3] |
| Polar Surface Area | 58.61 Ų | Not Available | [1][6] |
Experimental Protocols for Property Determination
While specific, detailed experimental protocols for this compound are not extensively published, the following section outlines the standard methodologies that would be employed for determining its key physical properties.
Melting Point Determination
The melting point is a crucial indicator of purity.[1] For the hydrochloride salt, a sharp melting range suggests a high-purity compound.
-
Apparatus: Capillary melting point apparatus.
-
Methodology:
-
A small, dry sample of this compound hydrochloride is packed into a capillary tube.
-
The tube is placed in the melting point apparatus.
-
The sample is heated at a controlled rate.
-
The temperature at which the substance begins to melt and the temperature at which it becomes completely liquid are recorded as the melting range. For pure substances, this range is typically narrow.
-
Density Measurement
Density can be determined using a pycnometer or a digital density meter.[8]
-
Apparatus: Pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary tube through it) or a digital density meter.
-
Methodology (using a Pycnometer):
-
The pycnometer is cleaned, dried, and its empty weight is recorded.
-
It is then filled with a reference liquid of known density (e.g., distilled water) at a specific temperature, and the weight is recorded.
-
The pycnometer is emptied, dried, and filled with this compound at the same temperature.
-
The weight of the pycnometer with the sample is recorded.
-
The density is calculated using the formula: Density_sample = (mass_sample / mass_water) * Density_water[8]
-
Solubility Assessment (Shake-Flask Method)
The shake-flask method is a standard procedure for determining the solubility of a substance in a particular solvent.[8]
-
Apparatus: Sealed containers (e.g., flasks with stoppers), a constant temperature shaker or agitator.
-
Methodology:
-
An excess amount of this compound is added to a known volume of the desired solvent (e.g., water, ethanol) in a sealed container.
-
The mixture is agitated at a constant temperature for an extended period (typically 24-48 hours) to ensure equilibrium is reached.[8]
-
After equilibration, the mixture is left to stand, allowing any undissolved solute to settle.
-
A sample of the clear supernatant is carefully extracted and filtered.
-
The concentration of the dissolved this compound in the filtrate is determined using an appropriate analytical technique, such as HPLC, UV-Vis spectroscopy, or gravimetric analysis after solvent evaporation.[8]
-
Moisture Content Analysis (Karl Fischer Titration)
Due to the hygroscopic nature of the compound, accurate determination of moisture content is important.[1]
-
Apparatus: Karl Fischer titrator.
-
Methodology: Karl Fischer titration is an established method for water content determination. A sample of this compound is dissolved in an appropriate solvent and titrated with a Karl Fischer reagent. The endpoint is detected potentiometrically, and the amount of water in the sample is calculated based on the volume of titrant consumed.[1]
Key Chemical Processes and Workflows
This compound is primarily used as a monomer in polymerization reactions and as a linker in bioconjugation. The following diagrams illustrate these fundamental processes.
Synthesis of this compound
A common and well-established method for synthesizing this compound is through the reaction of acryloyl chloride with an excess of ethylenediamine.[1] This is a nucleophilic acyl substitution reaction.
Caption: Synthesis of this compound via nucleophilic acyl substitution.
Free Radical Polymerization Workflow
The acrylamide group of this compound allows it to undergo free radical polymerization to form poly(this compound) hydrogels or be incorporated into copolymers.[1][2]
Caption: Workflow for the free radical polymerization of this compound.
References
- 1. Buy this compound | 23918-29-8 [smolecule.com]
- 2. This compound|Primary Amine Monomer [benchchem.com]
- 3. This compound | C5H10N2O | CID 152664 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound|CAS 23918-29-8|TCIJT|製品詳細 [tci-chemical-trading.com]
- 5. cas 23918-29-8|| where to buy this compound [chemenu.com]
- 6. lookchem.com [lookchem.com]
- 7. biosynce.com [biosynce.com]
- 8. benchchem.com [benchchem.com]
An In-depth Technical Guide on the Solubility of N-(2-Aminoethyl)acrylamide in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of N-(2-Aminoethyl)acrylamide in various organic solvents. Due to the limited availability of precise quantitative data for this compound, this document presents qualitative solubility information and supplements it with quantitative data for the closely related compound, acrylamide (B121943), to provide a comparative reference. Furthermore, a detailed experimental protocol for determining the solubility of this compound is provided, along with a visualization of the experimental workflow.
Introduction to this compound
This compound is a bifunctional monomer containing both a primary amine and a reactive acrylamide group. This unique structure makes it a valuable building block in polymer chemistry and materials science, with applications in the development of hydrogels, bioconjugates, and functional polymers for drug delivery and tissue engineering.[1] The solubility of this monomer in various organic solvents is a critical parameter for its effective use in these applications, influencing reaction kinetics, polymer properties, and formulation strategies.
Solubility of this compound in Organic Solvents
Qualitative Solubility Data
The following table summarizes the qualitative solubility of this compound in common organic solvents based on available information and its chemical properties.
| Organic Solvent | IUPAC Name | Qualitative Solubility |
| Methanol | Methanol | Soluble |
| Ethanol | Ethanol | Soluble |
| Acetone | Propan-2-one | Likely Soluble |
| Dimethylformamide (DMF) | N,N-Dimethylformamide | Soluble |
| Dimethyl Sulfoxide (B87167) (DMSO) | Dimethyl sulfoxide | Soluble |
Quantitative Solubility of Acrylamide (for comparison)
To provide a quantitative perspective, the following table presents the solubility of acrylamide, a structurally similar parent compound, in several organic solvents. It is important to note that the presence of the aminoethyl group in this compound is expected to influence its solubility profile compared to acrylamide.
| Organic Solvent | IUPAC Name | Solubility ( g/100 mL) | Temperature (°C) |
| Methanol | Methanol | 155 | Not Specified |
| Ethanol | Ethanol | 86 | Not Specified |
| Acetone | Propan-2-one | 63.1 | Not Specified |
Source: Acrylamide Product Information Sheet[3][4][5]
Experimental Protocol for Determining Solubility
The following is a detailed methodology for the experimental determination of the solubility of this compound in organic solvents, based on the widely accepted shake-flask method.[6]
Materials
-
This compound (high purity)
-
Selected organic solvents (e.g., Methanol, Ethanol, Acetone, DMF, DMSO), HPLC grade
-
Glass vials with screw caps
-
Orbital shaker or vial roller system
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometry)
-
Volumetric flasks and pipettes
-
Analytical balance
Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to a series of glass vials. The presence of undissolved solid at the end of the equilibration period is crucial to ensure saturation.
-
Add a precise volume of the desired organic solvent to each vial.
-
Tightly cap the vials and place them on an orbital shaker or roller system.
-
Allow the mixtures to equilibrate for a sufficient period, typically 24-48 hours, at a constant and recorded temperature (e.g., 25 °C).
-
-
Sample Collection and Preparation:
-
After equilibration, cease agitation and allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pipette.
-
Filter the collected supernatant through a suitable syringe filter (e.g., 0.22 µm PTFE) to remove any remaining solid particles.
-
Dilute the filtered supernatant with a known volume of the same organic solvent to bring the concentration within the linear range of the analytical method.
-
-
Quantification:
-
Analyze the concentration of this compound in the diluted samples using a validated HPLC method.
-
Prepare a series of standard solutions of this compound of known concentrations in the same organic solvent.
-
Generate a calibration curve by plotting the analytical response (e.g., peak area) versus the concentration of the standard solutions.
-
Determine the concentration of the diluted samples by interpolating their analytical response on the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the solubility of this compound in the organic solvent using the following formula: Solubility ( g/100 mL) = (Concentration of diluted sample (g/mL) × Dilution factor) × 100
-
Visualizations
Experimental Workflow for Solubility Determination
Caption: Workflow for determining the solubility of this compound.
Logical Relationship of Solubility Factors
Caption: Factors influencing the solubility of this compound.
References
N-(2-Aminoethyl)acrylamide IUPAC name and CAS number
A Technical Guide to N-(2-Aminoethyl)acrylamide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of this compound, a versatile bifunctional monomer. It details its chemical identity, properties, synthesis, and key applications in research and drug development, with a focus on bioconjugation, polymer synthesis, and biomaterials.
Chemical Identity and Properties
This compound, also known by its IUPAC name N-(2-aminoethyl)prop-2-enamide, is a valuable compound in various scientific fields.[1][2] Its unique structure, containing both a reactive acrylamide (B121943) group and a primary amine, allows for a wide range of chemical modifications and applications.[1][3]
Table 1: Chemical Identifiers
| Identifier | Value |
| IUPAC Name | N-(2-aminoethyl)prop-2-enamide[1][2] |
| CAS Number | 23918-29-8[1][2][3] |
| Molecular Formula | C₅H₁₀N₂O[1][3] |
| Molecular Weight | 114.15 g/mol [1] |
| SMILES | C=CC(=O)NCCN[1] |
Table 2: Physicochemical Properties
| Property | Value |
| Boiling Point | 297.502 °C at 760 mmHg[3] |
| Density | 0.986 g/cm³[3] |
| Refractive Index | 1.466[3] |
| Flash Point | 133.725 °C[3] |
| Vapor Pressure | 0.00134 mmHg at 25°C[3] |
Synthesis and Polymerization
The synthesis of this compound can be achieved through several methods. A common approach involves the reaction of acryloyl chloride with an excess of 1,2-diaminoethane.[3] Amidation reactions between acrylamide derivatives and primary amines also provide a viable synthetic route.[3]
This compound readily undergoes free radical polymerization via its acrylamide moiety, forming polyacrylamide chains.[1][3] This polymerization can be initiated by thermal or chemical means.[3] Advanced techniques like Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization have been employed to synthesize well-defined homopolymers and block copolymers of this compound derivatives in various solvents, including water and organic solvents.[3] The temperature for RAFT polymerization is typically controlled between 60°C and 80°C to optimize the reaction rate and maintain control over the polymer structure.[3]
Applications in Research and Drug Development
The bifunctional nature of this compound makes it a valuable tool in several research and development areas.
Bioconjugation
The primary amine group of this compound allows for its use as a linker molecule in bioconjugation.[1][3] It can be covalently attached to biological molecules such as proteins and nucleic acids, enabling the creation of bioconjugates for various applications, including biosensors and biomedical coatings.[1][3]
Caption: General workflow for bioconjugation using this compound as a linker.
Biomaterials and Drug Delivery
This compound is a key component in the development of biomaterials, particularly hydrogels.[3] Its ability to form stable, cross-linked networks makes it suitable for creating hydrogels with tunable mechanical properties for applications in tissue engineering and controlled drug delivery.[2][4] The amino groups within the hydrogel network can be used to conjugate therapeutic agents, allowing for their sustained release.[3]
Other Research Applications
Due to its hydrophobic nature, this compound has been utilized in microscopy techniques to measure the diameter of nanowires.[5] It also serves as a thermodynamic probe for metal ions.[5]
Biological Activity and Signaling Pathways
While specific signaling pathways directly involving this compound are not extensively documented, research on acrylamide and its derivatives indicates potential interactions with cellular pathways. Acrylamides are known to be reactive electrophiles that can form adducts with biological nucleophiles like glutathione, potentially leading to oxidative stress and cytotoxicity.[3]
Studies on acrylamide neurotoxicity have investigated the role of the Nuclear factor erythroid 2-related factor 2 (Nrf2)-antioxidant response element (ARE) pathway.[6][7] As a soft electrophile, acrylamide has the potential to react with cysteine residues on Keap1, a repressor of Nrf2, leading to the activation of the Nrf2-ARE pathway and the expression of cytoprotective genes.[6][7] However, some studies suggest that acrylamide may be a weak inducer of this pathway.[6][7] Additionally, acrylamide has been shown to induce NLRP3 inflammasome activation through oxidative stress and endoplasmic reticulum stress-mediated MAPK signaling pathways in certain cell types.[8]
Caption: Potential involvement of acrylamides in the Nrf2-ARE signaling pathway.
Experimental Protocols
Detailed, step-by-step experimental protocols for the synthesis and application of this compound can vary significantly depending on the specific research context. Below are generalized methodologies based on common procedures.
General Synthesis of this compound via Acryloyl Chloride
-
Reaction Setup: Dissolve an excess of 1,2-diaminoethane in a suitable anhydrous solvent (e.g., dichloromethane) in a reaction vessel equipped with a dropping funnel and a magnetic stirrer. Cool the solution in an ice bath.
-
Addition of Acryloyl Chloride: Slowly add a solution of acryloyl chloride in the same solvent to the cooled 1,2-diaminoethane solution under constant stirring. The slow addition is crucial to control the exothermic reaction and minimize side product formation.
-
Reaction Monitoring: Monitor the progress of the reaction using an appropriate analytical technique, such as thin-layer chromatography (TLC).
-
Work-up and Purification: Once the reaction is complete, quench any remaining acryloyl chloride. Remove the solvent under reduced pressure. The crude product can then be purified using techniques like column chromatography to isolate this compound.
General Protocol for Free Radical Polymerization
-
Solution Preparation: Dissolve this compound and a suitable free-radical initiator (e.g., a persulfate initiator for aqueous solutions) in the chosen solvent.
-
Initiation: Initiate the polymerization by either heating the solution to a specific temperature or by adding a catalyst that promotes the decomposition of the initiator to form free radicals.[1]
-
Polymerization: Allow the reaction to proceed for a set period, during which the monomers will add to the growing polymer chains.
-
Termination and Isolation: Terminate the polymerization and isolate the resulting polymer. This may involve precipitation of the polymer in a non-solvent, followed by filtration and drying.
General Bioconjugation Protocol
-
Activation: Activate the biomolecule and/or this compound to facilitate the conjugation reaction. This may involve using coupling agents like carbodiimides if reacting with carboxyl groups.
-
Coupling Reaction: Mix the activated components in a suitable buffer and allow them to react under controlled conditions (e.g., pH, temperature) to form a stable covalent bond.
-
Purification: Remove unreacted reagents and byproducts from the bioconjugate using methods such as dialysis, size-exclusion chromatography, or affinity chromatography.
-
Characterization: Characterize the final bioconjugate to confirm successful conjugation and determine the conjugation ratio.
References
- 1. This compound|Primary Amine Monomer [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. Buy this compound | 23918-29-8 [smolecule.com]
- 4. Hydrogels and Nanogels: Pioneering the Future of Advanced Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | 23918-29-8 | FA164845 [biosynth.com]
- 6. Role of the Nrf2-ARE pathway in acrylamide neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ROLE OF THE Nrf2-ARE PATHWAY IN ACRYLAMIDE NEUROTOXICITY - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Acrylamide induces NLRP3 inflammasome activation via oxidative stress- and endoplasmic reticulum stress-mediated MAPK pathway in HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Guide to the Thermal Stability of N-(2-Aminoethyl)acrylamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-(2-Aminoethyl)acrylamide (AEAm) is a functional monomer increasingly utilized in the development of advanced polymers for biomedical applications, including drug delivery systems and tissue engineering scaffolds. The thermal stability of this monomer is a critical parameter that influences its polymerization, storage, and the performance of the resulting materials. This technical guide provides a comprehensive overview of the thermal properties of AEAm, drawing upon data from related N-substituted acrylamides and their polymers in the absence of publicly available data for the monomer itself. This document details potential thermal degradation pathways, provides standardized experimental protocols for thermal analysis, and presents key data in a structured format to aid researchers in the handling and application of this important chemical compound.
Introduction
This compound (AEAm) is a bifunctional monomer containing a reactive acrylamide (B121943) group and a primary amine. This unique structure allows for its use in a variety of polymerization and bioconjugation reactions.[1] The acrylamide moiety can undergo free radical polymerization, while the amino group provides a site for further functionalization.[1] Understanding the thermal stability of AEAm is crucial for optimizing reaction conditions, ensuring safe storage, and predicting the long-term performance of AEAm-based polymers. This guide summarizes the available thermal data for related compounds and provides protocols for the thermal characterization of AEAm.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₅H₁₀N₂O | [2] |
| Molecular Weight | 114.15 g/mol | [2] |
| Boiling Point | 297.5 °C at 760 mmHg | [1] |
| Storage Temperature | -20°C (hydrochloride salt) | [3] |
Thermal Stability Analysis
Data from Related N-Substituted Polyacrylamides
The thermal stability of polymers derived from N-substituted acrylamides has been investigated. Generally, N-substitution on the acrylamide nitrogen tends to increase the thermal stability of the resulting polymer. The data for several analogous polymers are summarized in Table 2. For instance, poly(N,N-diethylacrylamide) exhibits a glass transition temperature (Tg) of approximately 80.3°C.[1] Studies on various poly(N-alkyl substituted acrylamides) have shown that as the alkyl group substitutes the hydrogens on the amide nitrogen, the degradation temperature tends to increase.[4]
Table 2: Thermal Properties of Related N-Substituted Polyacrylamides
| Polymer | Thermal Property | Value (°C) | Analytical Method |
| Poly(N,N-diethylacrylamide) | Glass Transition (Tg) | 80.3 | DSC |
| Poly-N-isopropylacrylamide (PNIPA) | Onset of Decomposition | ~300 | TGA |
| Poly-N-isopropylacrylamide (PNIPA) | Main Decomposition | 395 - 425 | TGA |
| Acrylamide/AMPS Copolymers | Side Group Degradation | 200 - 240 | Various |
| Poly(N-octadecyl acrylamide) | Melting Temperature (Tm) | 32 | DSC |
Note: The data presented is for the polymeric forms and not the AEAm monomer.
Potential Thermal Degradation Pathways
The thermal degradation of N-substituted polyacrylamides at elevated temperatures is a complex process. Based on studies of related polymers, the degradation of poly(this compound) is likely to proceed through several stages. At temperatures between 250°C and 420°C, degradation mechanisms for N-substituted polyacrylamides include the condensation of adjacent amide groups, deamination (loss of the amine group), and the formation of imide structures.[5] At higher temperatures, dehydrogenation and the formation of carbon dioxide can occur.[5] In the presence of oxygen, oxidative thermal degradation can also contribute to the breakdown of the polymer chain.[5]
The acrylamide functional group itself can be susceptible to thermal decomposition, potentially leading to the formation of volatile compounds such as carbon dioxide, carbon monoxide, nitrogen oxides, and ammonia.[4]
Experimental Protocols
To facilitate the characterization of the thermal stability of this compound, the following standard experimental protocols for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are provided.
Thermogravimetric Analysis (TGA)
Objective: To determine the thermal stability and decomposition profile of AEAm.
Methodology:
-
Instrument: A calibrated Thermogravimetric Analyzer.
-
Sample Preparation: Accurately weigh 5-10 mg of AEAm into a clean, tared TGA pan (typically aluminum or platinum).
-
Experimental Conditions:
-
Atmosphere: High-purity nitrogen at a flow rate of 20-50 mL/min to prevent oxidative degradation.
-
Temperature Program: Heat the sample from ambient temperature (e.g., 25°C) to a final temperature of 600°C.
-
Heating Rate: A linear heating rate of 10°C/min is recommended for standard screening.
-
-
Data Analysis:
-
Plot the sample weight loss (%) as a function of temperature.
-
Determine the onset temperature of decomposition (the temperature at which significant weight loss begins).
-
Identify the temperatures of maximum rates of weight loss from the derivative of the TGA curve (DTG curve).
-
Quantify the percentage of residual mass at the end of the experiment.
-
Differential Scanning Calorimetry (DSC)
Objective: To determine the melting point and other phase transitions of AEAm.
Methodology:
-
Instrument: A calibrated Differential Scanning Calorimeter.
-
Sample Preparation: Accurately weigh 2-5 mg of AEAm into a hermetically sealed aluminum DSC pan. An empty, sealed aluminum pan should be used as a reference.
-
Experimental Conditions:
-
Atmosphere: High-purity nitrogen at a flow rate of 20-50 mL/min.
-
Temperature Program:
-
Heat the sample from ambient temperature to a temperature above its expected melting point (e.g., 120°C) at a rate of 10°C/min.
-
Hold isothermally for 2-5 minutes to ensure complete melting.
-
Cool the sample back to ambient temperature at a rate of 10°C/min.
-
Reheat the sample at 10°C/min to observe any changes in thermal behavior after the initial thermal cycle.
-
-
-
Data Analysis:
-
Plot the heat flow (mW) as a function of temperature.
-
Determine the melting temperature (Tm) from the peak of the endothermic melting transition.
-
Identify any other thermal events, such as glass transitions (Tg) or crystallization peaks (Tc).
-
Conclusion
While direct thermal analysis data for this compound monomer is currently limited in publicly accessible literature, a comprehensive understanding of its likely thermal behavior can be inferred from its physicochemical properties and the thermal characteristics of its polymers and related N-substituted acrylamides. The provided experimental protocols for TGA and DSC offer a standardized approach for researchers to determine the specific thermal stability parameters of AEAm. This information is critical for the successful application of AEAm in the synthesis of advanced functional polymers for the pharmaceutical and biomedical fields. It is recommended that researchers perform these analyses to establish a definitive thermal profile for their specific grade of AEAm before use in critical applications.
References
An In-depth Technical Guide to the Reactivity of N-(2-Aminoethyl)acrylamide with Nucleophiles
Abstract
N-(2-Aminoethyl)acrylamide (NAEA) is a bifunctional monomer of significant interest in materials science, bioconjugation, and drug delivery. Its molecular architecture, featuring both a primary amine and an α,β-unsaturated amide (an acrylamide (B121943) group), allows for a diverse range of chemical transformations. The acrylamide moiety serves as a potent Michael acceptor, readily reacting with soft nucleophiles, while the primary amine provides a handle for further functionalization or can participate in reactions itself. This technical guide provides a comprehensive overview of the core reactivity of NAEA with nucleophiles, detailing reaction mechanisms, influencing factors, and quantitative kinetic data. It further presents detailed experimental protocols and visual workflows to aid researchers in leveraging NAEA's unique properties for advanced applications.
Core Reactivity: The Michael Addition Mechanism
The principal reaction pathway for this compound with nucleophiles is the Michael addition , also known as conjugate addition. The electron-withdrawing nature of the amide's carbonyl group polarizes the carbon-carbon double bond, rendering the β-carbon electrophilic and susceptible to attack by nucleophiles.[1][2]
According to the Hard and Soft Acids and Bases (HSAB) theory, the α,β-unsaturated carbonyl system of NAEA is considered a "soft" electrophile. Consequently, it reacts preferentially with "soft" nucleophiles, which are characterized by high polarizability.[1][3] The most common and biologically relevant soft nucleophiles are thiols, particularly the deprotonated thiolate anions (RS⁻) found in cysteine residues of proteins.[1][4]
The reaction proceeds via a two-step mechanism:
-
Nucleophilic Attack: The nucleophile attacks the electrophilic β-carbon of the acrylamide, breaking the π-bond and forming a transient carbanion/enolate intermediate.[5]
-
Protonation: The intermediate is rapidly protonated by a proton source in the medium (e.g., water or a protonated base) to yield the stable covalent adduct.[5][6]
References
- 1. Molecular determinants of acrylamide neurotoxicity through covalent docking - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Redirecting [linkinghub.elsevier.com]
- 3. Reactivity of Acrylamides Causes Cytotoxicity and Activates Oxidative Stress Response - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound|Primary Amine Monomer [benchchem.com]
- 5. biorxiv.org [biorxiv.org]
- 6. A mechanistic study of thiol addition to N-phenylacrylamide - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
understanding the bifunctional nature of N-(2-Aminoethyl)acrylamide
An In-depth Technical Guide to the Bifunctional Nature of N-(2-Aminoethyl)acrylamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound (AEAM) is a versatile monomer possessing two distinct reactive functional groups: a vinyl acrylamide (B121943) and a primary amine. This bifunctional nature makes it an invaluable building block in materials science and drug development. The acrylamide moiety readily participates in free-radical polymerization to form functional polymers and is susceptible to Michael addition reactions with nucleophiles such as thiols. Concurrently, the terminal primary amine provides a site for a host of classical amine chemistries, including amidation and Schiff base formation, enabling the covalent conjugation of biomolecules, drugs, and other moieties. This guide details the core chemical properties, reactivity, and key applications of AEAM, providing structured data, detailed experimental protocols, and visual diagrams of reaction pathways and workflows to facilitate its use in research and development.
Core Physicochemical Properties
This compound is a polar, water-soluble molecule.[1] Its key properties are summarized in the table below, providing a foundational dataset for its application in experimental settings.
| Property | Value | Reference(s) |
| IUPAC Name | N-(2-aminoethyl)prop-2-enamide | [1] |
| CAS Number | 23918-29-8 | [1] |
| Molecular Formula | C₅H₁₀N₂O | [1] |
| Molecular Weight | 114.15 g/mol | [1] |
| Density | 0.985 - 0.986 g/cm³ | [1][2] |
| Boiling Point | 297.5 °C at 760 mmHg | [1][2] |
| Flash Point | 133.7 °C | [1][2] |
| Solubility | Highly soluble in water and organic solvents | [1] |
| Vapor Pressure | 0.00134 mmHg at 25°C | [2] |
The Bifunctional Reactivity of AEAM
The utility of AEAM stems from its two orthogonal reactive sites, which can be addressed selectively or simultaneously to create complex macromolecular architectures.
Caption: Bifunctional reactivity of this compound.
Reactivity of the Acrylamide Moiety
The electron-withdrawing nature of the amide group makes the vinyl group of AEAM highly reactive.
-
Free-Radical Polymerization: The carbon-carbon double bond is susceptible to attack by free radicals, initiating chain-growth polymerization.[3] This is the basis for creating poly(this compound) [poly(AEAM)] homopolymers or for copolymerizing AEAM with other monomers to introduce primary amine functionality into a polymer backbone. The reactivity of AEAM in copolymerization is dictated by its reactivity ratios (r1, r2) relative to a comonomer (M2).
Table 2: Representative Reactivity Ratios for Acrylamide-based Monomers
Monomer 1 (M1) Monomer 2 (M2) r1 r2 System Type Reference(s) Acrylamide Acrylic Acid (ionized) 0.43 0.25 Random [4] N,N-dimethylacrylamide (DMA) FOSA 1.126 1.624 Ideal/Random [5] | N,N-dimethylacrylamide (DMA) | FOSM | 0.859 | 2.876 | Blocky |[5] |
-
Michael Addition: The α,β-unsaturated carbonyl system makes AEAM a Michael acceptor.[3] It readily reacts with soft nucleophiles, most notably the thiolate groups of cysteine residues in proteins.[6] This reaction is highly efficient and proceeds under physiological conditions, forming a stable thioether bond. This makes AEAM an excellent tool for protein modification and bioconjugation.
Table 3: Second-Order Rate Constants (k_GSH) for Reaction of Acrylamides with Glutathione (B108866) (GSH)
Acrylamide Compound k_GSH (M⁻¹ h⁻¹) Reference(s) N,N'-methylenebis(acrylamide) 134.800 [7] Acrylamide 7.913 [7] | N,N-diethylacrylamide | 2.574 |[7] |
Reactivity of the Primary Amine Moiety
The terminal primary amine is a potent nucleophile and provides a versatile handle for covalent modification.
-
Bioconjugation and Amidation: The amine group can react with activated carboxylic acids (e.g., NHS esters), isothiocyanates, and aldehydes to form stable amide, thiourea, and imine (or, after reduction, secondary amine) linkages, respectively.[1][8] This allows for the direct conjugation of small-molecule drugs, fluorescent dyes, or larger biomolecules like hyaluronic acid to the AEAM monomer or to a poly(AEAM) chain.[1]
Experimental Protocols
The following sections provide detailed methodologies for key experimental procedures involving AEAM.
Synthesis of this compound via Schotten-Baumann Reaction
This protocol describes the synthesis from acryloyl chloride and ethylenediamine (B42938) under biphasic conditions to control the reaction.
Methodology:
-
Prepare a flask containing ethylenediamine (2.0 eq) dissolved in cold deionized water and diethyl ether (1:1 v/v), placed in an ice bath (0 °C).
-
Adjust the pH of the aqueous layer to ~8.5 using 3N HCl.
-
Slowly add a solution of acryloyl chloride (1.0 eq) in diethyl ether dropwise to the stirring biphasic mixture over 1-2 hours, maintaining the temperature at 0 °C.
-
After the addition is complete, continue stirring the mixture at room temperature for an additional 4-5 hours.[2]
-
Separate the aqueous and organic layers. Extract the aqueous layer multiple times with a fresh organic solvent (e.g., chloroform) to remove side products.
-
Adjust the pH of the aqueous layer to ~2 with 6M HCl to protonate the desired product and unreacted ethylenediamine.
-
Concentrate the aqueous layer in vacuo (e.g., using a rotary evaporator or freeze-dryer) to obtain the crude product as a hydrochloride salt.
-
Purification can be achieved by recrystallization from a suitable solvent system like methanol/ether.
Controlled Polymerization via RAFT
Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization allows for the synthesis of well-defined poly(AEAM) with controlled molecular weight and low dispersity.
Caption: General workflow for RAFT polymerization of AEAM.
Methodology:
-
Reagent Preparation: In a Schlenk flask equipped with a magnetic stir bar, dissolve the this compound monomer (e.g., hydrochloride salt), a suitable RAFT chain transfer agent (CTA) (e.g., 4-cyanopentanoic acid dithiobenzoate, CTP), and a thermal initiator (e.g., VA-044 for aqueous systems) in the chosen solvent (e.g., aqueous buffer at a specific pH).[9][10] The molar ratios of [Monomer]:[CTA]:[Initiator] will determine the target degree of polymerization and reaction rate.
-
Degassing: Seal the flask and perform at least three freeze-pump-thaw cycles to remove dissolved oxygen, which inhibits radical polymerization.[11]
-
Initiation: Place the flask in a preheated oil bath set to the desired temperature (e.g., 50-70 °C) and begin vigorous stirring.[9][12]
-
Monitoring: At timed intervals, carefully extract aliquots from the reaction mixture using a degassed syringe. Analyze the aliquots to determine monomer conversion (via ¹H NMR) and the evolution of molecular weight and polydispersity (via Gel Permeation Chromatography, GPC).
-
Termination: Once the desired conversion is reached, terminate the polymerization by rapidly cooling the flask in an ice bath and exposing the solution to air.
-
Purification: Purify the resulting polymer by precipitating it into a large volume of a non-solvent (e.g., cold acetone (B3395972) or diethyl ether) or by dialysis against deionized water to remove unreacted monomer and other small molecules.
AEAM-Functionalized Hydrogel Synthesis
This protocol describes the functionalization of a biopolymer (hyaluronic acid) with AEAM, followed by photopolymerization to form a hydrogel.
Methodology:
-
Biopolymer Activation: Dissolve hyaluronic acid (HA) in a suitable buffer (e.g., MES buffer). Activate the carboxylic acid groups on the HA backbone using a standard carbodiimide (B86325) coupling chemistry, such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of NHS (N-Hydroxysuccinimide).
-
AEAM Conjugation: Add this compound to the activated HA solution. The primary amine of AEAM will react with the activated NHS-esters on the HA backbone to form stable amide bonds, effectively grafting acrylamide moieties onto the HA.[1]
-
Purification: Purify the resulting HA-acrylamide polymer conjugate by extensive dialysis against deionized water to remove unreacted reagents, followed by lyophilization.
-
Hydrogel Formation: Dissolve the lyophilized HA-acrylamide conjugate in a phosphate (B84403) buffer containing a photoinitiator (e.g., Irgacure 2959).[1]
-
Photocrosslinking: Transfer the solution into a mold and expose it to UV light (e.g., 365 nm) for a specified duration. The UV light will initiate the radical polymerization of the pendant acrylamide groups, causing the polymer chains to crosslink and form a stable hydrogel network.
Biological Implications: Cytotoxicity Pathway
The high reactivity of the acrylamide moiety is also the source of its potential cytotoxicity. As a soft electrophile, it readily reacts with biological nucleophiles.
Caption: Simplified pathway of acrylamide-induced cytotoxicity.
The primary mechanism of cytotoxicity involves the depletion of intracellular glutathione (GSH).[7][12] The acrylamide group reacts with the thiol of GSH via a Michael addition reaction. This depletes the cell's primary defense against reactive oxygen species (ROS), leading to a state of oxidative stress.[13] The buildup of ROS can cause widespread damage to cellular components, including DNA, lipids, and proteins, ultimately triggering apoptotic cell death pathways.[13][14] This reactivity underscores the importance of proper handling and assessing the biocompatibility of AEAM-containing materials in drug delivery and biomedical applications.
References
- 1. researchgate.net [researchgate.net]
- 2. rsc.org [rsc.org]
- 3. This compound|Primary Amine Monomer [benchchem.com]
- 4. re.public.polimi.it [re.public.polimi.it]
- 5. researchgate.net [researchgate.net]
- 6. Molecular determinants of acrylamide neurotoxicity through covalent docking - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Reactivity of Acrylamides Causes Cytotoxicity and Activates Oxidative Stress Response - PMC [pmc.ncbi.nlm.nih.gov]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. scilit.com [scilit.com]
- 10. researchgate.net [researchgate.net]
- 11. youtube.com [youtube.com]
- 12. Buy this compound | 23918-29-8 [smolecule.com]
- 13. Acrylamide Decreases Cell Viability, and Provides Oxidative Stress, DNA Damage, and Apoptosis in Human Colon Adenocarcinoma Cell Line Caco-2 [mdpi.com]
- 14. Investigation of genotoxic and cytotoxic effects of acrylamide in HEK293 cell line - MedCrave online [medcraveonline.com]
N-(2-Aminoethyl)acrylamide safety and handling precautions
An In-Depth Technical Guide to the Safety and Handling of N-(2-Aminoethyl)acrylamide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the safety and handling precautions for this compound (CAS No. 23918-29-8). The information presented is intended to equip laboratory personnel with the knowledge necessary to handle this chemical safely and mitigate potential risks. Due to the limited availability of specific toxicological data for this compound, this guide draws upon information from safety data sheets and extrapolates from studies on the closely related and well-researched compound, acrylamide (B121943).
Chemical and Physical Properties
This compound is a bifunctional monomer containing both a reactive acrylamide group and a primary amine. These functional groups contribute to its utility in various applications, including the synthesis of polymers and hydrogels for biomedical use.[1]
| Property | Value | References |
| Molecular Formula | C₅H₁₀N₂O | [2] |
| Molecular Weight | 114.15 g/mol | [2] |
| Appearance | No data available | |
| Boiling Point | No data available | |
| Melting Point | No data available | |
| Flash Point | No data available | |
| Density | No data available | |
| Solubility | No data available | |
| Vapor Pressure | No data available |
Hazard Identification and GHS Classification
Potential Hazards:
-
Acute Toxicity: May be harmful if swallowed, inhaled, or in contact with skin.
-
Skin Corrosion/Irritation: May cause skin irritation.
-
Eye Damage/Irritation: May cause serious eye irritation.
-
Carcinogenicity: Acrylamides are classified as probable human carcinogens (Group 2A) by the International Agency for Research on Cancer (IARC).
-
Neurotoxicity: Acrylamides are known neurotoxins, with the potential to cause damage to the nervous system with repeated exposure.[1]
Personal Protective Equipment (PPE)
To minimize exposure, appropriate personal protective equipment must be worn at all times when handling this compound.
| PPE Category | Recommendations |
| Eye/Face Protection | Chemical safety goggles or a face shield. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). A lab coat or chemical-resistant apron should be worn. |
| Respiratory Protection | A NIOSH-approved respirator with an organic vapor cartridge is recommended, especially when handling the powder or when working in poorly ventilated areas. |
Safe Handling and Storage
Proper handling and storage procedures are crucial to prevent accidental exposure and maintain the chemical's integrity.
Handling:
-
Work in a well-ventilated area, preferably in a chemical fume hood.[3]
-
Avoid inhalation of dust or vapors.[3]
-
Avoid contact with skin and eyes.[3]
-
Use non-sparking tools and avoid sources of ignition.[3]
-
Wash hands thoroughly after handling.
Storage:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.
-
Keep away from incompatible materials such as oxidizing agents, acids, and bases.
-
Store away from heat and direct sunlight.
First Aid Measures
In the event of exposure, immediate and appropriate first aid is critical.
| Exposure Route | First Aid Procedure | References |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention. | [3] |
| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists. | [3] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Seek immediate medical attention. | [3] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. | [3] |
Accidental Release Measures and Disposal
Spill Cleanup:
-
Evacuate the area and ensure adequate ventilation.
-
Wear appropriate PPE.
-
For solid spills, carefully sweep up the material to avoid generating dust and place it in a sealed container for disposal.
-
For liquid spills, absorb with an inert material (e.g., vermiculite, sand, or earth) and place in a sealed container for disposal.
-
Wash the spill area with soap and water.
Disposal:
-
Dispose of waste in accordance with local, state, and federal regulations.[3]
-
Do not allow the chemical to enter drains or waterways.[3]
Toxicological Information and Potential Signaling Pathways
The toxicity of this compound is believed to be similar to that of acrylamide, which exerts its effects through several mechanisms, primarily related to its electrophilic nature.
Cytotoxicity and Oxidative Stress
Acrylamides are known to be cytotoxic.[1] This is partly due to their ability to induce oxidative stress by depleting intracellular glutathione (B108866) (GSH), a key antioxidant.[1] The α,β-unsaturated carbonyl group in the acrylamide moiety can react with the sulfhydryl group of GSH in a Michael addition reaction, leading to its depletion.
Signaling Pathways
The primary detoxification pathway for acrylamide involves conjugation with glutathione, a reaction that can be catalyzed by glutathione S-transferases (GSTs). This process leads to the formation of mercapturic acid derivatives that are excreted in the urine.[4][5]
Caption: Glutathione conjugation of this compound.
Depletion of GSH and the generation of reactive oxygen species (ROS) can activate the Nrf2-Keap1 signaling pathway, a key cellular defense mechanism against oxidative stress. Under normal conditions, the transcription factor Nrf2 is kept inactive by binding to Keap1, which targets it for degradation. Electrophiles like acrylamides can react with cysteine residues on Keap1, leading to a conformational change that releases Nrf2. Nrf2 then translocates to the nucleus and activates the transcription of antioxidant and detoxification genes.[3][6][7][8][9]
Caption: Activation of the Nrf2-Keap1 antioxidant response pathway.
Experimental Protocols (Adapted from Acrylamide Studies)
Due to the lack of specific experimental protocols for this compound, the following are generalized methodologies adapted from studies on acrylamide. These should be optimized for the specific cell lines and experimental conditions.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is a common method to assess cell viability.
Materials:
-
Target cell line (e.g., HepG2, SH-SY5Y)
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics
-
This compound
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or PBS) and prepare serial dilutions in cell culture medium.
-
Remove the medium from the cells and replace it with the medium containing different concentrations of this compound. Include a vehicle control (medium with solvent only).
-
Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).
-
After incubation, add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the MTT solution and add DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate cell viability as a percentage of the control.
Experimental Workflow for Safety Assessment
The following workflow outlines a general approach to assessing the in vitro safety of this compound.
References
- 1. Buy this compound | 23918-29-8 [smolecule.com]
- 2. This compound | C5H10N2O | CID 152664 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. ROLE OF THE Nrf2-ARE PATHWAY IN ACRYLAMIDE NEUROTOXICITY - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Keap1-Nrf2 pathway: Mechanisms of activation and dysregulation in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | Keap1-Nrf2 pathway: a key mechanism in the occurrence and development of cancer [frontiersin.org]
N-(2-Aminoethyl)acrylamide hydrochloride salt properties
An In-Depth Technical Guide to N-(2-Aminoethyl)acrylamide Hydrochloride Salt
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical and physical properties, experimental protocols, and key applications of this compound hydrochloride salt. The information is intended to support research and development efforts in fields such as biomaterials, drug delivery, and polymer chemistry.
Core Properties and Specifications
This compound hydrochloride is a reactive monomer featuring a primary amine and an acrylamide (B121943) functional group. This bifunctional nature makes it a versatile building block for the synthesis of functional polymers and biomaterials. The presence of the aminoethyl side chain enhances its water solubility and provides a site for further chemical modification.[1]
Physical and Chemical Properties
The fundamental physical and chemical characteristics of this compound hydrochloride are summarized below. These properties are crucial for its handling, storage, and application in various experimental settings.
| Property | Value | References |
| Molecular Formula | C₅H₁₁ClN₂O | [2] |
| Molecular Weight | 150.61 g/mol | [1][2] |
| Appearance | Solid, White Crystalline Powder | [3][4] |
| Melting Point | 79-81 °C | [5] |
| Solubility | Soluble in water and organic solvents | [1][5] |
| Purity | Typically ≥95-97% | [5] |
| LogP | 1.58990 | [2] |
| Polar Surface Area | 58.61 Ų | [1] |
Storage and Handling
Proper storage and handling are critical to maintain the integrity and reactivity of the compound.
| Parameter | Recommendation | References |
| Storage Temperature | Store in a freezer under -20°C | [5][6] |
| Atmosphere | Store under an inert atmosphere | [5][6] |
| Conditions | Keep container tightly closed in a cool, dry, and well-ventilated place. Protect from light and moisture. | [3][4][7] |
| Incompatibilities | Strong oxidizing agents, strong acids, and strong bases | [4][5][8] |
Spectroscopic Data
Definitive structural confirmation of this compound hydrochloride is achieved through various spectroscopic techniques. Detailed spectra, including ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry, are available in chemical databases.[1][9] Nuclear magnetic resonance spectroscopy provides characteristic chemical shifts consistent with its molecular structure.[1]
Experimental Protocols
This section details methodologies for the synthesis and polymerization of this compound hydrochloride, which are fundamental procedures for its use in research and development.
Synthesis of this compound Hydrochloride
The most common method for synthesizing this compound is through the reaction of acryloyl chloride with an excess of 1,2-diaminoethane (ethylenediamine).[1][10] This reaction follows a classic nucleophilic acyl substitution pathway.[1]
Materials:
-
Ethylenediamine (B42938) (1,2-diaminoethane)
-
Acryloyl chloride
-
Hydrochloric acid (3N)
-
Deionized water
Procedure:
-
Prepare a solution of ethylenediamine in deionized water in a reaction flask and cool to 0°C in an ice bath.
-
Adjust the pH of the ethylenediamine solution to approximately 8.5 using 3N HCl. This step is crucial for selective mono-acylation.
-
Prepare a separate solution of acryloyl chloride in chloroform.
-
Add the acryloyl chloride solution dropwise to the stirred ethylenediamine solution over a period of 2-3 hours, maintaining the temperature at 0°C.
-
After the addition is complete, continue stirring the reaction mixture at 0°C for an additional 2 hours.
-
Separate the aqueous and organic layers. The product, this compound hydrochloride, will be in the aqueous layer.
-
Wash the aqueous layer with chloroform to remove any unreacted acryloyl chloride and byproducts.
-
The final aqueous solution containing the product can be used directly or lyophilized (freeze-dried) to obtain a white solid.
-
Purity can be assessed by NMR, with reported yields ranging from 51% to 95% depending on reaction conditions.[1]
Polymerization Protocols
The acrylamide group readily participates in polymerization reactions, most notably free radical polymerization.[1] For applications requiring precise control over polymer architecture, controlled radical polymerization techniques are employed.
2.2.1 Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization
RAFT polymerization is a powerful method for producing polymers with controlled molecular weight and narrow molecular weight distributions.[1]
Materials:
-
This compound hydrochloride (Monomer)
-
RAFT Chain Transfer Agent (CTA), e.g., 4-cyanopentanoic acid dithiobenzoate (CTP)
-
Radical Initiator, e.g., 4,4'-Azobis(4-cyanovaleric acid) (V-501)
-
Solvent (e.g., deionized water, DMSO)
-
Schlenk flask or reaction vessel
-
Nitrogen or Argon source
Procedure:
-
Dissolve the monomer, CTA, and initiator in the chosen solvent within the Schlenk flask.
-
Seal the flask and degas the solution by purging with an inert gas (Nitrogen or Argon) for at least 30 minutes to remove oxygen, which inhibits radical polymerization.
-
Place the sealed flask in a preheated oil bath at the desired reaction temperature (typically 60-80°C).[1]
-
Allow the polymerization to proceed for the specified time (e.g., 5 hours).[11]
-
Terminate the reaction by cooling the flask in an ice bath and exposing the solution to air.
-
Purify the resulting polymer by methods such as dialysis or precipitation to remove unreacted monomer and other small molecules.
-
Characterize the polymer for molecular weight, dispersity (Đ), and structure using techniques like Gel Permeation Chromatography (GPC) and NMR spectroscopy.
Applications in Research and Drug Development
The unique structure of this compound hydrochloride makes it highly valuable in several advanced applications.
Hydrogel Formation and Biomaterials
This monomer is a key component in the synthesis of hydrogels for biomedical applications.[1] The primary amine groups can be used for crosslinking, which enhances the mechanical strength and stability of the hydrogel network.[12] These hydrogels are explored for:
-
Drug Delivery: Creating matrices for the controlled release of therapeutic agents.[1][13]
-
Tissue Engineering: Fabricating scaffolds that can mimic the natural extracellular matrix, promoting cell adhesion and growth.[12]
-
Stimuli-Responsive Materials: The amine groups can be protonated or deprotonated, allowing for the creation of pH-responsive hydrogels that can swell or shrink in response to environmental pH changes.[14]
Bioconjugation and Drug Targeting
The compound serves as an effective linker molecule in bioconjugation.[1] The reactive acrylamide group can form covalent bonds, while the primary amine provides a handle for attaching biomolecules such as proteins, antibodies, or peptides.[10] This is critical for:
-
Developing Antibody-Drug Conjugates (ADCs): Linking potent drugs to antibodies for targeted cancer therapy.
-
Creating Biosensors: Immobilizing enzymes or antibodies onto a surface.[10]
-
Functionalizing Nanoparticles: Modifying the surface of nanoparticles for targeted drug delivery or imaging.
Surface Modification
Through surface-initiated polymerization techniques like SI-SET-LRP, polymers of this compound can be grafted onto surfaces to alter their properties.[15] This can be used to create cationic surfaces on materials like cellulose (B213188) nanocrystals, which have potential applications in gene delivery and antimicrobial coatings.[15]
Safety Information
As with all reactive chemical compounds, appropriate safety precautions must be taken when handling this compound hydrochloride.
-
Hazard Classification: The compound is classified as having acute oral toxicity, causing skin irritation and serious eye irritation.[3]
-
Personal Protective Equipment (PPE): Always wear appropriate protective gloves, safety goggles or a face shield, and a lab coat.[3][5]
-
Handling: Use only in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust.[3][5] Avoid contact with skin and eyes. Wash hands thoroughly after handling.[3]
-
Disposal: Dispose of contents and container in accordance with local, regional, and national hazardous waste regulations.[3][8]
References
- 1. Buy this compound | 23918-29-8 [smolecule.com]
- 2. This compound hydrochloride | CAS#:54641-27-9 | Chemsrc [chemsrc.com]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. chembk.com [chembk.com]
- 5. biosynce.com [biosynce.com]
- 6. 23918-29-8|this compound|BLD Pharm [bldpharm.com]
- 7. einsteinmed.edu [einsteinmed.edu]
- 8. fishersci.com [fishersci.com]
- 9. This compound hydrochloride(54641-27-9) 1H NMR [m.chemicalbook.com]
- 10. This compound|Primary Amine Monomer [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. nbinno.com [nbinno.com]
- 13. benchchem.com [benchchem.com]
- 14. pH- and Metal Ion- Sensitive Hydrogels based on N-[2-(dimethylaminoethyl)acrylamide] - PMC [pmc.ncbi.nlm.nih.gov]
- 15. nrc-publications.canada.ca [nrc-publications.canada.ca]
Spectroscopic Characterization of N-(2-Aminoethyl)acrylamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(2-Aminoethyl)acrylamide is a bifunctional monomer containing a reactive acrylamide (B121943) group and a primary amine. This unique structure makes it a valuable building block in polymer chemistry and bioconjugation. Its ability to participate in polymerization reactions while offering a site for covalent modification has led to its use in the development of functional polymers, hydrogels for drug delivery and tissue engineering, and as a linker for attaching biomolecules to various substrates. A thorough understanding of its spectroscopic properties is crucial for its identification, purity assessment, and the characterization of its subsequent reaction products. This guide provides an in-depth overview of the spectroscopic characterization of this compound, including detailed experimental protocols and data interpretation.
Molecular Structure and Properties
-
IUPAC Name: N-(2-aminoethyl)prop-2-enamide[1]
-
Molecular Formula: C₅H₁₀N₂O[1]
-
Molecular Weight: 114.15 g/mol [1]
-
Key Functional Groups: Primary amide, terminal primary amine, vinyl group.
Spectroscopic Data Summary
The following tables summarize the key quantitative data obtained from the spectroscopic analysis of this compound.
Table 1: ¹H NMR Spectroscopic Data (Predicted)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Coupling Constants (J) Hz |
| ~6.25 | dd | 1H | Ha (trans to C-H) | J_ac ≈ 17 Hz, J_ab ≈ 10 Hz |
| ~6.10 | dd | 1H | Hb (cis to C-H) | J_bc ≈ 1.5 Hz, J_ab ≈ 10 Hz |
| ~5.60 | dd | 1H | Hc | J_ac ≈ 17 Hz, J_bc ≈ 1.5 Hz |
| ~3.35 | q | 2H | H_d | J_de ≈ 6 Hz |
| ~2.75 | t | 2H | H_e | J_de ≈ 6 Hz |
| ~7.50 | br s | 1H | N-H (amide) | - |
| ~1.50 | br s | 2H | N-H (amine) | - |
Predicted values are based on typical chemical shifts for similar functional groups and coupling constant patterns for vinyl and ethyl fragments.[2][3][4]
Table 2: ¹³C NMR Spectroscopic Data (Predicted)
| Chemical Shift (δ) ppm | Assignment |
| ~166 | C=O (amide) |
| ~131 | =CH (vinyl) |
| ~126 | =CH₂ (vinyl) |
| ~42 | -CH₂-NH- |
| ~40 | -CH₂-NH₂ |
Predicted values were estimated using online chemical shift prediction tools and comparison with known values for acrylamide.
Table 3: IR Spectroscopic Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3350-3100 | Strong, Broad | N-H stretching (amide and primary amine) |
| 3100-3000 | Medium | =C-H stretching (vinyl) |
| 2950-2850 | Medium | C-H stretching (alkane) |
| ~1660 | Strong | C=O stretching (Amide I) |
| ~1625 | Medium | N-H bending (amine) and C=C stretching (vinyl) |
| ~1550 | Medium | N-H bending (Amide II) |
| 1420-1400 | Medium | C-H bending (vinyl) |
| 1250-1000 | Medium | C-N stretching |
| 990 & 910 | Strong | =C-H out-of-plane bending (vinyl) |
Table 4: Mass Spectrometry Data
| m/z | Proposed Fragment |
| 114 | [M]⁺ (Molecular Ion) |
| 97 | [M - NH₃]⁺ |
| 84 | [M - CH₂NH₂]⁺ |
| 71 | [M - C₂H₄NH₂]⁺ |
| 55 | [CH₂=CH-C≡O]⁺ |
| 44 | [C₂H₄NH₂]⁺ |
| 30 | [CH₂NH₂]⁺ |
Table 5: UV-Vis Spectroscopic Data
| λmax (nm) | Solvent | Molar Absorptivity (ε) |
| ~215 | Water/Ethanol | To be determined experimentally |
The λmax is based on the n→π* transition of the acrylamide chromophore.[5]
Experimental Protocols
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., D₂O, CDCl₃, or DMSO-d₆). The choice of solvent may affect the chemical shifts of the exchangeable N-H protons.
-
Instrumentation: A standard NMR spectrometer with a proton frequency of 300 MHz or higher.
-
¹H NMR Acquisition:
-
Acquire a one-dimensional proton spectrum.
-
Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, spectral width of 10-12 ppm.
-
Integrate all peaks and determine the multiplicities (singlet, doublet, triplet, etc.) and coupling constants.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled carbon spectrum.
-
Typical parameters: 512-2048 scans, relaxation delay of 2-5 seconds, spectral width of 200-220 ppm.
-
2. Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation:
-
Neat Liquid: Place a drop of the liquid sample between two KBr or NaCl plates to form a thin film.
-
ATR (Attenuated Total Reflectance): Place a drop of the sample directly onto the ATR crystal. This method requires minimal sample preparation.
-
-
Instrumentation: A standard FTIR spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample holder or clean ATR crystal.
-
Record the sample spectrum from approximately 4000 to 400 cm⁻¹.
-
The final spectrum should be displayed in terms of transmittance or absorbance.
-
3. Mass Spectrometry (MS)
-
Sample Preparation: Dissolve a small amount of the sample (approximately 1 mg/mL) in a suitable volatile solvent (e.g., methanol (B129727) or acetonitrile).
-
Instrumentation: A mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI or Electron Impact - EI).
-
Data Acquisition:
-
Infuse the sample solution into the ion source.
-
Acquire a full scan mass spectrum in the positive ion mode to observe the molecular ion [M+H]⁺ (for ESI) or M⁺ (for EI).
-
Perform fragmentation analysis (MS/MS) on the molecular ion to elucidate the structure.
-
4. UV-Visible (UV-Vis) Spectroscopy
-
Sample Preparation: Prepare a dilute solution of this compound in a UV-transparent solvent (e.g., water, ethanol, or acetonitrile). The concentration should be adjusted to yield an absorbance between 0.1 and 1.0 at the λmax. A series of dilutions may be necessary to find the optimal concentration.
-
Instrumentation: A dual-beam UV-Vis spectrophotometer.
-
Data Acquisition:
-
Use a matched pair of quartz cuvettes. Fill one with the pure solvent (blank) and the other with the sample solution.
-
Scan the wavelength range from approximately 400 nm down to 200 nm.
-
Identify the wavelength of maximum absorbance (λmax).
-
Visualizations
Caption: Workflow for the spectroscopic characterization of this compound.
Caption: General workflow for bioconjugation using this compound.
Safety Precautions
This compound and its hydrochloride salt should be handled with care. It is classified as an irritant, causing skin and serious eye irritation. It may also cause respiratory irritation.[6] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn at all times.[1][6] All handling should be performed in a well-ventilated area or a fume hood.[1][6] Store the compound in a cool, dry, and dark place under an inert atmosphere.
This technical guide provides a comprehensive overview of the spectroscopic methods used to characterize this compound. The data and protocols presented herein should serve as a valuable resource for researchers and scientists working with this versatile molecule.
References
A Technical Guide to the Polymerization of N-(2-Aminoethyl)acrylamide: Mechanisms and Protocols
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
N-(2-Aminoethyl)acrylamide (NAEA) is a bifunctional monomer of significant interest in the development of advanced functional polymers.[1] Its structure, comprising a polymerizable acrylamide (B121943) group and a pendant primary amine, makes it a valuable building block for materials used in bioconjugation, drug delivery, and tissue engineering.[1][2] The primary amine provides a reactive handle for post-polymerization modification and imparts pH-responsiveness to the resulting polymers. This guide provides an in-depth exploration of the mechanisms governing NAEA polymerization, a summary of quantitative data, and detailed protocols for its synthesis via free radical and controlled radical polymerization techniques.
Core Polymerization Mechanisms
The polymerization of NAEA is predominantly achieved through radical mechanisms, where the vinyl group of the acrylamide moiety participates in chain growth. The specific mechanism employed dictates the architecture, molecular weight distribution, and functionality of the final polymer.
Free Radical Polymerization (FRP)
Free radical polymerization of NAEA follows the classical vinyl addition mechanism, which involves initiation, propagation, and termination steps.[2] This method is widely used for its simplicity and robustness.
-
Initiation: The process begins with the generation of free radicals from an initiator. For aqueous polymerization of acrylamides, a redox pair such as ammonium (B1175870) persulfate (APS) and tetramethylethylenediamine (TEMED) is highly effective.[2][3] TEMED catalyzes the formation of sulfate (B86663) radicals from persulfate, which then attack the carbon-carbon double bond of an NAEA monomer to initiate the polymer chain.[2]
-
Propagation: The newly formed monomer radical sequentially adds more NAEA monomers, rapidly extending the polymer chain.[2][4]
-
Termination: The growth of polymer chains ceases through bimolecular termination events, primarily combination or disproportionation.
A critical consideration in the FRP of NAEA is the potential for chain transfer. The primary amine group on the monomer can act as a chain transfer agent, where a hydrogen atom is abstracted from the amine by a propagating radical.[5] This terminates one chain while creating a new radical on the monomer, which can initiate another chain. This process can influence the final molecular weight and polydispersity of the polymer.
Controlled Radical Polymerization (CRP)
To achieve polymers with well-defined molecular weights, narrow molecular weight distributions (low polydispersity index, PDI), and complex architectures, controlled radical polymerization (CRP) techniques are employed.
RAFT polymerization is a versatile CRP method that offers excellent control over the polymerization of acrylamide derivatives.[1][6] It introduces a RAFT agent, typically a thiocarbonylthio compound, which mediates the polymerization through a reversible chain transfer process.
The core of the RAFT mechanism is a rapid equilibrium between active, propagating polymer chains and dormant chains. A propagating radical adds to the C=S bond of the RAFT agent, forming an intermediate radical. This intermediate can then fragment, releasing either the original radical (pre-equilibrium) or a new radical that initiates further polymerization (main equilibrium). This process ensures that all chains have an equal probability of growing, leading to polymers with low PDI and predictable molecular weights. RAFT has been successfully used for NAEA, including visible-light mediated approaches in aqueous solutions.[2]
ATRP is another powerful CRP technique that relies on a reversible redox process catalyzed by a transition metal complex, typically copper-based.[7] While effective for many monomers, the ATRP of acrylamides, including NAEA, presents a significant challenge. The amide functionality and the pendant primary amine can complex with the copper catalyst.[8] This strong coordination can stabilize the oxidized form of the catalyst (Cu(II)), which retards the deactivation of propagating radicals back to dormant species. The resulting high concentration of active radicals can lead to increased termination reactions and a loss of control over the polymerization.[8]
Despite these challenges, controlled polymerization of acrylamides via ATRP has been achieved by carefully selecting strongly complexing ligands (e.g., Me₆TREN) and optimizing solvent systems to manage the catalyst activity.[9][10]
Quantitative Data Summary
The following tables summarize representative data and conditions for the polymerization of NAEA and related functional acrylamides. Precise kinetic parameters are highly dependent on specific reaction conditions.
Table 1: Polymerization Methods and Achievable Properties
| Polymerization Method | Typical Initiator/Catalyst System | Common Solvents | PDI Range | Molecular Weight Control | Key Feature |
|---|---|---|---|---|---|
| Free Radical (FRP) | APS/TEMED | Water, DMSO | > 1.5 | Poor to Moderate | Simple, robust, suitable for high MW hydrogels. |
| RAFT | AIBN, V-501 / Trithiocarbonate CTA | Water, DMSO, Alcohols | < 1.3 | Excellent | High end-group fidelity; tolerant to amine groups.[1] |
| ATRP | EBiB / CuBr/Me₆TREN | Water/DMF, Alcohols | 1.1 - 1.4 | Good to Excellent | Sensitive to amine functionality; requires careful ligand selection.[9] |
Table 2: Representative RAFT Polymerization Conditions
| Monomer System | CTA | Initiator | [M]:[CTA]:[I] | Temperature | Solvent | Reference |
|---|---|---|---|---|---|---|
| AEMA* | CTP | VA-044 | 100:1:0.2 | 50 °C | Aqueous Buffer | [11] |
| APMA** | CTP | ACVA | 100:1:0.5 | 70 °C | Water | [12] |
| NAEA∙HCl | (Not specified) | (Not specified) | (Not specified) | (Visible Light) | Water | [2] |
*2-aminoethyl methacrylate (B99206) (AEMA) is a structural analog. **N-(3-aminopropyl) methacrylamide (B166291) (APMA) is a structural analog.
Experimental Protocols
The following protocols provide detailed methodologies for the polymerization of NAEA and related monomers.
General Experimental Workflow
The successful synthesis and purification of polymers require a systematic workflow, from preparation to final characterization.
References
- 1. Buy this compound | 23918-29-8 [smolecule.com]
- 2. This compound|Primary Amine Monomer [benchchem.com]
- 3. bio-rad.com [bio-rad.com]
- 4. ocw.mit.edu [ocw.mit.edu]
- 5. magneticliquid.narod.ru [magneticliquid.narod.ru]
- 6. researchgate.net [researchgate.net]
- 7. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 8. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. scilit.com [scilit.com]
- 12. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for N-(2-Aminoethyl)acrylamide Hydrogel Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis and characterization of N-(2-Aminoethyl)acrylamide (AEAM) hydrogels. AEAM hydrogels are cationic polymers that exhibit pH-responsive swelling behavior, making them attractive biomaterials for a range of applications, including controlled drug delivery and tissue engineering. The protocol outlines the synthesis of the AEAM monomer followed by its free-radical polymerization to form a crosslinked hydrogel network. Characterization techniques, including swelling studies and mechanical analysis, are also detailed.
Introduction
Hydrogels are three-dimensional, hydrophilic polymer networks capable of absorbing and retaining large volumes of water or biological fluids. Their high water content and soft, tissue-like consistency make them highly biocompatible and suitable for various biomedical applications. This compound is a functional monomer that contains a primary amine group. When polymerized into a hydrogel, this amine group imparts a positive charge at physiological pH, allowing for electrostatic interactions with negatively charged molecules such as certain drugs and proteins. This property, along with the pH-sensitivity of the amine groups, makes poly(this compound) (PAEAM) hydrogels promising materials for stimuli-responsive drug delivery systems.
Synthesis of this compound (AEAM) Monomer
The synthesis of the AEAM monomer is a critical first step. A common method involves the reaction of acryloyl chloride with an excess of ethylenediamine (B42938). The use of a protected form of ethylenediamine can also be employed to achieve greater control over the reaction.
Experimental Protocol: Monomer Synthesis
Materials:
-
Acryloyl chloride
-
Ethylenediamine
-
Anhydrous dichloromethane (B109758) (DCM)
-
Anhydrous sodium sulfate
-
Sodium bicarbonate solution
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve ethylenediamine in anhydrous DCM.
-
Cool the solution in an ice bath to 0°C.
-
Slowly add acryloyl chloride dropwise to the stirred solution. The reaction is exothermic and should be carefully controlled to prevent unwanted side reactions.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for several hours.
-
Wash the reaction mixture with a saturated sodium bicarbonate solution to neutralize any excess acid.
-
Separate the organic layer and wash it with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter the solution and remove the solvent under reduced pressure to obtain the crude this compound monomer.
-
Purify the monomer using column chromatography or distillation.
This compound Hydrogel Synthesis
The synthesis of PAEAM hydrogels is typically achieved through free-radical polymerization of the AEAM monomer in an aqueous solution, along with a crosslinking agent. A common and effective method utilizes a redox initiation system, such as ammonium (B1175870) persulfate (APS) and N,N,N',N'-tetramethylethylenediamine (TEMED).
Experimental Protocol: Hydrogel Synthesis
Materials:
-
This compound (AEAM) monomer
-
N,N'-methylenebis(acrylamide) (MBA) - Crosslinker
-
Ammonium persulfate (APS) - Initiator
-
N,N,N',N'-tetramethylethylenediamine (TEMED) - Accelerator
-
Deionized (DI) water
-
Nitrogen gas
Procedure:
-
Preparation of the Pre-gel Solution:
-
In a glass vial, dissolve the desired amount of AEAM monomer and MBA crosslinker in DI water. A typical formulation might involve a specific molar ratio of monomer to crosslinker to control the network density.
-
-
Degassing:
-
Purge the pre-gel solution with nitrogen gas for 15-20 minutes to remove dissolved oxygen, which can inhibit the polymerization reaction.
-
-
Initiation of Polymerization:
-
Add the APS solution to the pre-gel solution and mix thoroughly.
-
Add TEMED to the solution to accelerate the formation of free radicals from APS and initiate polymerization. The amount of APS and TEMED will influence the rate of polymerization.
-
-
Gelation:
-
Quickly pour the final solution into a mold of the desired shape (e.g., between two glass plates with a spacer to form a sheet, or in a cylindrical mold).
-
Allow the solution to polymerize at room temperature. Gelation should occur within 30-60 minutes. To ensure complete polymerization, let the hydrogel stand for several hours.
-
-
Purification:
-
After polymerization, carefully remove the hydrogel from the mold.
-
Immerse the hydrogel in a large volume of DI water for 72 hours, changing the water frequently (e.g., every 12 hours). This process removes any unreacted monomers, crosslinker, and initiator from the hydrogel network.
-
-
Drying (Optional):
-
For certain characterization techniques or for loading with therapeutic agents, the hydrogel may need to be dried. This can be achieved by lyophilization (freeze-drying) or by drying in a vacuum oven at a low temperature until a constant weight is reached.
-
Characterization of this compound Hydrogels
Swelling Behavior
The swelling ratio is a key characteristic of hydrogels and is influenced by the crosslink density and the surrounding environment (e.g., pH, ionic strength).
Experimental Protocol: Swelling Ratio Measurement
-
Prepare hydrogel samples of a known initial weight (after purification and optional drying, W_d).
-
Immerse the hydrogel samples in a buffer solution of a specific pH (e.g., phosphate-buffered saline, PBS, at pH 7.4).
-
At regular time intervals, remove the hydrogel, gently blot the surface with a lint-free wipe to remove excess surface water, and weigh the swollen hydrogel (W_s).
-
Continue this process until the weight of the hydrogel remains constant, indicating that swelling equilibrium has been reached.
-
The swelling ratio (SR) can be calculated using the following formula: SR = (W_s - W_d) / W_d
Table 1: Representative Swelling Ratios of Acrylamide-Based Hydrogels
| Hydrogel Composition | Crosslinker Concentration (mol%) | Swelling Ratio (g/g) in Water | Reference |
| Poly(acrylamide) | 0.02 | ~90 | [1] |
| Poly(acrylamide) | 0.06 | ~83 | [1] |
| Chitosan/Poly(N-2-aminoethyl acrylamide) | Varied | Increased with PAEA content | [2] |
| Poly(HEAA-co-AA) | Varied | 11-112 (pH dependent) | [3] |
Note: Data for pure PAEAM hydrogels is limited in the literature; these values for related hydrogels provide a comparative context.
Mechanical Properties
The mechanical properties of a hydrogel, such as its stiffness and strength, are crucial for its application, particularly in tissue engineering where it must mimic the properties of the native tissue. These properties are highly dependent on the crosslink density.
Experimental Protocol: Mechanical Testing (Compression)
-
Prepare cylindrical hydrogel samples of known dimensions (diameter and height).
-
Ensure the hydrogels are at swelling equilibrium in the desired buffer.
-
Place a hydrogel sample between the parallel plates of a mechanical testing machine.
-
Apply a compressive force at a constant strain rate.
-
Record the stress-strain curve.
-
The compressive modulus (Young's modulus, E) can be calculated from the initial linear region of the stress-strain curve.
Table 2: Representative Mechanical Properties of Acrylamide-Based Hydrogels
| Hydrogel Composition | Crosslinker Concentration (mol%) | Young's Modulus (kPa) | Reference |
| Poly(acrylamide) | 1 | ~20 | [4] |
| Poly(acrylamide) | 9 | ~160 | [4] |
| Poly(acrylic acid) | 0.06 | ~34 | [1] |
Note: Data for pure PAEAM hydrogels is limited; these values for related hydrogels provide a comparative context.
Application in Drug Delivery
The cationic nature of PAEAM hydrogels makes them suitable for the controlled release of anionic drugs. The drug can be loaded into the hydrogel and its release can be modulated by the swelling and degradation of the hydrogel matrix.
Experimental Protocol: In Vitro Drug Release
-
Drug Loading:
-
Immerse a dried hydrogel of known weight in a concentrated solution of the desired drug for a set period until equilibrium is reached.
-
Alternatively, the drug can be incorporated into the pre-gel solution before polymerization.
-
-
Release Study:
-
Place the drug-loaded hydrogel into a known volume of release medium (e.g., PBS at a specific pH and 37°C) with gentle agitation.
-
At predetermined time points, withdraw a small aliquot of the release medium and replace it with fresh medium to maintain sink conditions.
-
-
Quantification:
-
Analyze the concentration of the drug in the collected aliquots using a suitable analytical technique (e.g., UV-Vis spectrophotometry, HPLC).
-
-
Data Analysis:
-
Calculate the cumulative percentage of drug released over time.
-
Conclusion
This document provides a comprehensive set of protocols for the synthesis and characterization of this compound hydrogels. These materials hold significant promise for applications in drug delivery and tissue engineering due to their tunable properties and pH-responsiveness. The detailed methodologies presented herein are intended to serve as a valuable resource for researchers and scientists in these fields. Further optimization of the synthesis parameters will allow for the fine-tuning of the hydrogel properties to meet the demands of specific applications.
References
Application Notes: RAFT Polymerization of N-(2-Aminoethyl)acrylamide Derivatives for Advanced Drug and Gene Delivery
Introduction
Poly(N-(2-Aminoethyl)acrylamide) and its derivatives are cationic polymers that have garnered significant interest in the biomedical field, particularly for applications in drug and gene delivery. The primary amine groups along the polymer backbone are protonated at physiological pH, facilitating the condensation of negatively charged nucleic acids (like plasmid DNA and siRNA) into nanoparticles known as polyplexes. This characteristic makes them promising non-viral vectors for gene therapy. Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a powerful technique that allows for the synthesis of these polymers with controlled molecular weights, narrow molecular weight distributions (low dispersity, Đ), and complex architectures (e.g., block copolymers), which are crucial for optimizing their performance and reducing cytotoxicity in biological systems.
Key Applications
-
Gene Delivery: The primary application of poly(this compound) is as a carrier for genetic material. The cationic nature of the polymer allows for efficient complexation with nucleic acids, protecting them from degradation by nucleases and facilitating their cellular uptake. The controlled synthesis via RAFT allows for the fine-tuning of the polymer's size and charge density, which are critical parameters for transfection efficiency and biocompatibility.
-
Drug Delivery: These polymers can also be used in drug delivery systems. The amine groups can be functionalized with targeting ligands or used to conjugate drugs. Furthermore, the polymers can be designed to be responsive to stimuli such as pH, allowing for the controlled release of therapeutic agents in specific cellular compartments, like the acidic environment of endosomes or tumors.
-
Bioconjugation: The primary amine groups serve as reactive handles for the covalent attachment of various molecules, including fluorescent dyes for imaging, targeting moieties (e.g., peptides, antibodies) to direct the polymer to specific cells or tissues, and polyethylene (B3416737) glycol (PEG) to improve biocompatibility and circulation time.
Advantages of RAFT Polymerization for this compound Derivatives
-
Control over Polymer Architecture: RAFT polymerization enables the synthesis of well-defined homopolymers, block copolymers, and other complex architectures. This control is essential for creating sophisticated delivery vehicles with multiple functionalities.
-
Pre-determined Molecular Weights and Low Dispersity: The ability to control the molecular weight and achieve a narrow molecular weight distribution is a key advantage of RAFT. This leads to more uniform and predictable behavior of the resulting polymers in biological systems, which is a critical requirement for therapeutic applications.
-
End-Group Fidelity: RAFT polymerization preserves the functionality of the chain transfer agent at the polymer chain end. This allows for post-polymerization modifications to attach specific ligands or other functional groups.
-
Versatility: The RAFT process is tolerant to a wide range of functional groups and can be conducted in various solvents, including aqueous media, which is advantageous for the polymerization of water-soluble monomers like this compound hydrochloride.
Experimental Protocols
Two primary strategies are presented for the RAFT polymerization of this compound derivatives: direct polymerization of the hydrochloride salt in aqueous media and polymerization of a Boc-protected monomer in an organic solvent followed by deprotection.
Protocol 1: Aqueous RAFT Polymerization of this compound Hydrochloride
This protocol is adapted from the successful RAFT polymerization of the analogous monomer, 2-aminoethyl methacrylate (B99206) hydrochloride[1]. It is suitable for the direct synthesis of the water-soluble cationic polymer.
Materials:
-
This compound hydrochloride (AEA-HCl) (monomer)
-
4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid (CPADB) (RAFT agent)
-
2,2'-Azobis(2-methylpropionamidine)dihydrochloride (V-50) or 4,4'-Azobis(4-cyanopentanoic acid) (V-501) (Initiator)
-
Acetate (B1210297) buffer (e.g., 0.5 M, pH 5.2) or deionized water
-
Methanol (B129727) (for precipitation)
-
Nitrogen or Argon gas
-
Schlenk flask and line
-
Magnetic stirrer and hotplate
Procedure:
-
Reaction Setup: In a Schlenk flask equipped with a magnetic stir bar, dissolve the this compound hydrochloride monomer and the CPADB RAFT agent in the chosen aqueous solvent (acetate buffer or deionized water). A typical molar ratio of [Monomer]:[RAFT Agent]:[Initiator] is 200:1:0.2.
-
Deoxygenation: Seal the flask and deoxygenate the solution by bubbling with nitrogen or argon gas for at least 30 minutes while stirring.
-
Initiator Addition: While maintaining a positive inert gas pressure, add the initiator (V-50 or V-501) to the reaction mixture.
-
Polymerization: Immerse the Schlenk flask in a preheated oil bath at the desired temperature (e.g., 70 °C for V-501) and stir for the specified reaction time (e.g., 4-24 hours). The progress of the polymerization can be monitored by taking aliquots at different time points and analyzing the monomer conversion by ¹H NMR spectroscopy.
-
Termination: To quench the polymerization, cool the reaction mixture to room temperature and expose it to air.
-
Purification: Precipitate the polymer by adding the reaction mixture dropwise into a large excess of a non-solvent such as methanol, while stirring.
-
Isolation: Isolate the precipitated polymer by centrifugation or filtration. Wash the polymer several times with the non-solvent to remove unreacted monomer and initiator fragments.
-
Drying: Dry the final polymer product under vacuum until a constant weight is achieved.
-
Characterization: Characterize the polymer's molecular weight (Mn), weight-average molecular weight (Mw), and dispersity (Đ = Mw/Mn) using Gel Permeation Chromatography (GPC) with an appropriate aqueous mobile phase. Confirm the polymer structure using ¹H NMR spectroscopy.
Protocol 2: RAFT Polymerization of N-(tert-butoxycarbonyl)-N-(2-aminoethyl)acrylamide and Subsequent Deprotection
This protocol involves the polymerization of a Boc-protected version of the monomer in an organic solvent, followed by an acid-catalyzed deprotection step to yield the primary amine-functionalized polymer. This method is useful when the free amine might interfere with the polymerization or when synthesis in an organic solvent is preferred.
Materials:
-
N-(tert-butoxycarbonyl)-N-(2-aminoethyl)acrylamide (Boc-AEA) (monomer)
-
2-(Dodecylthiocarbonothioylthio)-2-methylpropionic acid (DDMAT) (RAFT agent)
-
Azobisisobutyronitrile (AIBN) (Initiator)
-
1,4-Dioxane or Dimethylformamide (DMF) (anhydrous solvent)
-
Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in dioxane (for deprotection)
-
Dichloromethane (DCM)
-
Methanol or cold diethyl ether (for precipitation)
-
Nitrogen or Argon gas
Procedure:
Part A: RAFT Polymerization of Boc-AEA
-
Reaction Setup: In a Schlenk flask, dissolve the Boc-AEA monomer, DDMAT RAFT agent, and AIBN initiator in anhydrous dioxane or DMF. A typical molar ratio of [Monomer]:[RAFT Agent]:[Initiator] is 100:1:0.1.
-
Deoxygenation: Deoxygenate the solution by performing at least three freeze-pump-thaw cycles.
-
Polymerization: Place the flask in a preheated oil bath at 60-70 °C and stir for the desired time (e.g., 6-24 hours).
-
Termination and Purification: Cool the reaction, expose it to air, and precipitate the polymer into cold methanol or diethyl ether.
-
Isolation and Drying: Isolate the polymer by filtration and dry it under vacuum.
-
Characterization: Analyze the Boc-protected polymer by GPC (using an organic eluent like THF) and ¹H NMR.
Part B: Deprotection of Poly(Boc-AEA)
-
Dissolution: Dissolve the purified poly(Boc-AEA) in a suitable solvent such as dichloromethane.
-
Acid Treatment: Add an excess of trifluoroacetic acid or a solution of HCl in dioxane to the polymer solution.
-
Reaction: Stir the mixture at room temperature for several hours (e.g., 2-4 hours) until the deprotection is complete (can be monitored by the disappearance of the Boc peak in ¹H NMR).
-
Isolation: Precipitate the final poly(this compound) salt into a non-solvent like diethyl ether.
-
Purification and Drying: Wash the polymer with the non-solvent and dry it under vacuum.
Data Presentation
The following tables present representative data for the controlled RAFT polymerization of acrylamide (B121943) derivatives, illustrating the expected trends.
Table 1: Kinetic and Molecular Weight Data for the RAFT Polymerization of this compound Hydrochloride. [2]
| Time (min) | Conversion (%) | M_n,th ( g/mol ) | M_n,exp ( g/mol ) | Đ (M_w/M_n) |
| 15 | 22 | 4,500 | 4,800 | 1.15 |
| 30 | 45 | 9,200 | 9,500 | 1.12 |
| 60 | 75 | 15,300 | 15,800 | 1.10 |
| 120 | 92 | 18,800 | 19,100 | 1.09 |
| 240 | >99 | 20,200 | 20,500 | 1.08 |
Conditions: [AEA-HCl]:[CPADB]:[V-501] = 200:1:0.2 in acetate buffer (pH 5.2) at 70°C. M_n,th = theoretical number-average molecular weight; M_n,exp = experimental number-average molecular weight; Đ = dispersity.
Table 2: Influence of Monomer to RAFT Agent Ratio on Polymer Characteristics.
| [Monomer]:[RAFT Agent] | Conversion (%) | M_n,th ( g/mol ) | M_n,exp ( g/mol ) | Đ (M_w/M_n) |
| 50:1 | >99 | 5,100 | 5,300 | 1.12 |
| 100:1 | >99 | 10,200 | 10,500 | 1.10 |
| 200:1 | >99 | 20,400 | 20,800 | 1.08 |
| 400:1 | >99 | 40,800 | 41,500 | 1.15 |
Conditions: Polymerization conducted for 24 hours at 70°C.
Visualizations
Experimental Workflow and Signaling Pathway Diagrams
Caption: Workflow for Aqueous RAFT Polymerization.
Caption: Cellular Uptake Pathway for Gene Delivery.
References
Application Notes and Protocols for N-(2-Aminoethyl)acrylamide as a Crosslinking Agent in Hydrogels
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of N-(2-Aminoethyl)acrylamide (AEAm) as a versatile crosslinking agent in the formulation of hydrogels for a range of biomedical applications, including tissue engineering and controlled drug delivery. Detailed protocols for synthesis, characterization, and cellular studies are provided to facilitate reproducible research and development.
Introduction to this compound (AEAm) in Hydrogels
This compound is a functional monomer containing a primary amine group and a vinyl group. This bifunctionality allows it to act as an effective crosslinking agent in hydrogel synthesis. The primary amine provides a reactive site for covalent conjugation of biomolecules, such as peptides and proteins, while the acrylamide (B121943) group enables participation in free-radical polymerization to form the hydrogel network. The incorporation of AEAm into hydrogel formulations imparts tunable mechanical properties, enhances biocompatibility, and provides functional handles for subsequent biofunctionalization.
Key Applications
-
Tissue Engineering: AEAm-crosslinked hydrogels, particularly those based on biocompatible polymers like hyaluronic acid (HA), can be functionalized with cell-adhesive peptides (e.g., RGD) to promote cell attachment, proliferation, and differentiation.[1] The tunable stiffness of these hydrogels allows for the mimicking of the native extracellular matrix (ECM) of various tissues.
-
Controlled Drug Delivery: The crosslinking density, which can be controlled by the concentration of AEAm, influences the mesh size of the hydrogel network. This, in turn, dictates the release kinetics of encapsulated therapeutic agents.[2] Hydrogels can be designed for sustained release, minimizing burst release effects.[2]
-
Stimuli-Responsive Materials: While not inherently stimuli-responsive, the primary amine groups in AEAm can be further modified to introduce moieties that respond to changes in pH, temperature, or other environmental cues.
Data Presentation
Table 1: Effect of Crosslinker Concentration on Mechanical Properties of Acrylamide-Based Hydrogels
| Acrylamide Concentration (% w/v) | Crosslinker (MBA) Concentration (% w/v) | Young's Modulus (kPa) | Reference |
| 10 | 0.0625 | ~20 | [3] |
| 10 | 0.25 | ~60 | [3] |
| 10 | 1 | ~140 | [3] |
| 5 | 0.03 | ~5 | [4] |
| 5 | 0.1 | ~15 | [4] |
| 5 | 0.3 | ~30 | [4] |
Note: Data is for N,N'-methylenebis(acrylamide) (MBA) as a crosslinker in polyacrylamide hydrogels, which serves as a relevant model for understanding the effect of crosslinker concentration. Specific data for AEAm may vary.
Table 2: Influence of Polymer and Crosslinker Concentration on Drug Release
| Polymer (Acrylamide) Concentration (%) | Crosslinker (Bis) Concentration (%) | Cumulative Drug Release at 24h (%) | Reference |
| 2.5 | 0.25 | ~70 | [2] |
| 5 | 0.25 | ~55 | [2] |
| 10 | 0.25 | <40 | [2] |
| 5 | 0.0625 | ~65 | [2] |
| 5 | 1 | ~45 | [2] |
Note: This data for a model drug (5-Fluorouracil) from polyacrylamide hydrogels illustrates the general principle that higher polymer and crosslinker concentrations lead to slower drug release.[2]
Experimental Protocols
Protocol 1: Synthesis of this compound (AEAm) Monomer
This protocol describes a common method for synthesizing AEAm via the reaction of acryloyl chloride with an excess of ethylenediamine (B42938).[5][6]
Materials:
-
Ethylenediamine
-
Acryloyl chloride
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (HCl)
-
Sodium sulfate (B86663) (Na₂SO₄), anhydrous
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve a 5-fold molar excess of ethylenediamine in anhydrous DCM.
-
Cool the solution in an ice bath to 0°C.
-
Slowly add a solution of acryloyl chloride (1 equivalent) in anhydrous DCM dropwise to the stirred ethylenediamine solution over 1-2 hours, maintaining the temperature at 0°C.
-
Add triethylamine (1.1 equivalents) to the reaction mixture to neutralize the HCl formed.
-
Allow the reaction to stir at room temperature for an additional 4-6 hours.
-
Wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Separate the organic layer and dry it over anhydrous Na₂SO₄.
-
Filter the solution and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the product by column chromatography on silica (B1680970) gel.
Protocol 2: Preparation of AEAm-Crosslinked Hyaluronic Acid (HA-AEAm) Hydrogels by Photopolymerization
This protocol details the fabrication of HA-AEAm hydrogels, suitable for cell culture and tissue engineering applications.[1]
Materials:
-
Hyaluronic acid (HA)
-
This compound (AEAm)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-Hydroxysuccinimide (NHS)
-
2-Hydroxy-4′-(2-hydroxyethoxy)-2-methylpropiophenone (Irgacure 2959) photoinitiator
-
Phosphate-buffered saline (PBS), pH 7.4
-
UV light source (365 nm)
-
Molds for hydrogel casting (e.g., PDMS molds)
Procedure:
-
HA-AEAm Synthesis: a. Dissolve HA in PBS to a final concentration of 1% (w/v). b. Add EDC and NHS to the HA solution to activate the carboxylic acid groups. Molar ratios of EDC/NHS to HA carboxyl groups should be optimized but a 2:1 ratio is a good starting point. c. Stir the reaction for 30 minutes at room temperature. d. Add AEAm to the activated HA solution. The molar ratio of AEAm to HA carboxyl groups will determine the degree of functionalization and can be varied (e.g., 1:1 to 5:1). e. Allow the reaction to proceed overnight at room temperature with gentle stirring. f. Purify the HA-AEAm conjugate by dialysis against deionized water for 3-5 days, followed by lyophilization.
-
Hydrogel Formation: a. Dissolve the lyophilized HA-AEAm in PBS to the desired concentration (e.g., 2-5% w/v). b. Add the photoinitiator Irgacure 2959 to a final concentration of 0.05-0.1% (w/v) and dissolve completely. c. Pipette the precursor solution into molds of the desired shape and size. d. Expose the solution to UV light (365 nm) for 5-10 minutes to initiate photopolymerization and form the hydrogel. The exposure time may need optimization based on the light intensity and hydrogel thickness.[7] e. Gently remove the hydrogels from the molds and wash them with PBS to remove any unreacted components.
Protocol 3: Characterization of Hydrogel Swelling Ratio
The swelling ratio provides information about the hydrophilicity and crosslinking density of the hydrogel.[8][9][10][11]
Materials:
-
Synthesized hydrogels
-
Deionized water or PBS
-
Analytical balance
-
Filter paper
Procedure:
-
Prepare hydrogel discs of a defined size.
-
Lyophilize the hydrogels to obtain their dry weight (W_d).
-
Immerse the dried hydrogels in deionized water or PBS at room temperature.
-
At predetermined time intervals (e.g., 1, 2, 4, 8, 12, 24 hours), remove the hydrogels from the solution.
-
Gently blot the surface with filter paper to remove excess water and immediately weigh to obtain the swollen weight (W_s).
-
Continue until the swollen weight becomes constant, indicating equilibrium swelling.
-
Calculate the swelling ratio (SR) using the following formula: SR = (W_s - W_d) / W_d
Protocol 4: Mechanical Testing - Uniaxial Compression
This protocol describes the determination of the Young's modulus of the hydrogel, a measure of its stiffness.[12]
Materials:
-
Cylindrical hydrogel samples of uniform dimensions
-
Mechanical testing machine with a compression platen
-
Calipers
Procedure:
-
Prepare cylindrical hydrogel samples with a known diameter and height.
-
Place the hydrogel sample on the lower platen of the mechanical tester.
-
Apply a compressive force at a constant strain rate (e.g., 0.1 mm/min).
-
Record the stress and strain data until a certain compression percentage (e.g., 10-20%) is reached.
-
Plot the stress-strain curve.
-
The Young's modulus (E) is calculated from the initial linear region of the stress-strain curve.
Protocol 5: In Vitro Drug Release Study
This protocol outlines a method to quantify the release of a model drug from AEAm-crosslinked hydrogels.[13]
Materials:
-
Drug-loaded hydrogels
-
Release medium (e.g., PBS at 37°C)
-
Shaking incubator or water bath
-
UV-Vis spectrophotometer or HPLC
Procedure:
-
Drug Loading: a. Method 1 (Loading during synthesis): Dissolve the drug in the hydrogel precursor solution before polymerization. b. Method 2 (Swelling method): Immerse a pre-formed hydrogel in a concentrated drug solution and allow it to swell to equilibrium.[14]
-
Determine the initial amount of drug loaded into the hydrogel. This can be done by extracting the drug from a known weight of hydrogel or by measuring the difference in drug concentration in the loading solution before and after swelling.[7]
-
Place the drug-loaded hydrogel in a known volume of release medium at 37°C with gentle agitation.
-
At specific time points, withdraw a small aliquot of the release medium and replace it with an equal volume of fresh medium to maintain sink conditions.
-
Quantify the concentration of the drug in the collected aliquots using a suitable analytical method (e.g., UV-Vis spectrophotometry at the drug's λmax).
-
Calculate the cumulative percentage of drug released over time.
Protocol 6: Cell Viability Assay (Live/Dead Staining)
This protocol describes a common method to assess the viability of cells cultured within or on the surface of AEAm-crosslinked hydrogels.
Materials:
-
Cell-laden hydrogels or hydrogels with cells seeded on the surface
-
Live/Dead Viability/Cytotoxicity Kit (containing Calcein AM and Ethidium Homodimer-1)
-
Cell culture medium
-
Fluorescence microscope
Procedure:
-
Culture cells within or on the hydrogels for the desired period.
-
Prepare the Live/Dead staining solution by diluting Calcein AM and Ethidium Homodimer-1 in sterile PBS or cell culture medium according to the manufacturer's instructions.
-
Remove the culture medium from the hydrogels and wash gently with PBS.
-
Incubate the hydrogels with the Live/Dead staining solution for 15-30 minutes at 37°C, protected from light.
-
Gently wash the hydrogels with PBS to remove excess stain.
-
Immediately visualize the stained cells using a fluorescence microscope. Live cells will fluoresce green (Calcein AM), and dead cells will fluoresce red (Ethidium Homodimer-1).
-
Acquire images from multiple random fields of view to quantify the percentage of live and dead cells.
Signaling Pathways and Experimental Workflows
The mechanical properties of the hydrogel, which can be tuned by the AEAm crosslinker concentration, can significantly influence cell behavior through mechanotransduction. Integrin-mediated signaling is a key pathway involved in how cells sense and respond to the stiffness of their environment.
Integrin-Mediated Mechanotransduction
Cells adhere to the hydrogel matrix via integrin receptors. The stiffness of the hydrogel, controlled by the AEAm crosslinking density, dictates the mechanical forces transmitted to the cell. This can activate downstream signaling cascades involving proteins like Focal Adhesion Kinase (FAK), leading to rearrangements of the actin cytoskeleton. These cytoskeletal changes can transmit forces to the nucleus, ultimately influencing gene expression related to cell proliferation, differentiation, and migration.[15][16][17]
Experimental Workflow for Hydrogel Synthesis and Characterization
This workflow outlines the key steps from the synthesis of the AEAm monomer to the fabrication and comprehensive characterization of the resulting hydrogels, including their evaluation in drug delivery and cell-based applications.
Logical Relationship for Drug Release Kinetics
This diagram illustrates the inverse relationship between the concentration of the AEAm crosslinking agent and the rate of drug release from the hydrogel. An increase in AEAm concentration leads to a higher crosslinking density, resulting in a smaller hydrogel mesh size, which in turn hinders the diffusion of the encapsulated drug and slows down the release rate.[2]
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Tailoring Physical Properties of Dual-Network Acrylamide Hydrogel Composites by Engineering Molecular Structures of the Cross-linked Network - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Facile and Versatile Method for Micropatterning Poly(acrylamide) Hydrogels Using Photocleavable Comonomers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound|Primary Amine Monomer [benchchem.com]
- 6. Buy this compound | 23918-29-8 [smolecule.com]
- 7. researchgate.net [researchgate.net]
- 8. sphinxsai.com [sphinxsai.com]
- 9. revroum.lew.ro [revroum.lew.ro]
- 10. m.youtube.com [m.youtube.com]
- 11. researchgate.net [researchgate.net]
- 12. A Comprehensive Mechanical Testing of Polyacrylamide Hydrogels: The Impact of Crosslink Density - PMC [pmc.ncbi.nlm.nih.gov]
- 13. sciforum.net [sciforum.net]
- 14. pH- and Metal Ion- Sensitive Hydrogels based on N-[2-(dimethylaminoethyl)acrylamide] - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Hyaluronic Acid-Based Hydrogels: from a Natural Polysaccharide to Complex Networks - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Harnessing the potential of hydrogels for advanced therapeutic applications: current achievements and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 17. encyclopedia.pub [encyclopedia.pub]
Application Notes and Protocols for Bioconjugation using N-(2-Aminoethyl)acrylamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(2-Aminoethyl)acrylamide is a versatile bifunctional linker molecule widely employed in bioconjugation. Its chemical structure, featuring a reactive acrylamide (B121943) group and a primary amine, allows for a variety of conjugation strategies. The acrylamide moiety can participate in Michael addition reactions, particularly with thiol groups found in cysteine residues of proteins. Simultaneously, the primary amine serves as a nucleophile, enabling conjugation to electrophilic groups such as N-hydroxysuccinimide (NHS) esters or the formation of amide bonds with activated carboxylic acids.
These dual functionalities make this compound a valuable tool for crosslinking biomolecules, creating antibody-drug conjugates (ADCs), developing functionalized hydrogels for cell culture and drug delivery, and modifying surfaces for biomedical applications. This document provides detailed application notes and experimental protocols for the key bioconjugation techniques utilizing this compound.
Key Applications and Techniques
The primary applications of this compound in bioconjugation can be categorized into two main reaction pathways:
-
Michael Addition to Thiols: The α,β-unsaturated carbonyl of the acrylamide group acts as a soft electrophile, reacting readily with soft nucleophiles like the thiolate groups of cysteine residues in proteins and peptides. This forms a stable thioether bond.[1]
-
Amine-Reactive Conjugation: The primary amine group can be targeted by various electrophilic reagents. A common strategy involves the reaction with NHS esters to form stable amide bonds. This is a widely used method for labeling biomolecules.[2][3]
These reaction pathways can be used independently or in sequence to create complex bioconjugates.
Data Presentation: Quantitative Parameters in this compound Bioconjugation
The efficiency and success of a bioconjugation reaction are assessed through various quantitative parameters. The following tables summarize typical data for conjugation efficiency, drug-to-antibody ratio (DAR), and hydrogel properties.
| Parameter | Technique | Typical Values | References |
| Conjugation Efficiency | |||
| Reaction Yield (Peptide) | RP-HPLC | 58-89% | [4] |
| Ligand Density on Hydrogel | Fluorescence Quantification | 3-fold higher than sulfo-SANPAH | [3] |
| Antibody-Drug Conjugate (ADC) Characterization | |||
| Average Drug-to-Antibody Ratio (DAR) | UV-Vis Spectroscopy, RP-HPLC, Mass Spectrometry | 2 - 8 | [5] |
| Homogeneity | Hydrophobic Interaction Chromatography (HIC) | Variable, depends on conjugation strategy | [6] |
| Hydrogel Properties | |||
| Swelling Ratio | Gravimetric Analysis | 250-400% | [7] |
| Mechanical Stiffness | Rheometry | 1-50 kPa | [8] |
Experimental Protocols
Protocol 1: Conjugation of a Cysteine-Containing Peptide to a Protein via this compound Linker
This protocol describes a two-step process where this compound is first reacted with an NHS-ester functionalized protein and then with a cysteine-containing peptide.
Materials:
-
Protein of interest (e.g., Antibody) in amine-free buffer (e.g., PBS, pH 7.2-8.0)
-
NHS-ester crosslinker (e.g., NHS-PEG4-Maleimide)
-
This compound
-
Cysteine-containing peptide
-
Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.2
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Purification system (e.g., Size-Exclusion Chromatography (SEC) column)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
Procedure:
-
Activation of Protein with NHS-Ester: a. Dissolve the protein in the reaction buffer to a concentration of 1-10 mg/mL. b. Dissolve the NHS-ester crosslinker in DMF or DMSO to a concentration of 10 mM. c. Add a 10-20 fold molar excess of the NHS-ester solution to the protein solution. d. Incubate the reaction for 1-2 hours at room temperature with gentle mixing. e. Remove excess, unreacted NHS-ester using a desalting column equilibrated with PBS, pH 7.2.
-
Reaction with this compound: a. Immediately after purification, add a 50-fold molar excess of this compound to the activated protein solution. b. Incubate the reaction for 1 hour at room temperature to allow the amine group of this compound to react with the maleimide (B117702) group of the crosslinker.
-
Conjugation to Cysteine-Containing Peptide: a. Add the cysteine-containing peptide to the reaction mixture at a 10-fold molar excess relative to the initial protein concentration. b. Adjust the pH of the reaction mixture to 6.5-7.5 to facilitate the Michael addition reaction between the acrylamide group and the cysteine thiol. c. Incubate the reaction overnight at 4°C with gentle mixing.
-
Quenching and Purification: a. Quench any unreacted acrylamide groups by adding a final concentration of 10 mM DTT or cysteine. Incubate for 30 minutes. b. Purify the final conjugate using a SEC column to separate the conjugate from unreacted peptide and other small molecules.
-
Characterization: a. Analyze the conjugate by SDS-PAGE to confirm the increase in molecular weight. b. Determine the conjugation efficiency and peptide-to-protein ratio using techniques like UV-Vis spectroscopy, HPLC, or mass spectrometry.
Protocol 2: Formation of a Functionalized Hydrogel for 3D Cell Culture
This protocol describes the synthesis of a polyacrylamide-based hydrogel incorporating this compound to provide amine groups for subsequent biofunctionalization.
Materials:
-
Acrylamide solution (40%)
-
Bis-acrylamide solution (2%)
-
This compound
-
Ammonium persulfate (APS), 10% (w/v) solution in water
-
N,N,N',N'-Tetramethylethylenediamine (TEMED)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Sterile glass slides and coverslips
Procedure:
-
Prepare Pre-polymer Solution: a. In a sterile conical tube, mix the desired volumes of acrylamide and bis-acrylamide solutions to achieve the desired stiffness. b. Add this compound to the pre-polymer solution to a final concentration of 1-10 mM. This will introduce primary amine groups into the hydrogel matrix. c. Add PBS to reach the final desired volume. d. Degas the solution for 15-30 minutes to remove oxygen, which can inhibit polymerization.
-
Initiate Polymerization: a. Add 1/100th volume of 10% APS solution to the pre-polymer solution and mix gently. b. Add 1/1000th volume of TEMED to initiate polymerization. Mix quickly by gentle swirling.
-
Gel Casting: a. Immediately pipette the desired volume of the polymerizing solution onto a sterile glass slide. b. Carefully place a coverslip on top of the droplet to create a thin hydrogel layer. c. Allow the gel to polymerize at room temperature for 30-60 minutes.
-
Hydration and Sterilization: a. After polymerization, gently remove the coverslip and place the hydrogel in sterile PBS. b. Wash the hydrogel extensively with sterile PBS for 24-48 hours to remove unreacted monomers and initiators. c. Sterilize the hydrogel by UV irradiation for 30-60 minutes before cell seeding.
-
Biofunctionalization (Optional): a. To attach proteins or peptides, activate the amine groups on the hydrogel using an NHS-ester crosslinker as described in Protocol 1, Step 1. b. Incubate the activated hydrogel with the desired biomolecule solution. c. Wash thoroughly with sterile PBS to remove unbound biomolecules.
Mandatory Visualizations
Troubleshooting Common Issues
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Conjugation Yield | - Suboptimal pH for the reaction. - Inactive reagents (hydrolysis of NHS ester or oxidation of thiols). - Presence of competing nucleophiles in the buffer (e.g., Tris). | - Optimize reaction pH for the specific chemistry (6.5-7.5 for Michael addition, 7.2-8.5 for NHS ester reaction). - Use fresh reagents and deoxygenated buffers for thiol reactions. - Use amine-free buffers like PBS or HEPES for NHS ester reactions. |
| Protein Aggregation | - High concentration of the protein or reagent. - Changes in protein conformation upon conjugation. - Inappropriate buffer conditions. | - Work at lower protein concentrations. - Optimize the molar ratio of the reactants. - Add stabilizing excipients (e.g., arginine, sucrose) to the buffer. |
| Non-specific Binding | - Reaction conditions favoring side reactions (e.g., high pH for maleimide reaction with amines). | - Strictly control the pH of the reaction. - Include quenching steps to cap unreacted functional groups. |
| Difficulty in Purification | - Similar size of starting materials and product. - Aggregation of the conjugate. | - Use a high-resolution size-exclusion chromatography column. - Consider alternative purification methods like ion-exchange or affinity chromatography. |
References
- 1. Troubleshooting Guides - Creative Biolabs [creative-biolabs.com]
- 2. researchgate.net [researchgate.net]
- 3. Current strategies for ligand bioconjugation to poly(acrylamide) gels for 2D cell culture: Balancing chemo-selectivity, biofunctionality, and user-friendliness - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Preparation and characterization of antibody-drug conjugates acting on HER2-positive cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent Developments of Useful MALDI Matrices for the Mass Spectrometric Characterization of Lipids [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
Covalent Attachment of Proteins Using N-(2-Aminoethyl)acrylamide: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(2-Aminoethyl)acrylamide (AEAM) is a versatile bifunctional monomer that is increasingly utilized in bioconjugation and biomaterial development. Its structure incorporates a reactive acrylamide (B121943) group and a primary amine, enabling the covalent attachment of proteins through multiple chemical strategies. The acrylamide moiety can participate in Michael addition reactions, primarily with the thiol groups of cysteine residues, while the amino group can be targeted by various amine-reactive crosslinkers. This dual functionality makes AEAM a valuable tool for protein immobilization, the creation of protein-polymer conjugates, and the formation of functionalized hydrogels for applications in drug delivery, tissue engineering, and diagnostics.[1][2]
This document provides detailed application notes and experimental protocols for the covalent attachment of proteins using this compound. It is intended to guide researchers in developing robust and efficient bioconjugation strategies.
Chemical Properties and Reactivity
This compound is a water-soluble monomer characterized by an α,β-unsaturated carbonyl group, which acts as a soft electrophile.[1] This feature allows for a highly selective Michael addition reaction with soft biological nucleophiles, most notably the thiolate groups of deprotonated cysteine residues in proteins.[1][3] The primary amine group on the ethyl side chain provides a handle for further functionalization or for direct conjugation to carboxyl groups on proteins or other molecules through amide bond formation.[2]
Application I: Covalent Protein Attachment via Michael Addition to Cysteine Residues
The primary mechanism for the direct covalent attachment of proteins using this compound involves the Michael addition reaction between the acrylamide's vinyl group and the thiol group of a cysteine residue. This reaction is highly efficient and proceeds under mild conditions, making it suitable for a wide range of proteins.
Experimental Protocol: Covalent Conjugation of a Cysteine-Containing Protein with AEAM
Objective: To covalently attach this compound to a protein containing accessible cysteine residues.
Materials:
-
Protein with at least one accessible cysteine residue
-
This compound (AEAM)
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5, degassed
-
Reducing Agent (optional): Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)
-
Quenching Reagent: L-cysteine or β-mercaptoethanol
-
Purification System: Size-exclusion chromatography (SEC) or dialysis cassettes
-
Protein concentration determination assay (e.g., BCA assay)
-
Analytical instruments for characterization (e.g., SDS-PAGE, Mass Spectrometry)
Procedure:
-
Protein Preparation:
-
Dissolve the protein in the reaction buffer to a final concentration of 1-10 mg/mL.
-
If the protein contains disulfide bonds that need to be reduced to expose free thiols, add a 10-20 fold molar excess of TCEP and incubate for 1 hour at room temperature. Note: If using DTT, it must be removed before adding AEAM, as it contains a thiol group. This can be achieved by buffer exchange using a desalting column.
-
-
AEAM Solution Preparation:
-
Immediately before use, prepare a stock solution of AEAM in the reaction buffer. The concentration will depend on the desired molar excess.
-
-
Conjugation Reaction:
-
Calculate the required volume of the AEAM stock solution to achieve a 10-50 fold molar excess over the protein. The optimal ratio should be determined empirically for each protein.
-
While gently vortexing, slowly add the AEAM solution to the protein solution.
-
Incubate the reaction mixture at room temperature for 2-4 hours or at 4°C overnight. Protect from light if working with light-sensitive proteins.
-
-
Quenching the Reaction (Optional):
-
To stop the reaction, add a quenching reagent such as L-cysteine to a final concentration of 50-100 mM. Incubate for 30 minutes at room temperature.
-
-
Purification:
-
Remove unreacted AEAM and quenching reagent by size-exclusion chromatography (SEC) or dialysis.
-
For SEC, equilibrate the column with a suitable buffer (e.g., PBS) and collect the fractions corresponding to the protein conjugate.
-
For dialysis, use a dialysis membrane with an appropriate molecular weight cutoff (MWCO) and perform dialysis against a large volume of buffer with several buffer changes.
-
-
Characterization:
-
Determine the protein concentration of the purified conjugate using a BCA assay.
-
Assess the purity and molecular weight shift of the conjugate by SDS-PAGE.
-
Confirm the covalent modification and determine the degree of labeling using mass spectrometry (e.g., MALDI-TOF or ESI-MS).
-
Data Presentation: Reaction Parameters for Michael Addition
| Parameter | Recommended Conditions | Notes |
| Target Residue | Cysteine (thiol group) | The cysteine residue should be accessible and in its reduced, deprotonated (thiolate) form for optimal reactivity.[3] |
| pH | 7.2 - 7.5 | A slightly basic pH facilitates the deprotonation of the thiol group to the more nucleophilic thiolate anion.[2] |
| Molar Excess of AEAM | 10:1 to 50:1 (AEAM:Protein) | The optimal ratio is protein-dependent and should be optimized to achieve the desired degree of labeling while minimizing non-specific modifications. |
| Reaction Time | 2 - 4 hours at Room Temperature or Overnight at 4°C | Longer incubation times may be necessary for less reactive cysteine residues or at lower temperatures. |
| Protein Concentration | 1 - 10 mg/mL | Higher protein concentrations can improve conjugation efficiency. |
Experimental Workflow: Michael Addition
Application II: Protein Immobilization on a Surface
The primary amine of AEAM can be utilized to first functionalize a surface (e.g., carboxylated beads or plates) through EDC/NHS chemistry. Subsequently, proteins can be covalently attached to the acrylamide-functionalized surface via Michael addition to their cysteine residues.
Experimental Protocol: Two-Step Protein Immobilization
Objective: To immobilize a protein onto a carboxylated surface using AEAM as a linker.
Materials:
-
Carboxylated surface (e.g., magnetic beads, microplate)
-
This compound (AEAM)
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS (N-Hydroxysuccinimide)
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Coupling Buffer: PBS, pH 7.2-7.5
-
Washing Buffer: PBS with 0.05% Tween-20 (PBST)
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Ethanolamine, pH 8.5
-
Cysteine-containing protein
Procedure:
-
Surface Activation:
-
Wash the carboxylated surface with the activation buffer.
-
Prepare a fresh solution of 10 mg/mL EDC and 10 mg/mL NHS in activation buffer.
-
Add the EDC/NHS solution to the surface and incubate for 15-30 minutes at room temperature with gentle mixing.
-
Wash the activated surface with activation buffer to remove excess EDC and NHS.
-
-
AEAM Coupling:
-
Immediately add a solution of AEAM (1-10 mg/mL) in coupling buffer to the activated surface.
-
Incubate for 2-4 hours at room temperature with gentle mixing.
-
Wash the surface with coupling buffer to remove unreacted AEAM.
-
-
Quenching Unreacted Sites:
-
Add quenching buffer to the surface and incubate for 30 minutes to block any remaining active NHS-ester groups.
-
Wash the surface thoroughly with PBST and then with coupling buffer.
-
-
Protein Immobilization:
-
Prepare a solution of the cysteine-containing protein (0.1-1 mg/mL) in coupling buffer.
-
Add the protein solution to the AEAM-functionalized surface.
-
Incubate for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.
-
Wash the surface extensively with PBST to remove non-covalently bound protein.
-
-
Quantification and Functional Analysis:
-
Quantify the amount of immobilized protein using a suitable method (e.g., by measuring the depletion of protein from the solution or by using a labeled protein).
-
Perform a functional assay to confirm the activity of the immobilized protein.
-
Data Presentation: Two-Step Immobilization Parameters
| Step | Parameter | Recommended Conditions | Notes |
| Surface Activation | Reagents | EDC/NHS | Freshly prepared solutions are crucial for high activation efficiency. |
| Buffer | 0.1 M MES, 0.5 M NaCl, pH 6.0 | MES is a non-amine, non-carboxylate buffer suitable for EDC/NHS chemistry. | |
| AEAM Coupling | AEAM Concentration | 1 - 10 mg/mL | The concentration can be optimized to control the density of acrylamide groups on the surface. |
| Buffer | PBS, pH 7.2-7.5 | ||
| Protein Immobilization | Protein Concentration | 0.1 - 1 mg/mL | The optimal concentration depends on the protein and the surface capacity. |
| Buffer | PBS, pH 7.2-7.5 | Ensures reactivity of cysteine thiols. |
Logical Relationship: Two-Step Immobilization
Characterization of Protein-AEAM Conjugates
Thorough characterization is essential to confirm successful conjugation and to understand the properties of the modified protein.
| Technique | Purpose | Expected Outcome |
| SDS-PAGE | Assess purity and molecular weight shift. | A band shift corresponding to the mass of the attached AEAM molecules. A single, sharp band indicates a pure conjugate. |
| Mass Spectrometry (MALDI-TOF, ESI-MS) | Confirm covalent modification and determine the degree of labeling. | An increase in the mass of the protein corresponding to the number of AEAM molecules attached. |
| UV-Vis Spectroscopy | Quantify protein concentration. | Used for protein quantification (e.g., A280) before and after conjugation. |
| HPLC (SEC, RP-HPLC) | Purify and analyze the conjugate. | SEC separates the conjugate from unreacted reagents. RP-HPLC can be used to assess the heterogeneity of the conjugate population. |
| Functional Assays | Determine the biological activity of the conjugate. | The activity of the protein should be retained after conjugation. |
Conclusion
This compound is a valuable reagent for the covalent attachment of proteins, offering multiple avenues for bioconjugation. By leveraging the specific reactivity of its acrylamide group with cysteine residues and the versatility of its primary amine, researchers can develop a wide range of protein-based biomaterials and therapeutics. The protocols and data presented in this document provide a foundation for the successful application of AEAM in protein modification and immobilization. As with any bioconjugation strategy, optimization of the reaction conditions for each specific protein is crucial to achieve the desired outcome.
References
Application Notes and Protocols for N-(2-Aminoethyl)acrylamide in Drug Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of N-(2-Aminoethyl)acrylamide (NAEA) in the development of advanced drug delivery systems. NAEA is a versatile monomer possessing a primary amine group, which allows for its incorporation into polymers that can be tailored for various therapeutic applications, including the formulation of nanoparticles and hydrogels for controlled drug release.
Introduction to this compound in Drug Delivery
This compound (NAEA) is a functional monomer that has garnered significant interest in the field of biomaterials and drug delivery. Its primary amine functionality provides a reactive handle for bioconjugation, allowing for the attachment of targeting ligands, imaging agents, or therapeutic molecules.[1][2] Furthermore, the amine group can be protonated at physiological pH, rendering NAEA-containing polymers cationic and enabling interaction with negatively charged biological molecules such as nucleic acids. This property is particularly advantageous for gene delivery applications.
NAEA can be polymerized using various techniques, including conventional free radical polymerization and controlled radical polymerization methods like Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization.[3][4] RAFT polymerization offers precise control over the polymer architecture, molecular weight, and polydispersity, which are critical parameters for designing effective drug delivery carriers. NAEA is often copolymerized with other monomers, such as polyethylene (B3416737) glycol (PEG) derivatives, to enhance biocompatibility and impart "stealth" properties to the resulting nanoparticles, prolonging their circulation time in the bloodstream.
Data Presentation: Physicochemical and Biological Properties
Table 1: Physicochemical Characterization of NAEA-Based Nanoparticles
| Parameter | Typical Value Range | Method of Analysis | Significance in Drug Delivery |
| Particle Size (Diameter) | 50 - 200 nm | Dynamic Light Scattering (DLS), Transmission Electron Microscopy (TEM) | Influences biodistribution, cellular uptake, and clearance from the body. |
| Polydispersity Index (PDI) | < 0.2 | Dynamic Light Scattering (DLS) | Indicates the uniformity of the nanoparticle population; a lower PDI is desirable. |
| Zeta Potential | +10 to +30 mV | Electrophoretic Light Scattering (ELS) | Affects colloidal stability and interaction with negatively charged cell membranes. |
| Drug Loading Content (DLC) | 5 - 20% (w/w) | UV-Vis Spectroscopy, HPLC | The weight percentage of the drug relative to the total weight of the nanoparticle. |
| Drug Loading Efficiency (DLE) | 60 - 95% | UV-Vis Spectroscopy, HPLC | The percentage of the initial drug that is successfully encapsulated in the nanoparticles. |
Table 2: In Vitro Drug Release Kinetics from NAEA-Based Hydrogels
| Time (hours) | Cumulative Release (%) at pH 5.5 | Cumulative Release (%) at pH 7.4 | Release Model | Significance |
| 1 | 15 - 30 | 5 - 15 | Higuchi, Korsmeyer-Peppas | Demonstrates pH-responsive release, with faster release in acidic environments typical of tumor microenvironments or endosomes. |
| 6 | 40 - 60 | 20 - 35 | Higuchi, Korsmeyer-Peppas | The release profile can be tuned by altering the polymer composition and crosslinking density. |
| 12 | 60 - 80 | 35 - 50 | Higuchi, Korsmeyer-Peppas | Sustained release helps in maintaining therapeutic drug concentrations over an extended period. |
| 24 | > 80 | 50 - 70 | Higuchi, Korsmeyer-Peppas | Indicates the potential for reduced dosing frequency. |
Table 3: In Vitro Cytotoxicity of Acrylamide (B121943) Monomer
| Cell Line | IC50 Value (24h exposure) | Assay | Reference |
| A549 (Human Lung Carcinoma) | 4.6 mM | MTT Assay | [5] |
| NIH/3T3 (Mouse Embryonic Fibroblast) | 6.73 mM | MTT Assay | [6] |
Note: IC50 values for NAEA-based polymers and nanoparticles are expected to be significantly higher (indicating lower toxicity) than the monomer, but specific data is limited in the literature.
Experimental Protocols
This section provides detailed methodologies for the synthesis, drug loading, and characterization of NAEA-based drug delivery systems.
Protocol 1: Synthesis of NAEA-Containing Copolymers via RAFT Polymerization
This protocol describes a general procedure for the synthesis of a copolymer of this compound and a PEGylated comonomer.
Materials:
-
This compound hydrochloride (NAEA·HCl)
-
Oligo(ethylene glycol) methyl ether acrylate (B77674) (OEGA)
-
4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid (CPADB) (RAFT agent)
-
2,2'-Azobis(2-methylpropionitrile) (AIBN) (Initiator)
-
1,4-Dioxane (Anhydrous)
-
Basic alumina (B75360)
-
Diethyl ether
-
Dialysis membrane (MWCO 3.5 kDa)
Procedure:
-
Monomer Purification: Purify OEGA by passing it through a column of basic alumina to remove inhibitors.
-
Reaction Setup: In a Schlenk flask equipped with a magnetic stir bar, dissolve NAEA·HCl, OEGA, CPADB, and AIBN in anhydrous 1,4-dioxane. A typical molar ratio of [Monomers]:[CPADB]:[AIBN] would be 100:1:0.2.
-
Degassing: Seal the flask and purge the solution with dry nitrogen or argon for 30 minutes to remove dissolved oxygen.
-
Polymerization: Immerse the sealed flask in a preheated oil bath at 70°C and stir for the desired reaction time (e.g., 6-24 hours), depending on the target molecular weight.
-
Termination: Stop the reaction by cooling the flask in an ice bath and exposing the solution to air.
-
Purification:
-
Precipitate the polymer by adding the reaction mixture dropwise into a large volume of cold diethyl ether.
-
Collect the precipitate by centrifugation or filtration.
-
Redissolve the polymer in a minimal amount of methanol and re-precipitate in diethyl ether. Repeat this step twice.
-
Dissolve the purified polymer in deionized water and dialyze against deionized water for 48 hours, changing the water frequently, to remove any remaining impurities.
-
-
Drying: Lyophilize the dialyzed polymer solution to obtain the final copolymer as a powder.
-
Characterization: Determine the molecular weight and polydispersity index (PDI) of the copolymer using Gel Permeation Chromatography (GPC). Confirm the copolymer composition using ¹H-NMR spectroscopy.
Protocol 2: Preparation of Doxorubicin-Loaded NAEA-Based Nanoparticles
This protocol outlines the preparation of drug-loaded nanoparticles using the nanoprecipitation method.
Materials:
-
NAEA-containing copolymer (synthesized as in Protocol 1)
-
Doxorubicin (B1662922) hydrochloride (DOX·HCl)
-
Triethylamine (TEA)
-
Dimethylformamide (DMF)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Dialysis membrane (MWCO 10 kDa)
Procedure:
-
Doxorubicin Base Preparation: Dissolve DOX·HCl in DMF and add a 2-fold molar excess of TEA. Stir the solution for 2 hours in the dark to obtain the doxorubicin base.
-
Polymer and Drug Dissolution: Dissolve the NAEA-containing copolymer and the doxorubicin base in DMF.
-
Nanoprecipitation: Add the polymer/drug solution dropwise to vigorously stirring PBS (pH 7.4). The volume ratio of DMF to PBS should be approximately 1:10.
-
Solvent Evaporation: Continue stirring the nanoparticle suspension overnight in a fume hood to allow for the complete evaporation of DMF.
-
Purification:
-
Transfer the nanoparticle suspension to a dialysis bag (MWCO 10 kDa).
-
Dialyze against PBS (pH 7.4) for 24 hours, with buffer changes every 4-6 hours, to remove unloaded doxorubicin and any remaining organic solvent.
-
-
Storage: Store the purified nanoparticle suspension at 4°C for further use.
Protocol 3: Characterization of Drug-Loaded Nanoparticles
A. Particle Size and Zeta Potential Analysis:
-
Dilute the nanoparticle suspension with filtered deionized water or PBS.
-
Measure the hydrodynamic diameter and polydispersity index (PDI) using Dynamic Light Scattering (DLS).
-
Measure the zeta potential using Electrophoretic Light Scattering (ELS).
-
Perform at least three measurements for each sample and report the average values.
B. Drug Loading Content (DLC) and Drug Loading Efficiency (DLE) Determination:
-
Lyophilize a known volume of the purified drug-loaded nanoparticle suspension to determine the total weight of the nanoparticles.
-
Dissolve a known weight of the lyophilized nanoparticles in a suitable solvent (e.g., DMF) to disrupt the nanoparticles and release the encapsulated drug.
-
Measure the concentration of doxorubicin using a UV-Vis spectrophotometer at its maximum absorbance wavelength (around 480 nm).
-
Create a standard calibration curve of doxorubicin in the same solvent to quantify the drug concentration.
-
Calculate DLC and DLE using the following formulas:
-
DLC (%) = (Weight of drug in nanoparticles / Total weight of nanoparticles) x 100
-
DLE (%) = (Weight of drug in nanoparticles / Initial weight of drug used) x 100
-
Protocol 4: In Vitro Drug Release Study
-
Place a known volume of the purified doxorubicin-loaded nanoparticle suspension into a dialysis bag (MWCO 10 kDa).
-
Immerse the sealed dialysis bag into a larger volume of release medium (e.g., PBS at pH 7.4 and acetate (B1210297) buffer at pH 5.5) to maintain sink conditions.
-
Place the setup in a shaking incubator at 37°C.
-
At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours), withdraw a small aliquot of the release medium and replace it with an equal volume of fresh medium.
-
Quantify the amount of released doxorubicin in the collected aliquots using a UV-Vis spectrophotometer or fluorescence spectroscopy.
-
Plot the cumulative percentage of drug release versus time.
Protocol 5: In Vitro Cytotoxicity Assessment (MTT Assay)
-
Cell Seeding: Seed cancer cells (e.g., HeLa, MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Remove the culture medium and add fresh medium containing various concentrations of the NAEA-based nanoparticles (both empty and drug-loaded) and free doxorubicin as a control. Include untreated cells as a negative control.
-
Incubation: Incubate the cells for 24, 48, or 72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: After the incubation period, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for another 4 hours.
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage relative to the untreated control cells. Plot cell viability against the drug concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth).
Mandatory Visualizations
Signaling Pathway
Caption: Acrylamide-induced apoptosis signaling pathway.
Experimental Workflow
Caption: Workflow for NAEA-based nanoparticle drug delivery system development.
Logical Relationship
Caption: From monomer to therapeutic application.
References
- 1. Apoptosis induced by acrylamide in SH-SY5Y cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. rsc.org [rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Preparation of Amino-Functionalized Poly(N-isopropylacrylamide)-Based Microgel Particles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Acrylamide exerts its cytotoxicity in NIH/3T3 fibroblast cells by apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthesis of Functional Polymers with N-(2-Aminoethyl)acrylamide: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis and functionalization of polymers incorporating N-(2-Aminoethyl)acrylamide (AEAM). AEAM is a versatile monomer containing a primary amine group, making it an excellent candidate for creating functional polymers with broad applications in drug delivery, tissue engineering, and bioconjugation.
Introduction
This compound is a reactive acrylamide (B121943) monomer that possesses a primary amine functional group. This feature allows for its polymerization into functional polymers and subsequent modification for various biomedical applications. The resulting poly(this compound) (PAEAM) and its copolymers are valuable in drug delivery systems, as scaffolds in tissue engineering, and for creating bioactive surfaces through bioconjugation.[1][2] The primary amine serves as a reactive handle for attaching therapeutic agents, targeting ligands, or other biomolecules.[3]
Synthesis of Functional Polymers
Functional polymers based on this compound can be synthesized through several polymerization techniques. The choice of method depends on the desired polymer architecture, molecular weight control, and functionality.
Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization
RAFT polymerization is a controlled radical polymerization technique that allows for the synthesis of polymers with well-defined molecular weights and narrow molecular weight distributions.[1]
Protocol: RAFT Polymerization of this compound Hydrochloride
This protocol describes the aqueous RAFT polymerization of the hydrochloride salt of AEAM to produce well-defined homopolymers.
Materials:
-
This compound hydrochloride (AEAM.HCl)
-
4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid (CPADB) (RAFT agent)
-
2,2'-Azobis(2-methylpropionamidine) dihydrochloride (B599025) (V-50) (Initiator)
-
Deionized water
-
Nitrogen gas
-
Schlenk flask equipped with a magnetic stir bar
-
Syringes and needles
Procedure:
-
In a Schlenk flask, dissolve AEAM.HCl (e.g., 1.0 g, 6.7 mmol), CPADB (e.g., 18.7 mg, 0.067 mmol), and V-50 (e.g., 3.6 mg, 0.013 mmol) in deionized water (e.g., 10 mL). The molar ratio of [Monomer]:[CTA]:[Initiator] is typically around 100:1:0.2.
-
Seal the flask with a rubber septum and deoxygenate the solution by bubbling with nitrogen for at least 30 minutes while stirring.
-
Place the flask in a preheated oil bath at 70 °C to initiate the polymerization.
-
Allow the reaction to proceed for the desired time (e.g., 4-24 hours). The reaction time will influence the final molecular weight and monomer conversion.
-
To quench the reaction, remove the flask from the oil bath and expose the solution to air.
-
Purify the polymer by dialysis against deionized water for 48 hours, changing the water every 12 hours.
-
Lyophilize the purified polymer solution to obtain the final product as a powder.
Characterization: The resulting polymer can be characterized by:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the polymer structure and determine monomer conversion.
-
Size Exclusion Chromatography (SEC) or Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn).
| Parameter | Typical Value |
| Monomer Conversion | > 90% |
| Mn ( g/mol ) | 10,000 - 50,000 |
| PDI | < 1.3 |
Free Radical Polymerization
Free radical polymerization is a more conventional method for synthesizing polymers. While it offers less control over molecular weight and architecture compared to RAFT, it is a robust and widely used technique.[3]
Protocol: Free Radical Polymerization of this compound
This protocol describes the synthesis of PAEAM using a redox initiation system.
Materials:
-
This compound (AEAM)
-
Ammonium persulfate (APS) (Initiator)
-
N,N,N',N'-Tetramethylethylenediamine (TEMED) (Accelerator)
-
Deionized water
-
Nitrogen gas
-
Reaction vessel with a magnetic stir bar
Procedure:
-
Dissolve AEAM (e.g., 1.0 g, 8.76 mmol) in deionized water (e.g., 10 mL) in a reaction vessel.
-
Deoxygenate the solution by bubbling with nitrogen for 30 minutes. Atmospheric oxygen can inhibit the polymerization.[4]
-
Add APS (e.g., 0.02 g, 0.088 mmol) to the solution and stir until dissolved.
-
Add TEMED (e.g., 20 µL) to initiate the polymerization. The solution will become viscous as the polymer forms.
-
Allow the reaction to proceed at room temperature for 2-4 hours.
-
Purify the polymer by dialysis against deionized water.
-
Isolate the polymer by lyophilization.
| Parameter | Typical Value |
| Monomer Conversion | > 95% |
| Mn ( g/mol ) | Highly variable |
| PDI | > 1.5 |
Applications and Protocols
Hydrogel Synthesis for Drug Delivery
PAEAM can be crosslinked to form hydrogels, which are three-dimensional polymer networks that can absorb large amounts of water. These hydrogels are excellent candidates for controlled drug delivery systems.[5]
Protocol: Synthesis of a PAEAM Hydrogel for Drug Loading
Materials:
-
PAEAM (synthesized as described above)
-
Glutaraldehyde (B144438) (Crosslinker)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Model drug (e.g., Doxorubicin)
-
Dialysis membrane
Procedure:
-
Prepare a 5% (w/v) solution of PAEAM in PBS.
-
Add glutaraldehyde solution (e.g., 25% in water) to the polymer solution to achieve a final concentration of 0.5% (v/v).
-
Stir the mixture at room temperature for 2 hours to allow for crosslinking and hydrogel formation.
-
Wash the hydrogel extensively with deionized water to remove any unreacted crosslinker.
-
To load the drug, immerse the hydrogel in a concentrated solution of the model drug in PBS for 24 hours at room temperature.
-
Remove the drug-loaded hydrogel and wash briefly with fresh PBS to remove surface-adsorbed drug.
Drug Release Study:
-
Place the drug-loaded hydrogel in a dialysis bag containing a known volume of PBS (pH 7.4).
-
Immerse the dialysis bag in a larger container of PBS at 37 °C with gentle stirring.
-
At predetermined time intervals, withdraw aliquots from the external PBS solution and measure the drug concentration using UV-Vis spectroscopy or fluorescence spectroscopy.
-
Replace the withdrawn volume with fresh PBS to maintain sink conditions.
| Time (hours) | Cumulative Drug Release (%) |
| 1 | 15 |
| 4 | 40 |
| 8 | 65 |
| 12 | 80 |
| 24 | 95 |
Note: The drug release profile will depend on the crosslinking density, drug-polymer interactions, and pH of the release medium.
Bioconjugation for Targeted Drug Delivery and Biosensors
The primary amine groups on PAEAM provide reactive sites for the covalent attachment of biomolecules such as peptides, proteins, and antibodies. This is often achieved using carbodiimide (B86325) chemistry.[6][7]
Protocol: Bioconjugation of a Targeting Peptide to PAEAM
Materials:
-
PAEAM
-
Targeting peptide with a carboxylic acid group (e.g., RGD peptide)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-Hydroxysuccinimide (NHS)
-
2-(N-morpholino)ethanesulfonic acid (MES) buffer, pH 6.0
-
Phosphate-buffered saline (PBS), pH 7.4
-
Dialysis membrane
Procedure:
-
Dissolve PAEAM (e.g., 100 mg) and the targeting peptide (e.g., 10 mg) in MES buffer.
-
Add EDC (e.g., 1.5 molar excess over the peptide) and NHS (e.g., 1.5 molar excess over the peptide) to the solution.
-
Stir the reaction mixture at room temperature for 4-6 hours.
-
Purify the polymer-peptide conjugate by dialysis against PBS (pH 7.4) for 48 hours to remove unreacted reagents.
-
Lyophilize the purified solution to obtain the final conjugate.
Confirmation of Conjugation:
-
FTIR Spectroscopy: Appearance of a new amide bond peak.
-
NMR Spectroscopy: Appearance of peaks corresponding to the peptide.
-
HPLC: Shift in the retention time of the polymer after conjugation.
Visualizations
Caption: Workflow for the synthesis and application of poly(this compound).
References
- 1. Buy this compound | 23918-29-8 [smolecule.com]
- 2. files01.core.ac.uk [files01.core.ac.uk]
- 3. This compound|Primary Amine Monomer [benchchem.com]
- 4. ocw.mit.edu [ocw.mit.edu]
- 5. mdpi.com [mdpi.com]
- 6. Polymer conjugation of proteins as a synthetic post-translational modification to impact their stability and activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Surface Modification Using N-(2-Aminoethyl)acrylamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(2-Aminoethyl)acrylamide (AEAm) is a versatile monomer utilized in the modification of material surfaces to introduce primary amine functionalities.[1] Its unique structure, featuring a reactive acrylamide (B121943) group for polymerization and a primary amine for subsequent bioconjugation, makes it an invaluable tool in the development of advanced biomaterials, biosensors, and drug delivery systems.[1] The primary amine group serves as a reactive handle for the covalent attachment of proteins, peptides, and other biomolecules, enabling precise control over surface bioactivity.[1][2] These application notes provide detailed protocols for surface modification using AEAm, characterization of the modified surfaces, and applications in cell culture and drug delivery.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value |
| Molecular Formula | C₅H₁₀N₂O |
| Molecular Weight | 114.15 g/mol |
| Appearance | Not specified in search results |
| Solubility | Not specified in search results |
| CAS Number | 23918-29-8 |
Experimental Protocols
Protocol 1: Surface Grafting of this compound via Plasma-Induced Polymerization
Plasma-induced polymerization is a powerful technique for creating thin, uniform polymer films on a variety of substrates. This method utilizes plasma to generate reactive species on the substrate surface, which then initiate the polymerization of the monomer.
Materials:
-
Substrate (e.g., glass coverslips, silicon wafers, polymer films)
-
This compound (AEAm) monomer
-
Argon gas
-
Plasma reactor
-
Vacuum pump
-
Reaction chamber
Procedure:
-
Substrate Cleaning: Thoroughly clean the substrate surface to remove any contaminants. For glass or silicon, this can be achieved by sonication in a series of solvents such as acetone, and isopropanol, followed by drying with a stream of nitrogen.
-
Plasma Treatment: Place the cleaned substrates in the plasma reactor chamber. Evacuate the chamber to a base pressure of <30 mTorr.[3]
-
Introduce argon gas into the chamber and ignite the plasma at a specific power and for a defined duration to activate the surface.
-
Graft Polymerization: Following plasma activation, introduce AEAm monomer vapor into the chamber. The activated surface will initiate the polymerization of AEAm, leading to the formation of a poly(this compound) (pAEAm) film.
-
Post-Grafting Wash: After the desired grafting time, vent the chamber and remove the substrates. Thoroughly wash the modified substrates with deionized water to remove any unreacted monomer and non-covalently bound polymer.[3]
-
Drying and Storage: Dry the pAEAm-grafted surfaces under a stream of nitrogen and store them in a desiccator until further use.
Workflow for Plasma-Induced Grafting of AEAm
Caption: Workflow for surface modification with AEAm via plasma-induced grafting.
Protocol 2: Immobilization of Biomolecules using EDC/NHS Chemistry
The primary amine groups on the pAEAm-grafted surface provide ideal sites for the covalent attachment of biomolecules containing carboxyl groups using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) chemistry.[4]
Materials:
-
pAEAm-grafted substrate
-
Biomolecule of interest (with carboxyl groups, e.g., proteins, peptides)
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS (N-hydroxysuccinimide) or Sulfo-NHS
-
Activation Buffer (e.g., 0.1 M MES, pH 6.0)
-
Coupling Buffer (e.g., PBS, pH 7.4)
-
Quenching Solution (e.g., 1 M Tris-HCl, pH 8.0 or 1 M ethanolamine)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
Procedure:
-
Activation of Biomolecule:
-
Dissolve the biomolecule in Activation Buffer.
-
Add EDC (e.g., final concentration of 2 mM) and NHS (e.g., final concentration of 5 mM) to the biomolecule solution.[5]
-
Incubate for 15-30 minutes at room temperature to activate the carboxyl groups on the biomolecule, forming a stable NHS ester.
-
-
Coupling to the Surface:
-
Place the pAEAm-grafted substrate in a suitable reaction vessel.
-
Add the activated biomolecule solution to the substrate, ensuring the surface is fully covered.
-
Incubate for 1-2 hours at room temperature or overnight at 4°C with gentle agitation.
-
-
Quenching:
-
Remove the biomolecule solution and wash the substrate with Coupling Buffer.
-
Add the Quenching Solution to the substrate and incubate for 15-30 minutes at room temperature to deactivate any unreacted NHS esters.
-
-
Washing:
-
Wash the substrate extensively with Wash Buffer to remove non-specifically bound biomolecules.
-
Rinse with deionized water and dry under a stream of nitrogen.
-
EDC/NHS Immobilization Chemistry
Caption: EDC/NHS chemistry for biomolecule immobilization on a pAEAm surface.
Quantitative Data Presentation
The density of primary amine groups on the modified surface is a critical parameter that influences the subsequent immobilization efficiency of biomolecules. Various techniques can be employed for the quantification of surface amine density.
| Analytical Technique | Principle | Information Obtained | Advantages | Limitations |
| X-ray Photoelectron Spectroscopy (XPS) | Measures the elemental composition and chemical states of atoms on the surface. | Quantitative elemental composition (N 1s signal) and information on the chemical environment of the amine groups. | Provides direct evidence of nitrogen incorporation and chemical state. | Requires high vacuum and specialized equipment; data analysis can be complex.[6] |
| Colorimetric Assay (e.g., Orange II) | The anionic dye Orange II electrostatically interacts with protonated primary amine groups. | Quantification of accessible primary amine groups by measuring the absorbance of the desorbed dye. | Simple, inexpensive, and sensitive method for quantifying primary amines.[7] | Indirect method; may be affected by surface pH and accessibility of amine groups. |
| Fluorescence Labeling (e.g., Fluorescamine) | Fluorescamine reacts with primary amines to form a fluorescent product. | Quantification of surface amines by measuring fluorescence intensity. | High sensitivity.[6] | Requires a fluorometer; potential for photobleaching. |
Applications
Cell Culture
Surfaces modified with pAEAm can be used to create a positively charged environment that promotes cell adhesion and proliferation.[8] The primary amine groups can also be used to immobilize cell adhesion peptides (e.g., RGD) to create bioactive surfaces for specific cell types.
Workflow for Creating a Bioactive Cell Culture Surface
References
- 1. This compound|Primary Amine Monomer [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. benchchem.com [benchchem.com]
- 7. Quantification of primary amine groups available for subsequent biofunctionalization of polymer surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Note & Protocol: Incorporation of N-(2-Aminoethyl)acrylamide (AEAm) in Biomaterials
Audience: Researchers, scientists, and drug development professionals.
Abstract: N-(2-Aminoethyl)acrylamide (AEAm) is a versatile monomer used to introduce primary amine functional groups into biomaterials.[1] Its reactive acrylamide (B121943) group allows for polymerization, while the pendant primary amine enables covalent bioconjugation, crosslinking, and modulation of physical properties.[1][2] This document provides detailed protocols for incorporating AEAm into biomaterials for applications such as hydrogel synthesis, surface modification, and bioconjugation, which are crucial for drug delivery, tissue engineering, and biosensors.[2][3]
Key Applications & Principles
The primary amine group of AEAm is a key feature, allowing for a variety of subsequent chemical modifications. At physiological pH, this amine is protonated, imparting a positive charge to the material, which can influence cell adhesion and material swelling. The acrylamide group readily participates in free-radical polymerization, making it suitable for creating new polymers or grafting onto existing materials.[2]
Key applications include:
-
Hydrogel Synthesis: AEAm is copolymerized with other monomers (e.g., acrylamide, acrylic acid) to create functional hydrogels with tunable mechanical properties and bioactivity.[3][4]
-
Bioconjugation: The primary amine of AEAm serves as a reactive handle for covalently attaching biomolecules like peptides (e.g., RGD), proteins, and drugs using standard amine-reactive chemistries (e.g., NHS esters).[5][6][7]
-
Surface Modification: Biomaterial surfaces can be functionalized with AEAm to alter surface chemistry, introducing amine groups for subsequent modification or to modulate protein adsorption and cell interactions.[1]
Mechanism of Action
The incorporation of AEAm is typically achieved through copolymerization. The acrylamide moiety participates in free-radical polymerization, forming a stable polyacrylamide backbone with pendant aminoethyl groups.[2] The reactivity of the incorporated amine allows for post-fabrication modification. For instance, the primary amines can react with N-hydroxysuccinimide (NHS) esters to form stable amide bonds, a common strategy for tethering biological ligands.[6][7]
Experimental Protocols
Safety Note: Acrylamide and its derivatives are potential neurotoxicants.[1] Always handle these chemicals in a fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Protocol 1: Synthesis of Poly(acrylamide-co-AEAm) Hydrogels
This protocol describes the preparation of a functional hydrogel by copolymerizing acrylamide and AEAm. The resulting hydrogel contains primary amine groups available for further modification.
Materials:
-
Acrylamide (40% w/v solution)
-
N,N'-methylenebis(acrylamide) (BIS) (2% w/v solution)
-
This compound hydrochloride (AEAm)
-
Ammonium persulfate (APS) (10% w/v in deionized water, prepare fresh)
-
N,N,N',N'-Tetramethylethylenediamine (TEMED)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Deionized (DI) water
Procedure:
-
Monomer Solution Preparation: In a conical tube, mix the acrylamide solution, BIS solution, and DI water according to the desired final concentrations (see Table 1 for an example formulation).
-
AEAm Addition: Add the desired amount of AEAm hydrochloride to the monomer solution and vortex until fully dissolved.
-
Degassing: Degas the solution for at least 30 minutes under vacuum to remove dissolved oxygen, which can inhibit polymerization.
-
Initiation: To initiate polymerization, add 10% APS solution followed by TEMED. The amount of initiator will affect the polymerization rate. A typical starting point is 10 µL of 10% APS and 1 µL of TEMED per 1 mL of monomer solution.[8]
-
Casting: Immediately after adding the initiators, vortex briefly and pipette the solution between two glass plates separated by a spacer of the desired thickness.
-
Polymerization: Allow the gel to polymerize at room temperature for at least 30 minutes. Polymerization is complete when a rigid, opaque gel has formed.
-
Hydration & Washing: After polymerization, carefully disassemble the glass plates and transfer the hydrogel into a beaker containing PBS. Wash the gel extensively with PBS or DI water (3-4 changes over 24-48 hours) to remove unreacted monomers and initiators.
Data Presentation: Hydrogel Formulation
| Component | Example Concentration (for ~8 kPa gel) | Purpose |
| Acrylamide (40%) | 10% (v/v) | Primary monomer for hydrogel backbone |
| BIS (2%) | 0.3% (v/v) | Cross-linking agent |
| AEAm | 1-50 mM | Functional monomer for amine incorporation |
| APS (10%) | 1% (v/v) | Initiator (source of free radicals) |
| TEMED | 0.1% (v/v) | Catalyst (accelerates radical formation) |
| DI Water | To final volume | Solvent |
Table 1: Example formulation for a poly(acrylamide-co-AEAm) hydrogel. Concentrations should be optimized for specific mechanical and functional requirements.
Experimental Workflow: Hydrogel Synthesis
Caption: Workflow for synthesizing AEAm-functionalized hydrogels.
Protocol 2: Bioconjugation of AEAm to Hyaluronic Acid (HA)
This protocol details the functionalization of a natural polymer, hyaluronic acid (HA), with AEAm. This creates an HA-acrylamide derivative that can be subsequently crosslinked into a hydrogel.[9] The reaction couples the primary amine of AEAm to the carboxylic acid groups on HA using carbodiimide (B86325) chemistry.
Materials:
-
Sodium Hyaluronate (HA)
-
This compound hydrochloride (AEAm)
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS)
-
2-(N-morpholino)ethanesulfonic acid (MES) buffer
-
Sodium hydroxide (B78521) (NaOH)
-
Dialysis tubing (e.g., 3.5 kDa MWCO)
-
Deionized (DI) water
Procedure:
-
HA Dissolution: Dissolve HA in MES buffer (e.g., 0.1 M MES, pH 4.5-6.0) to a final concentration of 1% (w/v). Stir until fully dissolved.
-
Carboxyl Activation: Add EDC and NHS to the HA solution. A common molar ratio is a 2- to 5-fold molar excess of EDC/NHS over the HA carboxyl groups.[6] Allow the activation to proceed for 30 minutes at room temperature.
-
AEAm Coupling: Dissolve a 5- to 10-fold molar excess of AEAm in a small amount of MES buffer. Add this solution to the activated HA mixture.
-
pH Adjustment: Adjust the pH of the reaction mixture to 7.0-7.5 using 0.1 M NaOH to facilitate the nucleophilic attack of the primary amine.
-
Reaction: Allow the reaction to proceed overnight at room temperature with gentle stirring.
-
Purification: Transfer the reaction mixture to dialysis tubing. Dialyze against DI water for 3-5 days, changing the water frequently to remove unreacted reagents and byproducts.
-
Lyophilization: Freeze the purified HA-AEAm solution and lyophilize to obtain a dry, functionalized product.
Data Presentation: Reaction Parameters for HA-AEAm Synthesis
| Parameter | Recommended Value | Notes |
| Solvent | 0.1 M MES Buffer | Maintains pH for efficient EDC/NHS activation. |
| Activation pH | 4.5 - 6.0 | Optimal pH for activating carboxyl groups with EDC. |
| Coupling pH | 7.0 - 7.5 | Facilitates the reaction between the NHS-ester and the primary amine of AEAm. |
| Molar Ratio (EDC:NHS:AEAm) | 5 : 2 : 10 (relative to HA carboxyls) | Excess reagents drive the reaction to completion. Ratios should be optimized. |
| Reaction Time | 12 - 24 hours | Ensures sufficient time for the coupling reaction. |
| Temperature | Room Temperature | Mild conditions to prevent degradation of HA. |
Table 2: Typical reaction parameters for the synthesis of HA-AEAm. These parameters may require optimization based on the molecular weight of HA and the desired degree of functionalization.
Experimental Workflow: Bioconjugation of AEAm to HA
Caption: Workflow for functionalizing Hyaluronic Acid with AEAm.
Characterization of AEAm Incorporation
Confirmation of successful AEAm incorporation is critical. The following techniques are commonly used:
-
Nuclear Magnetic Resonance (¹H NMR): Used to confirm the presence of AEAm in the final product. Characteristic peaks for the vinyl protons of the acrylamide group (5.5-6.5 ppm) will disappear after polymerization, while peaks corresponding to the ethylenediamine (B42938) backbone will remain.[2]
-
Fourier-Transform Infrared Spectroscopy (FTIR): Can identify the characteristic functional groups. The presence of amide bonds and N-H stretches can confirm the incorporation of AEAm. For HA-AEAm, the appearance of amide peaks and a decrease in the carboxylic acid peak intensity indicate successful conjugation.[4]
-
Quantification of Amine Groups: A ninhydrin (B49086) or bicinchoninic acid (BCA) assay can be used to quantify the number of primary amine groups present in the modified biomaterial, allowing for determination of the degree of functionalization.
Logical Relationships in AEAm Biomaterial Development
The incorporation of AEAm provides a platform for creating advanced biomaterials. The primary amine is the gateway to enhanced functionality, enabling the attachment of various molecules that can elicit specific biological responses.
Caption: Logical flow from AEAm incorporation to final application.
References
- 1. This compound|Primary Amine Monomer [benchchem.com]
- 2. Buy this compound | 23918-29-8 [smolecule.com]
- 3. pH- and Metal Ion- Sensitive Hydrogels based on N-[2-(dimethylaminoethyl)acrylamide] - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Organic/inorganic Dual Network Hydrogels Based on Acrylic Acid and 2-aminoethyl-3-aminopropyltrimetoxysilane: Synthesis and Characterization | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]
- 5. Frontiers | Current strategies for ligand bioconjugation to poly(acrylamide) gels for 2D cell culture: Balancing chemo-selectivity, biofunctionality, and user-friendliness [frontiersin.org]
- 6. Current strategies for ligand bioconjugation to poly(acrylamide) gels for 2D cell culture: Balancing chemo-selectivity, biofunctionality, and user-friendliness - PMC [pmc.ncbi.nlm.nih.gov]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. Frontiers | A Novel Method for Polyacrylamide Gel Preparation Using N-hydroxysuccinimide-acrylamide Ester to Study Cell-Extracellular Matrix Mechanical Interactions [frontiersin.org]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for N-(2-Aminoethyl)acrylamide in Tissue Engineering Scaffolds
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(2-Aminoethyl)acrylamide (AEAm) is a versatile monomer increasingly utilized in the field of tissue engineering and regenerative medicine.[1] Its structure incorporates a vinyl group, which allows it to readily participate in free-radical polymerization to form hydrogel networks, and a primary amine group that serves as a reactive handle for biofunctionalization.[1][2] This primary amine enables the covalent attachment of various bioactive molecules, such as peptides (e.g., RGD sequences), growth factors, and extracellular matrix (ECM) components, to the scaffold backbone.[3][4] This functionalization is critical for enhancing cell adhesion, promoting specific cellular responses like proliferation and differentiation, and ultimately guiding new tissue formation.[4] These application notes provide detailed protocols for the synthesis, fabrication, and characterization of AEAm-based scaffolds.
Application 1: Bio-functionalization using AEAm
The primary amine group of AEAm is a key feature for covalently linking bioactive molecules to a polymer backbone, such as hyaluronic acid (HA), a polysaccharide widely used in tissue engineering.[3][5] This protocol describes the amidation reaction to create an acrylamide-functionalized HA that can be subsequently crosslinked into a hydrogel.
Logical Workflow: Role of AEAm in Scaffold Bio-functionalization
Caption: Logical diagram illustrating the role of AEAm as a linker for scaffold bio-functionalization.
Experimental Protocol: Synthesis of AEAm-Functionalized Hyaluronic Acid (HA-am)
This protocol is adapted from methodologies described for functionalizing HA with amine-containing linkers.[3][4][6]
Materials:
-
Sodium Hyaluronate (HA)
-
This compound (AEAm) linker
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Deionized (DI) water
-
Dialysis tubing (MWCO 12-14 kDa)
-
Lyophilizer
Procedure:
-
HA Dissolution: Dissolve HA in DI water at a concentration of approximately 8-10 mg/mL. Stir the solution at room temperature until the HA is fully dissolved.
-
Activation of Carboxylic Groups: Add EDC and NHS to the HA solution to activate the carboxylic acid groups on the HA backbone. A common molar ratio is a 2:1 ratio of EDC:NHS to the HA carboxyl groups. Allow the reaction to proceed for 30-60 minutes at room temperature.
-
Amidation Reaction: Add the this compound linker to the activated HA solution. The amount of AEAm added will determine the degree of functionalization. Let the reaction mixture stir at room temperature for 12-24 hours.
-
Purification: Transfer the reaction mixture to a dialysis tube and dialyze against a large volume of DI water for 3-5 days, changing the water frequently to remove unreacted reagents (EDC, NHS, and AEAm).
-
Lyophilization: Freeze the purified HA-am solution and lyophilize until a dry, fluffy white product is obtained.
-
Storage: Store the lyophilized HA-am product at -20°C until further use. The degree of functionalization can be confirmed using ¹H NMR spectroscopy.
Application 2: Fabrication of AEAm-Containing Hydrogel Scaffolds
AEAm can be copolymerized with other monomers (e.g., acrylamide (B121943), PEGDA) to form hydrogel scaffolds. Free-radical polymerization is a common method, which can be initiated by redox systems or photoinitiators.[1][7]
Experimental Workflow: Hydrogel Synthesis and Cell Seeding
Caption: Experimental workflow for AEAm-hydrogel fabrication and subsequent cell seeding.
Experimental Protocol: Hydrogel Synthesis via Redox-Initiated Free-Radical Polymerization
This protocol is a general method based on the polymerization of acrylamide monomers.[7][8]
Materials:
-
This compound (AEAm)
-
Acrylamide (AAm) monomer
-
N,N'-methylenebis(acrylamide) (BIS) crosslinker
-
Ammonium persulfate (APS), initiator
-
N,N,N',N'-tetramethylethylenediamine (TEMED), catalyst
-
Phosphate-buffered saline (PBS), pH 7.4
-
Nitrogen or Argon gas source
Procedure:
-
Prepare Monomer Solution: In a flask, dissolve the desired amounts of AAm, AEAm, and BIS crosslinker in PBS. The total monomer concentration and the ratio of monomer to crosslinker will determine the mechanical properties of the final hydrogel.[1] A typical starting point is a 10-20% (w/v) total monomer solution with a 1-2% (mol/mol) crosslinker ratio relative to the total monomer.
-
Degas Solution: Sparge the solution with nitrogen or argon gas for 15-30 minutes to remove dissolved oxygen, which can inhibit free-radical polymerization.
-
Prepare Initiator Solutions: Prepare fresh 10% (w/v) solutions of APS in PBS and have TEMED ready.
-
Initiate Polymerization: Add the APS solution to the monomer solution (a typical concentration is 0.1% v/v). Swirl to mix. To initiate the polymerization, add TEMED (typically 0.1% v/v). The amount of APS and TEMED can be adjusted to control the speed of gelation.
-
Casting: Immediately after adding TEMED, pour the solution into a mold (e.g., between two glass plates with a spacer, or into a petri dish) and allow it to polymerize at room temperature. Gelation should occur within minutes.
-
Washing: After polymerization is complete (e.g., 1-2 hours), carefully remove the hydrogel from the mold and wash it extensively in DI water or PBS for 24-48 hours to remove any unreacted monomers or initiators.
-
Sterilization: Before cell culture experiments, sterilize the hydrogel scaffolds, for example, by soaking in 70% ethanol (B145695) followed by extensive washing with sterile PBS.
Characterization and Biological Evaluation
Quantitative Data Summary
The properties of AEAm-containing hydrogels are highly tunable based on their composition. The following tables summarize representative data.
Table 1: Swelling Properties of AEAm-Containing Hydrogels
| Hydrogel Composition | Parameter Varied | Observation | Reference |
|---|---|---|---|
| Chitosan/Poly(AEAm) | Increasing PAEA:Chitosan Molar Ratio (0.11 to 3.54) | Swelling ratio increased by ~50% | [9] |
| Polyacrylamide | Crosslinker Density | A higher crosslinker concentration generally reduces the swelling ratio | [1] |
| Polyacrylamide | N/A | An equilibrium mass degree of swelling of 7.09 was reported for a specific formulation |[10] |
Table 2: Illustrative Mechanical and Biological Properties (Note: Specific values are highly dependent on the exact formulation, cell type, and experimental conditions. This table provides illustrative data based on typical acrylamide systems.)
| Property | Typical Value Range | Factors Influencing Property |
|---|---|---|
| Young's Modulus (kPa) | 5 - 200 kPa | Monomer concentration, crosslinker density, hydration |
| Compressive Strength (kPa) | 20 - 500 kPa | Monomer concentration, crosslinker density |
| Cell Viability (% vs. 2D Control) | > 85% | Scaffold porosity, nutrient diffusion, presence of adhesion motifs |
| Cell Adhesion | Low (unmodified) to High (RGD-functionalized) | Surface chemistry, density of bioactive ligands |
Experimental Protocol: Swelling Ratio Measurement
Procedure:
-
Prepare hydrogel samples of a defined size.
-
Lyophilize the samples to obtain the dry weight (W_dry).
-
Immerse the dried hydrogels in a buffered solution (e.g., PBS, pH 7.4) at 37°C.
-
At predetermined time points, remove the hydrogels, gently blot the surface with a lint-free wipe to remove excess water, and record the wet weight (W_wet).
-
Continue until the weight remains constant, indicating equilibrium swelling has been reached.
-
Calculate the swelling ratio (SR) using the formula: SR = (W_wet - W_dry) / W_dry.[11]
Experimental Protocol: Mechanical Testing (Compression)
Procedure:
-
Prepare cylindrical hydrogel samples with a flat surface.
-
Equilibrate the samples in PBS at 37°C before testing.
-
Place a sample on the lower platen of a universal testing machine.
-
Apply a compressive force using the upper platen at a constant strain rate (e.g., 1 mm/min).
-
Record the resulting stress-strain curve.
-
The compressive modulus (Young's Modulus) can be calculated from the initial linear region of the stress-strain curve (typically 0-15% strain).
Experimental Protocol: In Vitro Cell Viability (MTT Assay)
Materials:
-
Cell-seeded hydrogel scaffolds in a multi-well plate
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Culture Cells: Culture cells on/in the AEAm-hydrogel scaffolds for the desired period (e.g., 1, 3, 7 days).
-
Add MTT Reagent: Remove the culture medium from each well. Add fresh medium containing MTT solution (final concentration ~0.5 mg/mL) to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C in a cell culture incubator. During this time, viable cells with active metabolism will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilize Formazan: Carefully remove the MTT-containing medium. Add the solubilization solution to each well to dissolve the formazan crystals.
-
Read Absorbance: Shake the plate gently for 10-15 minutes to ensure complete solubilization. Measure the absorbance of the solution at 570 nm using a microplate reader.
-
Analysis: The absorbance is directly proportional to the number of viable cells. Compare the results from different scaffold formulations or against a 2D culture control.
Experimental Workflow: Cell Viability Assessment
Caption: A step-by-step workflow for assessing cell viability on scaffolds using the MTT assay.
References
- 1. This compound|Primary Amine Monomer [benchchem.com]
- 2. Buy this compound | 23918-29-8 [smolecule.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and Characterization of Conjugated Hyaluronic Acids. Application to Stability Studies of Chitosan-Hyaluronic Acid Nanogels Based on Fluorescence Resonance Energy Transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ocw.mit.edu [ocw.mit.edu]
- 8. scholarsmine.mst.edu [scholarsmine.mst.edu]
- 9. tandfonline.com [tandfonline.com]
- 10. mdpi.com [mdpi.com]
- 11. pubs.acs.org [pubs.acs.org]
Application Note: High-Fidelity Measurement of Nanowire Diameters Using N-(2-Aminoethyl)acrylamide Functionalization
Abstract
The precise characterization of nanowire dimensions is critical for their application in advanced materials, electronics, and drug delivery systems. This document outlines a proposed methodology for enhancing the accuracy of nanowire diameter measurements obtained through Scanning Electron Microscopy (SEM) and Atomic Force Microscopy (AFM). The protocol involves the surface functionalization of nanowires with a thin polymer coating of N-(2-Aminoethyl)acrylamide (NAA). This functionalization is hypothesized to create a more uniform and distinct surface, thereby improving the precision of dimensional analysis. This application note provides detailed experimental protocols, data presentation tables, and workflow diagrams to guide researchers in implementing this technique.
Introduction
Nanowires exhibit unique physical and chemical properties that are highly dependent on their dimensions. Accurate measurement of their diameter is therefore essential for quality control and for understanding their structure-property relationships. While techniques like Transmission Electron Microscopy (TEM), Scanning Electron Microscopy (SEM), and Atomic Force Microscopy (AFM) are commonly used for this purpose, challenges such as surface irregularities and poor contrast can impede measurement accuracy.[1][2]
This compound (NAA) is a monomer containing both a reactive acrylamide (B121943) group and a primary amine.[3] The acrylamide group can undergo polymerization to form a thin, uniform polymer coating, while the amine group can facilitate binding to nanowire surfaces, particularly those with native oxide layers. This dual functionality makes it a candidate for surface modification of nanomaterials to improve their characterization.[4][5] A thin polymer coating can potentially smooth the nanowire surface and enhance edge detection in microscopy imaging.[6][7]
This document presents a hypothetical but scientifically grounded protocol for the use of NAA in preparing nanowires for high-fidelity diameter measurements.
Experimental Protocols
Protocol 1: Nanowire Surface Functionalization with this compound
This protocol describes the process of coating nanowires with a thin layer of poly(this compound).
Materials:
-
Nanowire sample (e.g., silicon, zinc oxide, or other metal oxide nanowires)
-
This compound (NAA)
-
Ammonium persulfate (APS)
-
N,N,N',N'-tetramethylethylenediamine (TEMED)
-
Anhydrous toluene (B28343)
-
Deionized (DI) water
-
Nitrogen gas
Procedure:
-
Nanowire Suspension: Disperse the nanowire sample in anhydrous toluene to a concentration of approximately 0.1 mg/mL by gentle sonication for 5 minutes.
-
Initiator Addition: In a separate vial, prepare a 10% (w/v) solution of APS in DI water.
-
Monomer Solution: Prepare a 1% (w/v) solution of NAA in anhydrous toluene.
-
Polymerization Reaction:
-
To the nanowire suspension, add the NAA solution at a 1:1 volume ratio.
-
Add the APS solution to the nanowire/NAA mixture at a volume ratio of 1:100 (APS:nanowire/NAA mixture).
-
Add TEMED to the final mixture at a volume ratio of 1:50 (TEMED:nanowire/NAA mixture) to catalyze the polymerization.
-
Allow the reaction to proceed for 2 hours at room temperature with gentle stirring.
-
-
Washing and Purification:
-
Centrifuge the suspension at 5000 rpm for 10 minutes to pellet the functionalized nanowires.
-
Discard the supernatant and re-disperse the nanowires in ethanol.
-
Repeat the centrifugation and re-dispersion steps three times to remove unreacted monomer and initiator.
-
-
Final Preparation: After the final wash, re-disperse the NAA-functionalized nanowires in a suitable solvent for deposition onto a substrate (e.g., ethanol or isopropanol). Dry the nanowires under a gentle stream of nitrogen.
Protocol 2: SEM Imaging and Diameter Measurement
Procedure:
-
Sample Preparation:
-
Deposit a small drop of the NAA-functionalized nanowire suspension onto a clean silicon wafer or an SEM stub with carbon tape.
-
Allow the solvent to evaporate completely in a dust-free environment.
-
-
Conductive Coating: For non-conductive nanowires, apply a thin (2-5 nm) conductive coating of gold, platinum, or carbon using a sputter coater to prevent charging under the electron beam.[7]
-
SEM Imaging:
-
Load the sample into the SEM chamber.
-
Use a low accelerating voltage (e.g., 1-5 kV) to minimize beam damage and enhance surface detail.
-
Acquire high-resolution images of individual, well-dispersed nanowires.
-
-
Diameter Measurement:
-
Use image analysis software (e.g., ImageJ) to measure the diameter at multiple points along the length of at least 20 different nanowires to obtain a statistical distribution.
-
Protocol 3: AFM Imaging and Diameter Measurement
Procedure:
-
Sample Preparation:
-
Deposit a dilute suspension of the NAA-functionalized nanowires onto a freshly cleaved mica substrate.
-
Allow the solvent to evaporate, leaving behind well-isolated nanowires.
-
-
AFM Imaging:
-
Mount the sample on the AFM stage.
-
Use tapping mode to acquire high-resolution topographic images of the nanowires. This mode minimizes sample damage.
-
-
Diameter (Height) Measurement:
Data Presentation
Quantitative data should be summarized in tables for clear comparison. The following are examples of how to present the collected data.
Table 1: Comparison of Nanowire Diameters Before and After NAA Functionalization (Exemplary Data)
| Sample ID | Functionalization | Measurement Technique | Average Diameter (nm) | Standard Deviation (nm) |
| NW-A-01 | None | SEM | 55.2 | 5.8 |
| NW-A-02 | NAA | SEM | 60.5 | 2.1 |
| NW-B-01 | None | AFM | 54.8 | 6.2 |
| NW-B-02 | NAA | AFM | 61.1 | 2.5 |
Table 2: Effect of NAA Concentration on Final Nanowire Diameter (Exemplary Data)
| NAA Concentration in Reaction (% w/v) | Average Diameter (nm) | Standard Deviation (nm) |
| 0.5 | 58.3 | 2.8 |
| 1.0 | 61.1 | 2.5 |
| 2.0 | 65.7 | 3.1 |
Visualizations
Caption: Experimental workflow for nanowire diameter measurement.
Caption: NAA interaction with a nanowire surface.
Conclusion
The use of this compound as a surface functionalization agent presents a promising, albeit currently theoretical, approach to improving the accuracy of nanowire diameter measurements. The formation of a uniform polymer coating could potentially reduce surface roughness and enhance image contrast in both SEM and AFM analyses. The protocols provided herein offer a starting point for researchers to explore this novel application. Further experimental validation is required to determine the optimal conditions for NAA functionalization and to quantify the resulting improvements in measurement precision.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. biosynth.com [biosynth.com]
- 4. Amine Modification - CD Bioparticles [cd-bioparticles.com]
- 5. Nanoparticle Surface Functionalization-Amination (-NH2) - CD Bioparticles [cd-bioparticles.net]
- 6. Polymer-metal coating for high contrast SEM cross sections at the deep nanoscale - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. labcompare.com [labcompare.com]
Post-Polymerization Modification with N-(2-Aminoethyl)acrylamide: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the post-polymerization modification of polymers using N-(2-Aminoethyl)acrylamide (AEAm). This technique is a versatile method for introducing primary amine functionalities onto polymer backbones, enabling a wide range of subsequent bioconjugation and functionalization strategies. The protocols outlined below are intended to serve as a comprehensive guide for researchers in polymer chemistry, materials science, and drug development.
Introduction
Post-polymerization modification is a powerful strategy for the synthesis of functional polymers that may be difficult to obtain through direct polymerization of functional monomers. By first creating a well-defined precursor polymer, various functional groups can be introduced in a subsequent step. The use of precursor polymers containing active ester groups is a particularly effective approach for introducing amine functionalities. This compound is a valuable reagent in this context, as its primary amine group readily reacts with active esters to form stable amide bonds, while the acrylamide (B121943) moiety can be incorporated into a polymer backbone or used for further reactions.
The introduction of primary amine groups onto a polymer scaffold opens up a vast array of possibilities for bioconjugation, allowing for the covalent attachment of proteins, peptides, antibodies, and small molecule drugs. This is particularly relevant in the field of drug delivery, where targeted delivery systems can be developed by conjugating targeting ligands to the polymer carrier. Furthermore, amine-functionalized polymers are extensively used in the creation of hydrogels for tissue engineering and as coatings for biomedical devices to improve their biocompatibility and promote specific cellular interactions.
Applications
The functionalization of polymers with this compound has a broad range of applications in research and development, including:
-
Bioconjugation: The primary amine groups introduced by AEAm serve as reactive handles for the covalent attachment of biomolecules. This is a cornerstone of creating targeted drug delivery systems, biosensors, and functionalized surfaces for cell culture.
-
Hydrogel Formation: AEAm can be used as a functional monomer or crosslinker in the synthesis of hydrogels. The primary amine groups within the hydrogel network can be used to immobilize therapeutic agents or growth factors for controlled release in tissue engineering applications.
-
Surface Modification: Coating surfaces with polymers functionalized with AEAm can alter their chemical and physical properties. This is utilized to create surfaces that can promote cell adhesion, resist biofouling, or act as a platform for immobilizing enzymes or antibodies.
-
Drug Delivery: Amine-functionalized polymers can be used to encapsulate or conjugate drugs, improving their solubility, stability, and pharmacokinetic profiles. The primary amines can also be used to attach targeting moieties for site-specific drug delivery.
Experimental Protocols
This section provides detailed protocols for the post-polymerization modification of a common active ester precursor polymer, poly(pentafluorophenyl acrylate) (PPFPA), with this compound, followed by a general protocol for bioconjugation to the resulting amine-functionalized polymer.
Post-Polymerization Modification of Poly(pentafluorophenyl acrylate) with this compound
This protocol describes the amination of a PPFPA precursor with this compound to yield a primary amine-functionalized polymer.
Materials:
-
Poly(pentafluorophenyl acrylate) (PPFPA)
-
This compound hydrochloride (AEAm.HCl)
-
Triethylamine (B128534) (TEA) or Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Anhydrous Dichloromethane (DCM)
-
Diethyl ether
-
Dialysis tubing (appropriate molecular weight cut-off)
-
Standard glassware for organic synthesis (round-bottom flask, magnetic stirrer, etc.)
-
Nitrogen or Argon source for inert atmosphere
Procedure:
-
Dissolution of Precursor Polymer: In a dry round-bottom flask under an inert atmosphere, dissolve the PPFPA precursor polymer in anhydrous DMF to a final concentration of 10-20 mg/mL. Stir the solution until the polymer is completely dissolved.
-
Preparation of Amine Solution: In a separate vial, dissolve this compound hydrochloride (1.5 to 2.0 molar equivalents with respect to the active ester units of the polymer) in a minimal amount of anhydrous DMF.
-
Addition of Base: To the AEAm.HCl solution, add triethylamine or DIPEA (2.0 to 2.5 molar equivalents with respect to the active ester units) to deprotonate the amine hydrochloride.
-
Reaction: Slowly add the this compound solution to the stirring solution of the PPFPA precursor polymer at room temperature.
-
Reaction Monitoring: Allow the reaction to proceed at room temperature for 4-24 hours. The progress of the reaction can be monitored by taking small aliquots and analyzing them by Fourier-Transform Infrared (FTIR) spectroscopy, observing the disappearance of the active ester carbonyl peak (around 1780 cm⁻¹) and the appearance of the amide carbonyl peak (around 1650 cm⁻¹).
-
Purification:
-
Precipitation: Once the reaction is complete, precipitate the functionalized polymer by adding the reaction mixture dropwise into a large excess of cold diethyl ether.
-
Filtration: Collect the precipitated polymer by filtration and wash it several times with fresh diethyl ether to remove unreacted reagents and byproducts.
-
Drying: Dry the purified polymer under vacuum to a constant weight.
-
Dialysis (Alternative): For water-soluble polymers, the reaction mixture can be transferred to a dialysis tube and dialyzed against deionized water for 2-3 days with frequent water changes to remove impurities. The purified polymer is then obtained by lyophilization.
-
-
Characterization: Characterize the final amine-functionalized polymer using techniques such as ¹H NMR spectroscopy to confirm the presence of the aminoethyl groups and Gel Permeation Chromatography (GPC) to assess the molecular weight and polydispersity.
Experimental Workflow for Post-Polymerization Modification
Caption: Workflow for the synthesis of an amine-functionalized polymer.
Quantification of Primary Amine Groups
Accurate quantification of the incorporated primary amine groups is crucial for subsequent applications. The Orange II colorimetric assay is a reliable and cost-effective method for this purpose.
Materials:
-
Amine-functionalized polymer
-
Orange II dye solution (0.5 mg/mL in deionized water)
-
Phosphate Buffered Saline (PBS, pH 7.4)
-
1 M NaOH solution
-
UV-Vis Spectrophotometer
Procedure:
-
Sample Preparation: Prepare films or coatings of the amine-functionalized polymer on a suitable substrate.
-
Dye Binding: Immerse the polymer samples in the Orange II dye solution for 1 hour at room temperature with gentle agitation.
-
Washing: Remove the samples from the dye solution and wash them thoroughly with PBS (pH 7.4) to remove any non-specifically bound dye.
-
Dye Elution: Immerse the washed samples in a known volume of 1 M NaOH solution for 30 minutes to elute the bound dye.
-
Quantification: Measure the absorbance of the NaOH solution containing the eluted dye at 485 nm using a UV-Vis spectrophotometer.
-
Calculation: Determine the concentration of the dye using a standard calibration curve prepared with known concentrations of Orange II. From this, the surface density of the primary amine groups can be calculated.
Quantitative Data for Amine Quantification
| Polymer Sample | Amine Content (mol%) | Orange II Absorbance (485 nm) | Surface Amine Density (pmol/cm²) |
| Control (Unmodified) | 0 | 0.015 | < 1 |
| Polymer-NH₂ (Low) | 25 | 0.250 | 55 |
| Polymer-NH₂ (Medium) | 50 | 0.480 | 105 |
| Polymer-NH₂ (High) | 95 | 0.890 | 195 |
Note: The above data is representative and will vary depending on the specific polymer, reaction conditions, and substrate.
Bioconjugation to Amine-Functionalized Polymers using EDC/NHS Chemistry
This protocol outlines a general procedure for conjugating a carboxyl-containing biomolecule (e.g., a protein or peptide) to the primary amine groups of the functionalized polymer.
Materials:
-
Amine-functionalized polymer
-
Biomolecule with a carboxylic acid group
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
2-(N-morpholino)ethanesulfonic acid (MES) buffer (pH 6.0)
-
Phosphate Buffered Saline (PBS, pH 7.4)
-
Quenching solution (e.g., hydroxylamine (B1172632) or Tris buffer)
Procedure:
-
Activation of Biomolecule:
-
Dissolve the biomolecule in MES buffer (pH 6.0).
-
Add EDC (10-fold molar excess over the biomolecule) and NHS (5-fold molar excess over the biomolecule).
-
Incubate the mixture for 15-30 minutes at room temperature to activate the carboxyl groups.
-
-
Conjugation:
-
Introduce the amine-functionalized polymer (as a solution or coated on a surface) to the activated biomolecule solution.
-
Allow the conjugation reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching: Add a quenching solution to the reaction mixture to deactivate any unreacted NHS-esters.
-
Purification: Purify the bioconjugate by dialysis, size exclusion chromatography, or other appropriate methods to remove unreacted biomolecules and coupling reagents.
-
Characterization: Confirm the successful conjugation using techniques such as SDS-PAGE (for proteins), HPLC, or spectroscopy.
Signaling Pathway for Bioconjugation
Caption: EDC/NHS chemistry for bioconjugation.
Conclusion
Post-polymerization modification with this compound is a robust and versatile method for introducing primary amine functionalities onto a wide range of polymer scaffolds. The protocols provided in this document offer a starting point for researchers to develop novel functional materials for applications in drug delivery, tissue engineering, and diagnostics. Careful control over the reaction conditions and thorough characterization of the resulting polymers are essential for achieving reproducible and reliable results. The ability to tailor the density of amine groups and subsequently conjugate a variety of biomolecules makes this a powerful tool in the development of advanced biomaterials.
Application Notes and Protocols: pH-Sensitive Hydrogels Using N-(2-Aminoethyl)acrylamide for Controlled Drug Delivery
Audience: Researchers, scientists, and drug development professionals.
Introduction
pH-sensitive hydrogels are a class of "smart" materials that exhibit significant volume changes in response to fluctuations in the environmental pH. This property makes them highly attractive for a range of biomedical applications, particularly in the field of controlled drug delivery. N-(2-Aminoethyl)acrylamide (AEAM) is a cationic monomer that imparts this desirable pH-sensitivity to hydrogel networks. The primary amine groups in AEAM become protonated in acidic environments, leading to electrostatic repulsion between the polymer chains and subsequent swelling of the hydrogel. This swelling mechanism can be harnessed to trigger the release of an encapsulated therapeutic agent in specific physiological locations, such as the acidic microenvironment of a tumor or within the gastrointestinal tract.
These application notes provide detailed protocols for the synthesis, characterization, and application of AEAM-based hydrogels for pH-responsive drug delivery. The information is intended to guide researchers in developing and evaluating these promising biomaterials for their specific therapeutic needs.
Data Presentation
Table 1: Swelling Behavior of Representative pH-Sensitive Hydrogels
The swelling ratio is a critical parameter that indicates the hydrogel's ability to absorb and retain fluids, which directly influences its drug release characteristics. The data below is representative of the pH-dependent swelling behavior of acrylamide-based hydrogels. Actual values for specific this compound formulations may vary depending on the monomer and crosslinker concentrations.
| Hydrogel Formulation (Monomer Ratio) | pH | Equilibrium Swelling Ratio (g/g) | Reference |
| Poly(acrylamide-co-acrylic acid) | 3.0 | ~25 | [1] |
| Poly(acrylamide-co-acrylic acid) | 10.0 | ~47 | [1] |
| Poly(HEAA-co-AA) (2:2) | 1.68 | 11.36 | [2] |
| Poly(HEAA-co-AA) (2:2) | 9.18 | 112.79 | [2] |
| Polyacrylamide-Cellulose Nanocrystal | 2.0 | ~13 | [3] |
| Polyacrylamide-Cellulose Nanocrystal | 12.0 | ~46 | [3] |
Note: The swelling ratio is calculated as (Ws - Wd) / Wd, where Ws is the weight of the swollen hydrogel and Wd is the weight of the dry hydrogel.
Table 2: Mechanical Properties of Representative Polyacrylamide-Based Hydrogels
The mechanical integrity of a hydrogel is crucial for its handling, stability, and performance as a drug delivery vehicle. The Young's modulus, a measure of stiffness, can be tailored by adjusting the crosslinker concentration. The following data is illustrative of polyacrylamide hydrogels and can serve as a guideline for developing AEAM-based systems with desired mechanical properties.
| Acrylamide (%, w/v) | Bis-acrylamide (%, w/v) | Young's Modulus (kPa) | Reference |
| 10 | 0.03 | ~5 | [4] |
| 10 | 0.1 | ~20 | [4] |
| 10 | 0.3 | ~40 | [4] |
| 12 | 0.25 | ~35 | [5] |
Table 3: In Vitro Doxorubicin (B1662922) Release from a pH-Sensitive Hydrogel System
The pH-triggered release of therapeutic agents is a key feature of these smart hydrogels. The data presented below demonstrates the cumulative release of the anticancer drug doxorubicin (DOX) from a representative pH-sensitive hydrogel system at physiological pH (7.4) and a mildly acidic pH (5.5) mimicking a tumor microenvironment.
| Time (hours) | Cumulative DOX Release at pH 7.4 (%) | Cumulative DOX Release at pH 5.5 (%) | Reference |
| 12 | ~15 | ~30 | [6] |
| 24 | ~20 | ~40 | [6] |
| 48 | ~25 | ~55 | [6] |
| 72 | ~30 | ~65 | [6] |
| 96 | ~35 | ~75 | [6] |
| 120 | ~40 | ~80 | [6] |
Experimental Protocols
Protocol 1: Synthesis of pH-Sensitive Poly(AEAM-co-Acrylamide) Hydrogels
This protocol describes the synthesis of a pH-sensitive hydrogel via free-radical polymerization of this compound (AEAM) and Acrylamide (AAm) using N,N'-methylenebis(acrylamide) (MBA) as a crosslinker and ammonium (B1175870) persulfate (APS)/N,N,N',N'-tetramethylethylenediamine (TEMED) as the redox initiator system.
Materials:
-
This compound hydrochloride (AEAM)
-
Acrylamide (AAm)
-
N,N'-methylenebis(acrylamide) (MBA)
-
Ammonium persulfate (APS)
-
N,N,N',N'-tetramethylethylenediamine (TEMED)
-
Deionized (DI) water
-
Nitrogen gas
Procedure:
-
Precursor Solution Preparation:
-
In a glass vial, dissolve the desired amounts of AEAM and AAm in DI water. A typical total monomer concentration is 10-20% (w/v). The molar ratio of AEAM to AAm can be varied to tune the pH sensitivity.
-
Add the crosslinker, MBA, to the monomer solution. A typical concentration is 1-5 mol% relative to the total monomer concentration.
-
Stir the solution until all components are fully dissolved.
-
-
Degassing:
-
Purge the precursor solution with nitrogen gas for 15-30 minutes to remove dissolved oxygen, which can inhibit polymerization.
-
-
Initiation and Polymerization:
-
Add the initiator, APS (typically 10% w/v solution), to the monomer solution. The amount is usually around 0.5-1% (w/v) of the total monomer weight.
-
Add the accelerator, TEMED, to initiate the polymerization. The volume of TEMED is typically in the range of 0.1-0.25% (v/v) of the total solution volume.
-
Quickly vortex the solution and pour it into a mold of the desired shape (e.g., between two glass plates with a spacer for a thin film, or in a cylindrical tube).
-
Allow the polymerization to proceed at room temperature for at least 2 hours, or until a solid hydrogel is formed.
-
-
Purification:
-
Carefully remove the hydrogel from the mold.
-
Immerse the hydrogel in a large volume of DI water for 48-72 hours, changing the water frequently to remove any unreacted monomers, initiator, and other impurities.
-
-
Drying (Optional):
-
For characterization of the dry state or for swelling studies, the purified hydrogel can be dried. This can be achieved by lyophilization (freeze-drying) or by drying in a vacuum oven at a low temperature (e.g., 40°C) until a constant weight is reached.
-
Protocol 2: Characterization of Swelling Behavior
This protocol outlines the procedure to determine the equilibrium swelling ratio of the synthesized hydrogels at different pH values.
Materials:
-
Dried hydrogel samples of known weight (Wd)
-
Buffer solutions of various pH (e.g., pH 2.0, 5.5, 7.4)
-
Beakers or vials
-
Analytical balance
-
Filter paper
Procedure:
-
Immerse a pre-weighed dried hydrogel sample (Wd) in a beaker containing a buffer solution of a specific pH.
-
Allow the hydrogel to swell at a constant temperature (e.g., 37°C).
-
At regular time intervals, remove the hydrogel from the buffer, gently blot the surface with filter paper to remove excess water, and weigh the swollen hydrogel (Ws).
-
Continue this process until the weight of the hydrogel remains constant, indicating that swelling equilibrium has been reached.
-
Calculate the equilibrium swelling ratio (ESR) using the following formula: ESR = (Ws,eq - Wd) / Wd where Ws,eq is the weight of the hydrogel at swelling equilibrium.
-
Repeat the experiment for each desired pH value.
Protocol 3: In Vitro Drug Loading and Release Study
This protocol describes a passive loading method for incorporating a drug into the hydrogel and subsequently studying its release profile. Doxorubicin is used as a model drug.
Materials:
-
Purified hydrogel samples
-
Doxorubicin (DOX) solution of known concentration
-
Phosphate-buffered saline (PBS) at different pH values (e.g., pH 5.5 and 7.4)
-
Shaker or incubator with agitation
-
UV-Vis spectrophotometer
Procedure:
-
Drug Loading:
-
Immerse a known weight of the purified hydrogel in a DOX solution of a specific concentration.
-
Allow the hydrogel to swell in the drug solution for 24-48 hours at room temperature with gentle agitation to facilitate drug diffusion into the hydrogel network.
-
After the loading period, remove the hydrogel and briefly rinse with DI water to remove any surface-adhered drug.
-
The amount of loaded drug can be determined by measuring the decrease in the concentration of the DOX solution using a UV-Vis spectrophotometer at the characteristic wavelength for DOX (around 480 nm).
-
-
Drug Release:
-
Place the drug-loaded hydrogel into a known volume of release medium (e.g., PBS at pH 5.5 or 7.4) at 37°C with gentle agitation.
-
At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with an equal volume of fresh medium to maintain sink conditions.
-
Measure the concentration of DOX in the withdrawn aliquots using a UV-Vis spectrophotometer.
-
Calculate the cumulative percentage of drug released over time.
-
Protocol 4: Mechanical Testing (Uniaxial Compression)
This protocol provides a method for determining the compressive mechanical properties of the hydrogel, such as the Young's modulus.[4][7]
Materials:
-
Swollen hydrogel samples, cut into a regular shape (e.g., cylindrical or cubical)
-
Universal testing machine with a compression platen
-
Calipers
Procedure:
-
Measure the initial dimensions (height and diameter/width) of the swollen hydrogel sample.
-
Place the hydrogel sample on the lower platen of the universal testing machine.
-
Apply a compressive force at a constant strain rate (e.g., 1 mm/min).
-
Record the force and displacement data until the hydrogel is compressed to a certain strain (e.g., 20-30%) or until it fractures.
-
Convert the force-displacement data into a stress-strain curve.
-
The Young's modulus (compressive modulus) can be calculated from the initial linear region of the stress-strain curve.
Protocol 5: In Vitro Biocompatibility Assessment (MTT Assay)
This protocol describes the MTT assay to evaluate the cytotoxicity of the hydrogel by testing its extract on a fibroblast cell line (e.g., NIH/3T3).
Materials:
-
Sterile hydrogel samples
-
Fibroblast cell line (e.g., NIH/3T3)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Hydrogel Extract Preparation:
-
Sterilize the hydrogel samples (e.g., by UV irradiation or autoclaving, if the material is stable).
-
Incubate the sterile hydrogel in cell culture medium at a specific ratio (e.g., 0.1 g/mL) for 24-72 hours in an incubator.
-
Collect the medium, which now contains any leachable substances from the hydrogel. This is the hydrogel extract. Filter-sterilize the extract.
-
-
Cell Seeding:
-
Seed fibroblast cells into a 96-well plate at a density of approximately 5,000-10,000 cells per well and allow them to adhere overnight.
-
-
Cell Treatment:
-
Remove the old medium and replace it with the prepared hydrogel extract. Include positive (e.g., cells treated with a cytotoxic agent) and negative (cells in fresh medium) controls.
-
Incubate the cells for 24, 48, or 72 hours.
-
-
MTT Assay:
-
After the incubation period, remove the treatment medium and add MTT solution to each well.
-
Incubate for 2-4 hours, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Remove the MTT solution and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance of the solution at a wavelength of around 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the cell viability as a percentage relative to the negative control.
-
Visualization of Mechanisms
pH-Responsive Swelling and Drug Release Mechanism
The diagram below illustrates the principle of pH-responsive swelling and subsequent drug release from an AEAM-based hydrogel.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Mechanical Properties of Protein-Based Hydrogels Derived from Binary Protein Mixtures—A Feasibility Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Acrylamide exerts its cytotoxicity in NIH/3T3 fibroblast cells by apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: N-(2-Aminoethyl)acrylamide Polymerization
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions regarding the polymerization of N-(2-Aminoethyl)acrylamide.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why is my this compound (AEAAm) solution not polymerizing or polymerizing too slowly?
A: Failure to polymerize is a common issue that can typically be traced to one of three main factors: initiator failure, reaction inhibition, or incorrect temperature.
-
Initiator Issues: The most common initiation system for free-radical polymerization is the redox pair of ammonium (B1175870) persulfate (APS) and tetramethylethylenediamine (TEMED).[1][2] APS is hygroscopic and breaks down quickly once dissolved in water; therefore, solutions should be prepared fresh daily for consistent results.[2][3] Old or improperly stored TEMED can also lose its catalytic activity.[3] Ensure you are using the correct concentrations, as too little initiator will result in slow or failed polymerization.[4]
-
Inhibition by Oxygen: Atmospheric oxygen is a significant inhibitor of free-radical polymerization because it acts as a free radical trap, preventing the initiation of polymer chains.[2][5][6] It is critical to thoroughly degas the monomer solution immediately before adding the initiators.[2] This can be achieved by sparging with an inert gas like nitrogen or argon or by applying a vacuum.[5][6]
-
Incorrect Temperature: Polymerization is temperature-dependent.[2] If the reaction temperature is too low, the polymerization rate will be significantly reduced.[4] Most standard polymerizations are performed at room temperature.[4]
Q2: My gel has formed, but it is weak, turbid, or inelastic. What causes this?
A: The physical properties of the resulting polymer are highly dependent on reaction conditions.
-
Excessive Initiator Concentration: While sufficient initiator is necessary, an excessive amount can be detrimental. High concentrations of APS and TEMED lead to a rapid burst of initiation, resulting in shorter average polymer chain lengths.[2] This can produce a polymer network that is visibly gelled but mechanically weak or a solution that is merely viscous without forming a solid gel.[2]
-
Low Polymerization Temperature: Conducting the polymerization at low temperatures (e.g., 0–4°C) can result in gels that are turbid, porous, and inelastic.[2] This may be due to increased hydrogen bonding between monomers at colder temperatures.[2]
-
Poor Reagent Quality: The purity of acrylamide (B121943) and cross-linker can affect the final gel quality.[4] Using old or degraded monomers can lead to inconsistent and suboptimal gel properties.
Q3: My polymerization reaction is proceeding too quickly and seems uncontrolled. How can I manage the reaction rate?
A: An overly rapid reaction is often caused by excessive heat or initiator concentration.
-
Exothermic Reaction: The polymerization of acrylamide is an exothermic process, meaning it releases heat.[5] This heat can accelerate the reaction rate further, creating a feedback loop.[2] Careful temperature management is crucial to prevent this.[1]
-
High Initiator Levels: As mentioned, high concentrations of initiators will significantly increase the polymerization rate.[2] It is recommended to use the lowest catalyst concentrations that still allow for polymerization within an optimal timeframe (typically under 20 minutes).[2]
Q4: I am observing significant batch-to-batch variability. How can I improve the reproducibility of my polymerization?
A: Reproducibility issues almost always stem from inconsistent handling of key variables.
-
Standardize Degassing: The duration and effectiveness of degassing can vary. Implement a standardized and consistent protocol for removing dissolved oxygen to ensure a uniform starting point for each reaction.[2]
-
Control Temperature: Temperature directly affects polymerization kinetics.[2][7] Allowing solutions to equilibrate to room temperature before initiation and preventing excessive heat buildup during the reaction is critical for consistent outcomes.[2]
-
Use Fresh Reagents: Always prepare APS solutions fresh for each experiment.[2][3] Regularly check the quality of your TEMED and monomers.
Q5: What are the primary advantages of using RAFT polymerization for AEAAm instead of conventional free-radical polymerization?
A: Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a controlled radical polymerization technique that offers significant advantages over conventional free-radical methods.[7] While standard methods initiated by APS/TEMED are effective for creating bulk polymer networks, RAFT allows for precise control over the final polymer architecture, including molecular weight and molecular weight distribution.[7] This is achieved through a degenerative chain transfer mechanism involving thiocarbonylthio compounds as chain transfer agents (CTAs).[7] This level of control is essential for creating advanced, well-defined functional polymers and biomaterials.[1]
Troubleshooting Summary
| Problem | Possible Cause | Recommended Solution |
| No or Slow Polymerization | Old or inactive initiators (APS, TEMED). | Prepare fresh APS solution daily; replace TEMED every 6 months.[2][3] |
| Oxygen inhibition. | Degas monomer solution thoroughly before adding initiators.[2][5] | |
| Reaction temperature is too low. | Ensure the reaction is carried out at room temperature.[4] | |
| Weak or Turbid Gel | Initiator concentration is too high. | Decrease the concentration of APS and/or TEMED to achieve longer polymer chains.[2] |
| Polymerization temperature is too low. | Polymerize at room temperature to avoid turbidity and poor elasticity.[2] | |
| Poor quality of acrylamide/bis-acrylamide. | Use fresh, high-purity reagents.[4] | |
| Distorted or Skewed Bands (in Gels) | Poor polymerization around sample wells. | Increase the amount of APS and TEMED to ensure complete polymerization.[4] |
| High salt concentration in the sample. | Reduce salt concentration by dialysis or precipitation.[4] | |
| Inconsistent Results | Variable degassing, temperature, or reagent age. | Standardize all protocols: use consistent degassing times, control temperature, and always use fresh initiators.[2] |
Experimental Protocols
Protocol 1: Standard Free-Radical Polymerization of AEAAm
This protocol describes a general method for aqueous polymerization using an APS/TEMED initiation system.
-
Prepare Monomer Solution: In an Erlenmeyer flask, combine the desired amounts of this compound, cross-linker (e.g., N,N'-methylene-bis-acrylamide), buffer, and deionized water to the final desired volume and concentration.[2][5]
-
Equilibrate Temperature: Allow the solution to warm to room temperature if the stock solutions were stored at 4°C.[2]
-
Degas Solution: Sparge the solution with a gentle stream of inert gas (nitrogen or argon) for at least 10-15 minutes to remove dissolved oxygen.[5] Alternatively, place the flask under a vacuum for the same duration.
-
Initiate Polymerization: Add the required volume of freshly prepared 10% (w/v) APS solution and swirl the flask gently. Immediately add undiluted TEMED to catalyze the reaction.[2][5]
-
Pour and Polymerize: Immediately pour the solution into the desired mold or cassette. Allow the solution to polymerize undisturbed for 30-60 minutes at room temperature.
Protocol 2: RAFT Polymerization of AEAAm
This protocol provides a general framework for controlled polymerization. Specific conditions (CTA, initiator, solvent, temperature) must be optimized for the desired polymer characteristics.
-
Prepare Reaction Mixture: In a reaction vessel (e.g., a Schlenk flask), dissolve the this compound monomer, the selected chain transfer agent (CTA), and a radical initiator (e.g., V-501 or VA-044) in the chosen solvent (e.g., water, DMSO).[7][8]
-
Deoxygenate: Subject the mixture to several freeze-pump-thaw cycles to thoroughly remove all dissolved oxygen.
-
Initiate Polymerization: Place the sealed reaction vessel in a preheated oil bath set to the optimal temperature, typically between 60°C and 80°C.[7]
-
Monitor Reaction: Allow the polymerization to proceed for the desired amount of time. The reaction can be monitored by taking aliquots at various time points and analyzing for monomer conversion via techniques like NMR or HPLC.
-
Terminate Reaction: Once the desired molecular weight is achieved, terminate the polymerization by rapidly cooling the vessel in an ice bath and exposing the solution to air.
Visual Guides
Caption: A troubleshooting workflow for common polymerization issues.
References
preventing premature polymerization of N-(2-Aminoethyl)acrylamide
Welcome to the technical support center for N-(2-Aminoethyl)acrylamide (AE-AAm). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the premature polymerization of AE-AAm and to troubleshoot common issues encountered during its handling and use in experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound (AE-AAm) is a reactive monomer that possesses both an acrylamide (B121943) group for polymerization and a primary amine group for conjugation.[1] This dual functionality makes it a valuable building block in the synthesis of functional polymers for various applications, including bioconjugation, hydrogel formation for drug delivery and tissue engineering, and the development of adhesives and coatings.[1][2]
Q2: Why is my this compound polymerizing prematurely?
A2: Premature polymerization of AE-AAm is a common issue and can be triggered by several factors:
-
Heat: Elevated temperatures can initiate free-radical polymerization. The synthesis of AE-AAm itself is a highly exothermic reaction, and careful temperature control is necessary to prevent unwanted polymerization.
-
Light: UV light can generate free radicals, leading to polymerization.
-
Contaminants: Impurities, especially those that can act as radical initiators, can cause premature polymerization.
-
Absence of Inhibitor: Commercial AE-AAm is typically supplied with a polymerization inhibitor. If this inhibitor is removed and the monomer is not used immediately, it is highly susceptible to polymerization.
-
Oxygen: While some inhibitors require oxygen to function, in a polymerization reaction mixture, dissolved oxygen can interfere with the process. However, for storage with certain inhibitors, a headspace of air is necessary.
Q3: How should I properly store this compound to prevent polymerization?
A3: Proper storage is critical to maintain the stability of AE-AAm. The recommended storage conditions are in a freezer at temperatures below -20°C, under an inert atmosphere, and in a dark place. It is essential to store the container tightly closed in a dry and well-ventilated area.
Q4: What are polymerization inhibitors and are they present in the this compound I purchased?
A4: Polymerization inhibitors are chemical compounds added to reactive monomers like AE-AAm to prevent their spontaneous polymerization during transport and storage. For acrylamides, common inhibitors include various nitroso compounds and their derivatives.[3] While specific inhibitors for commercially available AE-AAm are determined by the manufacturer, a common inhibitor for similar acrylamide derivatives is the monomethyl ether of hydroquinone (B1673460) (MEHQ). The concentration of these inhibitors can range from 0.0005% to 1.0% by weight.[3]
Q5: Do I need to remove the inhibitor before using this compound in my experiment?
A5: Yes, in most cases, the polymerization inhibitor must be removed before initiating a controlled polymerization. The presence of the inhibitor will interfere with the polymerization kinetics, potentially leading to a long induction period, slow reaction rate, or incomplete polymerization.
Troubleshooting Guide: Premature Polymerization
This guide will help you identify and resolve issues related to the premature polymerization of this compound.
| Observation | Potential Cause | Recommended Solution |
| Monomer appears viscous or has solidified in the container upon arrival or during storage. | The monomer has polymerized due to improper storage conditions (e.g., exposure to heat or light) or depletion of the inhibitor. | The product is likely unusable. Contact your supplier for a replacement. Review your storage procedures to ensure they comply with the recommended guidelines (storage at <-20°C, inert atmosphere, dark). |
| Monomer polymerizes immediately after inhibitor removal. | The monomer is highly reactive and unstable without the inhibitor. | Use the purified monomer immediately after inhibitor removal. Prepare only the amount needed for the experiment. Keep the purified monomer on ice and protected from light if there is a short delay before use. |
| Polymerization occurs during a reaction to modify the amine group. | The reaction conditions (e.g., high temperature, presence of radical initiators) are promoting the polymerization of the acrylamide group. | Conduct the reaction at the lowest possible temperature. Ensure the reaction is performed in the dark or under red light. Consider using a temporary protecting group for the acrylamide double bond if the reaction conditions are harsh. |
| Inconsistent results in polymerization reactions. | The purity of the monomer may be compromised, or there may be residual inhibitor. | Check the purity of the AE-AAm monomer using an appropriate analytical method like HPLC. Ensure that the inhibitor removal process is complete and reproducible. |
Experimental Protocols
Protocol 1: Visual Inspection of this compound
Objective: To quickly assess the quality of the AE-AAm monomer before use.
Methodology:
-
Visual Examination: Before opening the container, visually inspect the contents. The monomer should be a white to off-white solid.
-
Check for Discoloration: Any significant discoloration (e.g., yellow or brown) may indicate degradation or the presence of impurities.
-
Look for Signs of Polymerization: Observe if the material is a free-flowing powder or if it has formed clumps or a solid mass, which would indicate polymerization.
Protocol 2: Inhibitor Removal using a Basic Alumina (B75360) Column
Objective: To remove phenolic inhibitors (like MEHQ) from AE-AAm before polymerization. This protocol is adapted from methods used for similar acrylamide monomers.
Methodology:
-
Prepare the Column: Pack a glass chromatography column with activated basic alumina. The amount of alumina should be about 10-20 times the weight of the monomer.
-
Equilibrate the Column: Pass a solvent in which AE-AAm is soluble (e.g., dichloromethane (B109758) or chloroform) through the column to equilibrate it.
-
Prepare Monomer Solution: Dissolve the AE-AAm in a minimal amount of the same solvent.
-
Load and Elute: Carefully load the monomer solution onto the column and elute with the solvent. The inhibitor will be adsorbed by the alumina, allowing the purified monomer to pass through.
-
Collect and Evaporate: Collect the fractions containing the purified monomer and remove the solvent under reduced pressure.
-
Use Immediately: The purified AE-AAm should be used immediately as it is now highly susceptible to polymerization.
Protocol 3: Purity Assessment by HPLC (General Method)
Objective: To determine the purity of AE-AAm and detect the presence of oligomers or polymers.
Methodology:
-
Instrumentation: A High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Column: A C18 reversed-phase column is commonly used for acrylamide analysis.
-
Mobile Phase: A gradient of water and a polar organic solvent like acetonitrile (B52724) or methanol (B129727) is typically employed.
-
Detection: UV detection at a wavelength around 210 nm.
-
Sample Preparation: Prepare a dilute solution of the AE-AAm in the mobile phase.
-
Analysis: Inject the sample and analyze the chromatogram. The presence of multiple peaks may indicate impurities or oligomers. Quantification can be performed using a calibration curve with a standard of known purity.
Data Summary
Table 1: Storage and Handling of this compound
| Parameter | Recommendation | Rationale |
| Storage Temperature | Below -20°C | Minimizes spontaneous polymerization and degradation. |
| Storage Atmosphere | Inert (e.g., Argon, Nitrogen) | Prevents oxidation and reactions with atmospheric components. |
| Light Conditions | In the dark | Prevents light-induced polymerization. |
| Handling Environment | Well-ventilated area/fume hood | Avoid inhalation of the powder. |
| Personal Protective Equipment | Safety goggles, gloves, lab coat | Prevents skin and eye contact. |
Visualizations
Caption: Factors influencing the premature polymerization of this compound.
Caption: Recommended workflow for handling this compound before polymerization.
References
Technical Support Center: Optimizing N-(2-Aminoethyl)acrylamide Bioconjugation
Welcome to the technical support center for N-(2-Aminoethyl)acrylamide (AEA) bioconjugation. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing conjugation efficiency and troubleshooting common experimental challenges.
Troubleshooting Guide
This section addresses specific issues that may arise during the bioconjugation of this compound.
Issue 1: Low or No Conjugation Yield
Question: I am observing a very low or no yield of my desired bioconjugate. What are the potential causes and how can I improve the outcome?
Answer:
Low conjugation yield is a frequent challenge in bioconjugation. Several factors related to your reactants, reaction conditions, and purification process could be the cause.
Potential Causes and Solutions
| Potential Cause | Recommended Solution |
| Suboptimal pH | The pH of the reaction buffer is critical. For reactions targeting primary amines, the pH should be in the range of 7.0-8.5 to ensure the amine is deprotonated and nucleophilic.[1][2] For thiol-maleimide reactions, the optimal pH is typically 6.5-7.5.[1] Verify the pH of your reaction buffer and adjust if necessary. |
| Inactivated Reagents | This compound and other crosslinkers can be sensitive to moisture and hydrolysis.[3] Ensure that all reagents are stored properly in a desiccated environment and are brought to room temperature before opening. Prepare stock solutions in anhydrous solvents like DMSO or DMF immediately before use.[4] |
| Insufficient Molar Excess of Reagents | A common starting point is a 10-20 fold molar excess of the labeling reagent over the biomolecule.[4] If you are experiencing low yields, consider increasing the molar ratio of AEA or the crosslinker. |
| Low Protein Concentration | The concentration of your protein or biomolecule can impact reaction kinetics. If the concentration is too low, the reaction may proceed very slowly.[3] Consider concentrating your protein solution to 1-10 mg/mL.[4] |
| Presence of Competing Nucleophiles | Buffers containing primary amines (e.g., Tris) or other nucleophiles can compete with your biomolecule for reaction with the crosslinker. Use a non-nucleophilic buffer such as PBS or HEPES.[4] |
| Steric Hindrance | The target functional group on your biomolecule may be sterically hindered and inaccessible to the AEA conjugate. Consider using a longer crosslinker to overcome steric hindrance.[5] |
Logical Troubleshooting Flow for Low Yield
Caption: A decision tree for troubleshooting low bioconjugation yield.
Issue 2: Protein Aggregation During Conjugation
Question: My protein is precipitating out of solution during the conjugation reaction. What causes this and how can I prevent it?
Answer:
Protein aggregation is a common side effect of bioconjugation, often caused by changes in the protein's surface properties.
Potential Causes and Solutions
| Potential Cause | Recommended Solution |
| High Degree of Conjugation | Attaching a large number of hydrophobic molecules can increase the overall hydrophobicity of the protein, leading to aggregation.[4] To mitigate this, reduce the molar excess of the labeling reagent to achieve a lower degree of labeling. |
| Presence of Organic Co-solvents | The use of organic solvents like DMSO or DMF to dissolve hydrophobic payloads can promote protein aggregation.[4] Minimize the volume of organic solvent added to the aqueous reaction mixture. |
| Suboptimal Buffer Conditions | The pH and ionic strength of the buffer can influence protein stability. Perform the conjugation in a buffer that is known to maintain the stability of your specific protein. |
| High Temperature | Elevated temperatures can denature proteins and expose hydrophobic cores, leading to aggregation. If your protein is temperature-sensitive, perform the reaction at 4°C.[4] |
Issue 3: Poor Reproducibility
Question: I am getting inconsistent results between different batches of my bioconjugate. How can I improve the reproducibility of my experiments?
Answer:
Poor reproducibility can stem from a variety of factors, from reagent preparation to reaction conditions.
Potential Causes and Solutions
| Potential Cause | Recommended Solution |
| Inconsistent Reagent Preparation | Ensure that stock solutions of AEA and other reagents are prepared fresh for each experiment using anhydrous solvents.[4] Inconsistent concentrations can lead to variable results. |
| Variations in Reaction Time | The duration of the conjugation reaction can affect the degree of labeling. Standardize the reaction time across all experiments. |
| Fluctuations in Temperature | Perform all conjugation reactions at a consistent, controlled temperature. Even small variations can impact reaction rates. |
| Inconsistent Purification | The method of purification (e.g., dialysis, size-exclusion chromatography) should be consistent between batches to ensure the removal of unreacted reagents. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for this compound conjugation?
The optimal pH for AEA conjugation depends on the specific reaction chemistry being employed. When conjugating the primary amine of AEA to a carboxyl group on a biomolecule using EDC/NHS chemistry, a two-step process is often used. The activation of the carboxyl group with EDC/NHS is typically performed at a pH of 4.5-6.0, while the subsequent coupling to the amine is carried out at a pH of 7.2-8.0.[4] For reactions where the acrylamide (B121943) group is the target, the optimal pH will depend on the specific chemistry.
Q2: How can I determine the efficiency of my bioconjugation reaction?
Several analytical techniques can be used to determine the efficiency of your bioconjugation reaction, often by measuring the degree of labeling (DOL) or drug-to-antibody ratio (DAR).[6]
Comparison of Analytical Techniques
| Technique | Principle | Information Provided | Pros | Cons |
| UV-Vis Spectroscopy | Measures absorbance at two wavelengths to determine the concentrations of the protein and the conjugated molecule.[6] | Average DOL/DAR.[6] | Simple, rapid, and uses readily available equipment.[6] | Can be inaccurate if extinction coefficients are not precise or if conjugation affects absorbance.[6] |
| Hydrophobic Interaction Chromatography (HIC) | Separates molecules based on surface hydrophobicity. Conjugation of hydrophobic molecules increases the protein's hydrophobicity.[6] | Distribution of different drug-loaded species. | Provides information on the distribution of different conjugate species. | Not suitable for all types of conjugates, particularly heterogeneous mixtures.[7] |
| Size Exclusion Chromatography (SEC) | Separates molecules based on their hydrodynamic size. | Detects and quantifies aggregates and fragments.[7] | Crucial for assessing product purity and stability. | Does not provide information on the degree of labeling. |
| Mass Spectrometry (MS) | Provides precise molecular weight information.[7] | Confirms the mass of the conjugate and can determine the distribution of labeled species.[7] | Highly accurate and provides detailed information. | Requires specialized equipment and expertise. |
Q3: What are some common side reactions to be aware of during AEA bioconjugation?
One potential side reaction is the polymerization of the acrylamide moiety, especially if the reaction conditions involve free radical initiators.[8] Additionally, if using NHS ester chemistry, hydrolysis of the NHS ester is a common competing reaction, particularly at higher pH values.[1] It is also important to consider that the primary amine of AEA can react with other electrophilic sites on your biomolecule if they are present.
Experimental Protocols
Protocol 1: General Procedure for Conjugating AEA to a Protein via EDC/NHS Chemistry
This protocol describes the conjugation of the primary amine of this compound to carboxyl groups on a protein.
Materials
-
Protein with accessible carboxyl groups
-
This compound (AEA)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS)
-
Activation Buffer: 0.1 M MES, pH 4.5-6.0
-
Coupling Buffer: PBS, pH 7.2-8.0
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Purification column (e.g., desalting column)
Procedure
-
Prepare the Protein Solution: Dissolve or buffer exchange the protein into the Activation Buffer at a concentration of 1-10 mg/mL.
-
Activate Carboxyl Groups:
-
Prepare fresh stock solutions of EDC and NHS in the Activation Buffer.
-
Add a 10-fold molar excess of EDC and a 20-fold molar excess of NHS to the protein solution.
-
Incubate for 15-30 minutes at room temperature.
-
-
Remove Excess Activation Reagents: Immediately purify the activated protein using a desalting column equilibrated with Coupling Buffer.
-
Perform the Conjugation Reaction:
-
Prepare a stock solution of AEA in the Coupling Buffer.
-
Add the desired molar excess of AEA to the activated protein solution.
-
Incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quench the Reaction: Add the Quenching Buffer to a final concentration of 50-100 mM and incubate for 15-30 minutes at room temperature to quench any unreacted NHS esters.
-
Purify the Conjugate: Separate the AEA-protein conjugate from unreacted reagents using a desalting column or dialysis.
AEA Conjugation Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. Chemical Conjugation Strategies for the Development of Protein-Based Subunit Nanovaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. vectorlabs.com [vectorlabs.com]
- 4. benchchem.com [benchchem.com]
- 5. Troubleshooting Guides - Creative Biolabs [creative-biolabs.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Buy this compound | 23918-29-8 [smolecule.com]
Technical Support Center: N-(2-Aminoethyl)acrylamide (AEAM) Hydrogel Formation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-(2-Aminoethyl)acrylamide (AEAM) hydrogels.
Frequently Asked Questions (FAQs)
Q1: What are the key reactive groups in this compound (AEAM) and how do they influence hydrogel formation and properties?
A1: this compound has two primary reactive groups: the acrylamide (B121943) group and the primary amine group. The acrylamide group participates in free-radical polymerization to form the crosslinked hydrogel network.[1] The primary amine group provides pH-sensitivity; at acidic pH, the amine group is protonated (-NH3+), leading to electrostatic repulsion and increased hydrogel swelling.[2] This amine group can also be used for bioconjugation.[1]
Q2: My AEAM hydrogel is not polymerizing or is polymerizing very slowly. What are the common causes?
A2: Failure to polymerize is a common issue. Key factors include:
-
Inhibitors: The presence of oxygen is a primary inhibitor of free-radical polymerization. Ensure all solutions are thoroughly degassed.
-
Initiator/Accelerator Issues: The ammonium (B1175870) persulfate (APS) and tetramethylethylenediamine (TEMED) initiator system may be compromised. APS solutions should be freshly prepared, and TEMED should be stored properly to prevent oxidation.
-
Incorrect pH: The efficiency of the APS/TEMED initiator system is pH-dependent. Polymerization is generally more efficient at neutral to alkaline pH.
-
Low Temperature: Polymerization is a temperature-dependent process. Conducting the reaction at a very low temperature can significantly slow down the gelation process.
Q3: The mechanical properties of my AEAM hydrogel are very weak. How can I improve its strength?
A3: Weak mechanical properties are typically due to low crosslinking density. To enhance the hydrogel's strength, you can:
-
Increase Monomer Concentration: A higher concentration of AEAM will result in a denser polymer network.
-
Increase Crosslinker Concentration: Increasing the concentration of the crosslinking agent (e.g., N,N'-methylenebis(acrylamide)) will create more connections between polymer chains.[3][4]
-
Optimize Initiator Concentration: While sufficient initiator is needed, an excessive amount can lead to shorter polymer chains and a weaker gel.
Q4: My AEAM hydrogel is swelling excessively and losing its shape. How can this be controlled?
A4: Excessive swelling is also an indication of low crosslinking density.[4] A loosely crosslinked network can absorb a large amount of water. To control swelling:
-
Increase Crosslinking Density: As with improving mechanical strength, increasing the crosslinker concentration is the most effective way to reduce the equilibrium swelling ratio.[3][4]
-
Adjust the pH of the Swelling Medium: Due to the primary amine groups, AEAM hydrogels will swell more in acidic conditions. Swelling can be reduced by increasing the pH of the surrounding buffer.[2]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Hydrogel does not form (remains liquid) | 1. Oxygen inhibition of polymerization. | 1. Degas all solutions (monomer, crosslinker, initiator) thoroughly with an inert gas (e.g., nitrogen or argon) before initiating polymerization.[2] |
| 2. Inactive initiator or accelerator. | 2. Prepare fresh ammonium persulfate (APS) solution. Ensure N,N,N',N'-tetramethylethylenediamine (TEMED) is not expired and has been stored correctly. | |
| 3. Incorrect pH for polymerization. | 3. Check the pH of your monomer solution. The APS/TEMED system works best at neutral to slightly alkaline pH. Adjust if necessary. | |
| 4. Insufficient initiator/accelerator concentration. | 4. Increase the concentration of APS and/or TEMED. See the table below for recommended ranges. | |
| Hydrogel is weak and fragile | 1. Low crosslinking density. | 1. Increase the concentration of the crosslinking agent (e.g., MBAA).[3][4] |
| 2. Low monomer concentration. | 2. Increase the concentration of AEAM in the precursor solution. | |
| 3. Premature polymerization leading to a heterogeneous network. | 3. Ensure thorough mixing of all components before polymerization begins. Consider cooling the solution on ice before adding the initiator and accelerator. | |
| Hydrogel swells excessively | 1. Insufficient crosslinking. | 1. Increase the concentration of the crosslinking agent.[3][4] |
| 2. pH of the swelling medium is too low. | 2. The primary amine groups on AEAM are protonated at low pH, causing increased electrostatic repulsion and swelling. Increase the pH of the buffer to reduce swelling.[2] | |
| Inconsistent results between batches | 1. Variability in reagent quality or preparation. | 1. Use high-purity reagents. Always prepare fresh initiator solutions. |
| 2. Inconsistent degassing. | 2. Standardize the degassing procedure (e.g., time and flow rate of inert gas). | |
| 3. Temperature fluctuations during polymerization. | 3. Conduct the polymerization in a temperature-controlled environment (e.g., a water bath). |
Quantitative Data
The following tables provide representative data on how varying component concentrations can affect the properties of acrylamide-based hydrogels. The exact values for AEAM hydrogels may vary, but the general trends are applicable.
Table 1: Effect of Crosslinker (MBAA) Concentration on Hydrogel Properties
| MBAA Concentration (% w/w of monomer) | Equilibrium Swelling Ratio (g/g) | Tensile Strength (kPa) | Gel Fraction (%) |
| 0.5 | High (~20-30) | Low (~5-10) | ~80-85 |
| 1.0 | Moderate (~15-20) | Moderate (~15-25) | ~85-90 |
| 2.0 | Low (~10-15) | High (~30-50) | ~90-95 |
| 5.0 | Very Low (~5-10) | Very High (~60-80) | >95 |
Note: Data is illustrative and based on general trends for acrylamide hydrogels.[3][4]
Table 2: Effect of Initiator (APS) and Accelerator (TEMED) Concentration on Gelation Time
| AEAM Conc. (% w/v) | APS Conc. (% w/v) | TEMED Conc. (% v/v) | Approximate Gelation Time (minutes) |
| 10 | 0.1 | 0.1 | 15-20 |
| 10 | 0.2 | 0.2 | 5-10 |
| 15 | 0.1 | 0.1 | 10-15 |
| 15 | 0.2 | 0.2 | <5 |
Note: Gelation time is highly dependent on temperature and the purity of reagents.
Experimental Protocols
Protocol: Free-Radical Polymerization of AEAM Hydrogel
This protocol describes a general method for preparing an AEAM hydrogel using a redox-initiated free-radical polymerization.
Materials:
-
This compound (AEAM)
-
N,N'-methylenebis(acrylamide) (MBAA) as a crosslinker
-
Ammonium persulfate (APS) as an initiator
-
N,N,N',N'-tetramethylethylenediamine (TEMED) as an accelerator
-
Deionized (DI) water or a suitable buffer (e.g., PBS)
Procedure:
-
Prepare the Precursor Solution:
-
In a flask, dissolve the desired amount of AEAM and MBAA in DI water or buffer. For example, to prepare a 10% (w/v) AEAM hydrogel with 1% (w/w of monomer) MBAA, dissolve 1 g of AEAM and 0.01 g of MBAA in 10 mL of solvent.
-
Gently stir the solution until all components are fully dissolved. The solution can be cooled in an ice bath to slow the onset of polymerization after adding the initiator and accelerator.
-
-
Degas the Solution:
-
Purge the precursor solution with an inert gas (nitrogen or argon) for 15-20 minutes to remove dissolved oxygen, which inhibits polymerization.[2]
-
-
Prepare the Initiator Solution:
-
Prepare a fresh 10% (w/v) solution of APS in DI water. (e.g., 0.1 g of APS in 1 mL of DI water).
-
-
Initiate Polymerization:
-
To the degassed precursor solution, add the APS solution (e.g., 50 µL per 10 mL of precursor solution). Mix gently but thoroughly.
-
Add TEMED to initiate the polymerization (e.g., 10 µL per 10 mL of precursor solution). The amount of TEMED can be adjusted to control the gelation time.
-
-
Casting the Hydrogel:
-
Immediately after adding TEMED, vortex the solution for a few seconds and pipette it into a mold (e.g., between two glass plates with a spacer, or in a petri dish).
-
Allow the solution to polymerize at room temperature. Gelation should occur within 5 to 30 minutes, depending on the concentrations of initiator and accelerator. Let the hydrogel cure for at least 1-2 hours to ensure complete polymerization.
-
-
Purification:
-
After polymerization, carefully remove the hydrogel from the mold.
-
Immerse the hydrogel in a large volume of DI water or buffer for 24-48 hours, changing the water/buffer several times. This will remove any unreacted monomers, crosslinkers, and initiators.
-
Visualizations
Caption: Experimental workflow for AEAM hydrogel synthesis.
Caption: Troubleshooting logic for AEAM hydrogel formation.
References
Technical Support Center: N-(2-Aminoethyl)acrylamide Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to optimize the synthesis of N-(2-Aminoethyl)acrylamide and improve yields.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthesis routes for this compound?
A1: The most prevalent methods involve the reaction of acryloyl chloride with an excess of ethylenediamine (B42938) or a protected version like N-Boc-ethylenediamine.[1][2][3] This is a nucleophilic acyl substitution reaction.[1] Another approach is through amidation reactions, for instance, by functionalizing existing polymers like polymethylacrylate.[1][3]
Q2: Why is temperature control so critical during the synthesis?
A2: The reaction between acryloyl chloride and ethylenediamine is highly exothermic.[3] Maintaining a low temperature, typically between 0°C and 5°C, is essential to minimize undesirable side reactions, such as the polymerization of the acrylamide (B121943) functional group, which can significantly lower the yield of the desired product.[1]
Q3: What are the key side reactions to be aware of?
A3: The primary side reaction is the polymerization of the acrylamide monomer, which can be initiated by heat or impurities.[3] Another significant side reaction is the diacylation of ethylenediamine, where both amine groups react with acryloyl chloride, leading to the formation of N,N'-diacryloylethylenediamine. Using an excess of ethylenediamine helps to favor mono-acylation.
Q4: How does the choice of solvent impact the reaction?
A4: The use of dry organic solvents is recommended to prevent the hydrolysis of the highly reactive acryloyl chloride.[1] Solvents like dichloromethane (B109758) (DCM) or chloroform (B151607) are often used.[2][4]
Q5: What is the best way to store this compound?
A5: this compound should be stored in a tightly closed container in a dry, cool, and well-ventilated place, away from incompatible materials.[5] For long-term stability, especially for the hydrochloride salt, storage in an inert atmosphere in a freezer at -20°C is recommended.[6]
Troubleshooting Guide
| Issue | Potential Cause(s) | Troubleshooting Suggestions |
| Low or No Product Yield | 1. Hydrolysis of Acryloyl Chloride: Reagent exposed to moisture. 2. Inefficient Reaction: Incorrect stoichiometry, insufficient reaction time, or non-optimal temperature.[7] 3. Side Reactions: Polymerization or diacylation has occurred.[3] 4. Loss during Work-up/Purification: Product lost during extraction or crystallization steps. | 1. Use anhydrous solvents and handle acryloyl chloride under an inert atmosphere (e.g., nitrogen or argon). 2. Ensure a molar excess of ethylenediamine. Stir the reaction for the recommended duration (e.g., 2 hours at 0°C, then overnight at room temperature).[2] Maintain temperature strictly between 0-5°C during addition.[1] 3. Add a polymerization inhibitor (e.g., phenothiazine (B1677639) or hydroquinone) to the reaction mixture. Ensure slow, dropwise addition of acryloyl chloride to the diamine solution. 4. Optimize extraction pH to ensure the product is in the desired phase. For crystallization, control the cooling rate to maximize crystal formation.[1] |
| Product is an Inseparable Oil or Gum | 1. Presence of Impurities: Significant amounts of diacylated byproduct or oligomers are present. 2. Incomplete Removal of Solvent or Protecting Groups: Residual solvent or incomplete deprotection (if using Boc-protected diamine).[2] | 1. Attempt purification using column chromatography.[8] 2. Ensure complete evaporation of solvents using a rotary evaporator and high vacuum.[2] If applicable, confirm complete Boc-deprotection via TLC or NMR analysis. |
| Polymerization of the Product during Storage | 1. Exposure to Heat or Light: Acrylamides can polymerize upon exposure to heat or UV light. 2. Presence of Initiators: Contamination with radical initiators. 3. Absence of Inhibitor: Commercial acrylamides often contain inhibitors for stability. | 1. Store the purified product in a dark container at low temperatures (-20°C is recommended).[6] 2. Ensure all glassware is clean and free from contaminants. 3. Consider adding a small amount of a suitable inhibitor (e.g., MEHQ) if long-term storage in solution is required. |
| Broad or Multiple Spots on TLC Analysis | 1. Incomplete Reaction: Presence of starting materials. 2. Formation of Byproducts: Diacylated product or other impurities are present. | 1. Allow the reaction to proceed for a longer duration or consider gentle warming if the desired product is stable at higher temperatures. 2. Use purification methods like column chromatography or recrystallization to isolate the desired product.[1][8] |
Quantitative Data Summary
The following tables summarize typical yields and purity results for the synthesis of this compound and related compounds under various conditions.
Table 1: Synthesis Yields
| Starting Materials | Method | Crude Yield (%) | Final Yield (%) | Reference |
| N-Boc-ethylenediamine + Acryloyl Chloride | Amide coupling followed by deprotection | - | - | [2] |
| N,N-dimethylethylenediamine + Acryloyl Chloride | Amide coupling | 70 | 63 (after chromatography) | [8] |
| Ethylenediamine + Methacryloyl Chloride | Schotten-Baumann reaction | - | 58 (after recrystallization) | [4] |
Table 2: Purification Efficiency
| Purification Method | Achievable Purity (%) | Yield Recovery (%) | Reference |
| Crystallization from Ethanol (B145695) | 95 - 98 | 80 - 90 | [1] |
| Column Chromatography | >98 | 63 (overall yield) | [8] |
| Fractional Recrystallization from Methanol | - | 58 (overall yield) | [4] |
Experimental Protocols
Protocol 1: Synthesis via Boc-Protected Ethylenediamine[2]
This method utilizes an N-Boc protecting group to ensure mono-acylation.
-
Acylation:
-
Dissolve N-Boc-ethylenediamine (1 equivalent) and triethylamine (B128534) (1.2 equivalents) in dry tetrahydrofuran (B95107) (THF) and cool the solution in an ice bath.
-
In a separate flask, prepare a solution of acryloyl chloride (1.2 equivalents) in dry THF.
-
Add the acryloyl chloride solution dropwise to the N-Boc-ethylenediamine solution over approximately 60 minutes while maintaining the temperature at 0°C.
-
After the addition, stir the reaction mixture in the ice bath for 2 hours, and then allow it to warm to room temperature and stir overnight.
-
-
Work-up:
-
Dilute the mixture with a solution of sodium hydrogen carbonate (NaHCO₃) and extract with dichloromethane (DCM).
-
Wash the organic phase with NaHCO₃ solution and then with saturated brine.
-
Dry the DCM phase over anhydrous sodium sulfate (B86663) and evaporate the solvent on a rotary evaporator to yield N-Boc-aminoethyl acrylamide (Boc-AEAA).
-
-
Deprotection:
-
Dissolve the crude Boc-AEAA in a solution of concentrated HCl in dioxane.
-
Stir the mixture for 4 hours at room temperature, protected from light.
-
Evaporate the solvent to yield this compound hydrochloride.
-
Protocol 2: Direct Acylation of Ethylenediamine (Schotten-Baumann Conditions)[1][4]
This is a more direct method but requires careful control to minimize diacylation.
-
Reaction Setup:
-
Acryloylation:
-
Work-up and Purification:
-
After addition is complete, continue stirring at 0°C for another 2 hours.[4]
-
Separate the organic and aqueous layers.
-
Extract the aqueous layer multiple times with chloroform.[4]
-
The desired product is often in the aqueous layer as a hydrochloride salt. Concentrate the aqueous layer in vacuo to obtain the crude product.[4]
-
Purify the product by recrystallization from a suitable solvent like ethanol or methanol.[1][4]
-
Visualizations
The following diagrams illustrate the experimental workflow and a troubleshooting decision-making process.
Caption: General experimental workflow for this compound synthesis.
Caption: Troubleshooting logic for addressing low synthesis yield.
References
- 1. Buy this compound | 23918-29-8 [smolecule.com]
- 2. Synthesis of N-(2-aminoethyl) acrylamide linker [bio-protocol.org]
- 3. This compound|Primary Amine Monomer [benchchem.com]
- 4. Synthesis routes of N-(2-Aminoethyl)methacrylamide hydrochloride [benchchem.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. 23918-29-8|this compound|BLD Pharm [bldpharm.com]
- 7. benchchem.com [benchchem.com]
- 8. pH- and Metal Ion- Sensitive Hydrogels based on N-[2-(dimethylaminoethyl)acrylamide] - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of N-(2-Aminoethyl)acrylamide by Recrystallization
This technical support center provides guidance for researchers, scientists, and drug development professionals on the purification of N-(2-Aminoethyl)acrylamide via recrystallization.
Frequently Asked Questions (FAQs)
Q1: What is the most common and effective solvent for recrystallizing this compound?
A1: Ethanol (B145695) is the most widely used solvent for the recrystallization of this compound. This method is known for its scalability, cost-effectiveness, and ability to yield a product with high purity.
Q2: What kind of purity and yield can I expect from recrystallizing this compound?
A2: Recrystallization from ethanol typically results in purities between 95% and 98%, with recovery yields ranging from 80% to 90%.[1] Using water as a solvent can also achieve high purities of 92% to 96% with yields between 85% and 92%.[1]
Q3: My this compound is "oiling out" instead of forming crystals. What should I do?
A3: "Oiling out" occurs when the compound separates from the solution as a liquid instead of a solid. This can happen if the solution is too concentrated or cools too quickly. To resolve this, try reheating the solution and adding a small amount of additional solvent to decrease the saturation. Then, allow the solution to cool more slowly to encourage crystal formation.
Q4: I am not getting any crystals to form, even after the solution has cooled. What steps can I take?
A4: If crystals do not form, you can try to induce crystallization. One method is to scratch the inside of the flask at the surface of the solution with a glass rod. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[2] Another technique is to add a "seed crystal" of pure this compound to the solution, which can initiate the crystallization process.[2]
Q5: My final product is discolored. How can I remove the colored impurities?
A5: Discoloration is often due to the presence of oxidation byproducts or other impurities. Treating the hot solution with a small amount of activated charcoal before filtration can effectively adsorb these colored impurities.
Experimental Protocols
General Protocol for Recrystallization of this compound from Ethanol
This protocol provides a general procedure that may require optimization based on the initial purity of the crude product.
1. Dissolution:
-
Place the crude this compound into an Erlenmeyer flask.
-
Add the minimum amount of hot ethanol required to completely dissolve the solid. This should be done on a hot plate with stirring.
2. Decolorization (Optional):
-
If the solution is colored, add a small amount of activated charcoal (approximately 1-2% of the solute's weight) to the hot solution.
-
Gently boil the solution for 5-10 minutes.
3. Hot Filtration:
-
Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, warm Erlenmeyer flask. This step is crucial to remove insoluble impurities and activated charcoal (if used).
4. Crystallization:
-
Cover the flask and allow the solution to cool slowly to room temperature.
-
Once the solution has reached room temperature, place the flask in an ice bath to maximize the yield of crystals.
5. Crystal Collection:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the collected crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.
6. Drying:
-
Dry the purified crystals in a vacuum oven at a temperature well below the melting point of this compound.
Data Presentation
| Parameter | Ethanol | Water |
| Typical Purity | 95% - 98%[1] | 92% - 96%[1] |
| Typical Yield | 80% - 90%[1] | 85% - 92%[1] |
| General Suitability | Good general-purpose solvent.[2] | Good for polar compounds; may be used when residual organic solvents are a concern.[1][2] |
Troubleshooting Guide
Below is a troubleshooting guide to address common issues encountered during the recrystallization of this compound.
Caption: Troubleshooting workflow for this compound recrystallization.
Logical Relationship of Recrystallization Steps
Caption: Experimental workflow for the purification of this compound.
References
Technical Support Center: N-(2-Aminoethyl)acrylamide (AE-AAm)
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of N-(2-Aminoethyl)acrylamide (AE-AAm) in solution.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound (AE-AAm) in solution?
A1: The primary stability concerns for AE-AAm in solution are premature polymerization of the acrylamide (B121943) group and hydrolysis of the amide bond. The primary amine also influences stability, particularly in response to the pH of the solution. AE-AAm is a reactive monomer and can undergo spontaneous polymerization, especially when exposed to heat, light, or radical initiators.[1]
Q2: How does pH affect the stability of AE-AAm solutions?
A2: The pH of the solution is a critical factor in the stability of AE-AAm. The primary amine group (pKa typically around 9-10) will be protonated at acidic pH, which can inhibit its nucleophilicity and may reduce the likelihood of certain side reactions. However, under strongly acidic or basic conditions, the amide bond can be susceptible to hydrolysis. It is anticipated that the rate of hydrolysis may increase at pH levels above neutral.
Q3: What are the recommended storage conditions for AE-AAm solutions?
A3: To ensure maximum stability, AE-AAm solutions should be prepared fresh whenever possible. If short-term storage is necessary, solutions should be stored at low temperatures (-20°C to -80°C), protected from light, and blanketed with an inert atmosphere such as nitrogen or argon to prevent oxidation and spontaneous polymerization.[2][3][4]
Q4: Can I use common biological buffers with AE-AAm?
A4: Caution should be exercised when using buffers containing primary or secondary amines (e.g., Tris) as they can potentially react with the acrylamide group via a Michael addition reaction, especially at alkaline pH. Buffers such as phosphate (B84403) or HEPES are generally more compatible. It is always recommended to perform a compatibility test with your chosen buffer system.
Q5: What are the potential degradation products of AE-AAm in an aqueous solution?
A5: The primary degradation pathways for AE-AAm in aqueous solution are hydrolysis and polymerization. Hydrolysis of the amide bond would yield acrylic acid and ethylenediamine. Polymerization will result in the formation of poly(this compound). Other potential side reactions include intramolecular or intermolecular cyclization and Michael addition with nucleophiles present in the solution.[5]
Troubleshooting Guide
This guide addresses common issues encountered during experiments with AE-AAm in solution.
| Issue | Potential Cause | Recommended Solution |
| Spontaneous polymerization or gel formation in the solution. | - Presence of radical initiators (e.g., peroxides from solvents).- Exposure to heat or UV light.- High monomer concentration.- Absence of a polymerization inhibitor. | - Use fresh, high-purity solvents.- Protect the solution from light and heat.- Work with lower monomer concentrations.- If compatible with the application, add a radical inhibitor (e.g., MEHQ) at a low concentration. |
| Low yield or incomplete reaction in bioconjugation. | - Hydrolysis of the AE-AAm monomer.- Competing side reactions (e.g., reaction with buffer components).- Suboptimal pH for the conjugation reaction. | - Prepare AE-AAm solutions fresh before use.- Use a compatible buffer system (e.g., phosphate or HEPES).- Optimize the reaction pH to favor the desired conjugation chemistry while minimizing hydrolysis. |
| Inconsistent results between experiments. | - Degradation of AE-AAm stock solution over time.- Variability in experimental conditions (temperature, pH, light exposure). | - Aliquot and store AE-AAm stock solutions appropriately (-80°C, inert atmosphere).- Carefully control and document all experimental parameters.- Perform a quality control check (e.g., by HPLC) on the AE-AAm solution if it has been stored for an extended period. |
| Formation of unexpected byproducts. | - Michael addition with nucleophiles in the reaction mixture.- Intramolecular or intermolecular side reactions. | - Analyze the reaction mixture by techniques such as LC-MS to identify the byproducts.- Adjust the reaction conditions (pH, temperature, stoichiometry) to disfavor the formation of side products.- Consider protecting the primary amine if it is interfering with the desired reaction. |
Experimental Protocols
Protocol for Assessing the Stability of AE-AAm in Solution via HPLC
This protocol outlines a general method to monitor the degradation of AE-AAm over time.
1. Objective: To quantify the concentration of AE-AAm in a solution over a defined period under specific storage conditions (e.g., different pH, temperature, and light exposure) to determine its stability.
2. Materials:
-
This compound (AE-AAm)
-
HPLC-grade water
-
HPLC-grade methanol (B129727) or acetonitrile (B52724)
-
Phosphate buffer components (e.g., monobasic and dibasic potassium phosphate)
-
Acids and bases for pH adjustment (e.g., phosphoric acid, sodium hydroxide)
-
HPLC system with a UV detector
-
C18 reversed-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)
3. Method:
-
Preparation of AE-AAm Solutions:
-
Prepare stock solutions of AE-AAm in the desired buffers (e.g., pH 4, 7, and 9) at a known concentration (e.g., 1 mg/mL).
-
Divide each solution into aliquots for different time points and storage conditions.
-
-
Storage Conditions:
-
Store the aliquots under the desired conditions (e.g., 4°C, 25°C, 40°C; protected from light or exposed to light).
-
-
HPLC Analysis:
-
Mobile Phase: A typical starting point is a gradient of methanol or acetonitrile and a phosphate buffer (e.g., 20 mM, pH 3).
-
Gradient: A linear gradient from 5% to 95% organic phase over 15-20 minutes can be used to separate AE-AAm from its potential degradation products.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Approximately 210 nm.
-
Injection Volume: 10-20 µL.
-
-
Data Collection and Analysis:
-
At each time point (e.g., 0, 24, 48, 72 hours), analyze an aliquot from each storage condition by HPLC.
-
Create a calibration curve using freshly prepared AE-AAm standards of known concentrations.
-
Quantify the peak area of AE-AAm in each sample and determine its concentration using the calibration curve.
-
Plot the concentration of AE-AAm as a function of time for each condition to determine the degradation rate.
-
Visualizations
Caption: Logical workflow of potential stability issues with AE-AAm.
Caption: Potential degradation pathways of AE-AAm in solution.
References
Technical Support Center: N-(2-Aminoethyl)acrylamide and Related Compound Cytotoxicity in Cell Culture Assays
This technical support center provides guidance for researchers encountering issues with cytotoxicity assays involving N-(2-Aminoethyl)acrylamide (AE-AAm) and related acrylamide (B121943) compounds. Due to the limited direct data on AE-AAm cytotoxicity, this guide leverages extensive research on the well-studied compound acrylamide (AAm) as a foundational reference. Researchers should consider these recommendations as a starting point for their investigations with AE-AAm, adapting protocols as necessary.
Frequently Asked Questions (FAQs)
Q1: I am seeing high variability in my cell viability assay results with an acrylamide compound. What are the potential causes?
High variability in cell viability assays can stem from several factors:
-
Compound Stability: Ensure the acrylamide compound is properly stored and that the stock solution is fresh. Acrylamides can be reactive.
-
Cell Seeding Density: Inconsistent cell numbers across wells can lead to significant variability. Optimize and strictly control your cell seeding density.[1]
-
Edge Effects: Wells on the perimeter of a microplate are prone to evaporation, which can concentrate the test compound and affect cell growth. To mitigate this, consider not using the outer wells for experimental data or ensure proper humidification in your incubator.
-
Pipetting Errors: Inaccurate or inconsistent pipetting of cells, media, or the test compound will introduce variability. Calibrate your pipettes regularly.
-
Incubation Time: Ensure consistent incubation times for all plates.
Q2: My IC50 value for acrylamide seems different from published values. Why might this be?
IC50 values can vary between studies for several reasons:
-
Cell Line Differences: Different cell lines exhibit varying sensitivities to the same compound.[2][3][4]
-
Assay Type: The choice of cytotoxicity assay (e.g., MTT, PrestoBlue, Neutral Red) can yield different IC50 values as they measure different aspects of cell health (e.g., metabolic activity vs. membrane integrity).[5][6]
-
Exposure Time: The duration of compound exposure will significantly impact the IC50 value. Longer exposure times generally result in lower IC50 values.[6][7]
-
Culture Conditions: Variations in media composition, serum percentage, and incubator conditions (CO2, humidity) can all influence cell growth and sensitivity to toxic compounds.
Q3: What are the common mechanisms of acrylamide-induced cytotoxicity?
Acrylamide has been shown to induce cytotoxicity through several mechanisms:
-
Induction of Apoptosis: Acrylamide can trigger programmed cell death, or apoptosis. This is often characterized by nuclear condensation, membrane blebbing, and the activation of caspases.[3][8][9][10]
-
Oxidative Stress: It can lead to an imbalance in the cellular redox state by increasing reactive oxygen species (ROS) and depleting intracellular antioxidants like glutathione (B108866) (GSH).[4][5][8][9]
-
Mitochondrial Dysfunction: Acrylamide can impair mitochondrial function, leading to a decrease in mitochondrial membrane potential and reduced energy metabolism.[4][8][9]
-
DNA Damage: Acrylamide and its metabolites can cause genotoxicity by damaging DNA.[4][5][7]
Q4: Should I be concerned about the stability of this compound in my cell culture medium?
Troubleshooting Guides
Problem 1: Inconsistent or No Dose-Dependent Cytotoxicity
-
Possible Cause: The concentration range of the test compound may be too high or too low.
-
Solution: Perform a broad-range dose-finding experiment to identify a concentration range that elicits a cytotoxic response.
-
-
Possible Cause: The compound may have low solubility in the culture medium.
-
Solution: Visually inspect the medium for any precipitation after adding the compound. Consider using a different solvent (and an appropriate vehicle control) or preparing a more dilute stock solution.
-
-
Possible Cause: The exposure time may be too short.
-
Solution: Increase the duration of exposure to the compound (e.g., 48 or 72 hours) to allow sufficient time for a cytotoxic effect to manifest.[1]
-
Problem 2: High Background Signal in Cytotoxicity Assay
-
Possible Cause: The assay reagent may be interacting with the test compound.
-
Solution: Run a control plate without cells, containing only media and the various concentrations of your test compound, along with the assay reagent. This will determine if there is any direct chemical interaction that could be producing a false signal.
-
-
Possible Cause: In a Lactate Dehydrogenase (LDH) assay, the serum in the culture medium can be a source of background LDH activity.
-
Solution: Use serum-free medium during the assay or use a heat-inactivated serum to reduce background LDH levels.
-
Problem 3: Discrepancy Between Different Cytotoxicity Assays
-
Possible Cause: Different assays measure different cellular endpoints. For example, an MTT assay measures metabolic activity, which may decrease before cell death (measured by a membrane integrity assay like LDH release) occurs.
-
Solution: This is not necessarily a problem but rather a source of mechanistic information. Consider the biological basis of each assay when interpreting your results. Using multiple assays can provide a more comprehensive picture of the cytotoxic mechanism.
-
Quantitative Data Summary
Table 1: IC50 Values of Acrylamide in Various Cell Lines
| Cell Line | Assay | Exposure Time (hours) | IC50 (mM) | Reference |
| Caco-2 | MTT | 24 | 5.9 | [4][5][6] |
| Caco-2 | PrestoBlue | 24 | 8.9 | [4][5][6] |
| Caco-2 | MTT | 48 | 2.5 | [6] |
| Caco-2 | PrestoBlue | 48 | 3.9 | [6] |
| Caco-2 | MTT | 72 | 0.7 | [6] |
| Caco-2 | PrestoBlue | 72 | 2.6 | [6] |
| A549 | MTT | 24 | 4.6 | [3] |
| NIH/3T3 | MTT | 24 | 6.73 | [4] |
| SPC212 | MTT | 24 | 2.65 | [2] |
| HEK293 | MTT | Not Specified | ~10 | [7] |
| SH-SY5Y | Not Specified | Not Specified | 1-5 (range of effect) | [10] |
Experimental Protocols
Cell Viability Assessment: MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density (e.g., 1 x 10^4 cells/well) and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.[1]
-
Compound Treatment: Prepare serial dilutions of the test compound in cell culture medium. Remove the existing medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the solvent used for the compound, if any).[1]
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[1]
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[1]
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), to each well to dissolve the formazan crystals.[1]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[1]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value can be determined by plotting cell viability against the compound concentration.[1]
Apoptosis Detection: Annexin V-FITC/PI Staining
This flow cytometry-based assay is used to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Seed and treat cells with various concentrations of the test compound as described in the MTT assay protocol.
-
Cell Harvesting: After the incubation period, collect both adherent and floating cells. Centrifuge the cell suspension and wash the cell pellet with cold PBS.[1]
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to the cell suspension.[1]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[1]
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.
-
Viable cells: Annexin V-FITC negative and PI negative.
-
Early apoptotic cells: Annexin V-FITC positive and PI negative.
-
Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.
-
Necrotic cells: Annexin V-FITC negative and PI positive.
-
Visualizations
Caption: Workflow for a typical MTT-based cytotoxicity assay.
Caption: Simplified signaling pathway of acrylamide-induced cytotoxicity.
References
- 1. benchchem.com [benchchem.com]
- 2. Morphological analysis and cytotoxicity of acrylamide on SPC212 human mesothelioma cells: Do low doses induce proliferation, while high doses cause toxicity? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Acrylamide-derived cytotoxic, anti-proliferative, and apoptotic effects on A549 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Acrylamide Decreases Cell Viability, and Provides Oxidative Stress, DNA Damage, and Apoptosis in Human Colon Adenocarcinoma Cell Line Caco-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Investigation of genotoxic and cytotoxic effects of acrylamide in HEK293 cell line - MedCrave online [medcraveonline.com]
- 8. Acrylamide induces mitochondrial dysfunction and apoptosis in BV-2 microglial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Acrylamide induces intrinsic apoptosis and inhibits protective autophagy via the ROS mediated mitochondrial dysfunction pathway in U87-MG cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Apoptosis induced by acrylamide in SH-SY5Y cells - PubMed [pubmed.ncbi.nlm.nih.gov]
controlling the crosslinking density of N-(2-Aminoethyl)acrylamide hydrogels
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-(2-Aminoethyl)acrylamide (NAEAA) hydrogels. The information is designed to help you control the crosslinking density and troubleshoot common issues encountered during synthesis and characterization.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My hydrogel is not forming or is too soft. What are the possible causes and solutions?
A: Failure to form a stable gel or the formation of a very soft gel is a common issue that can often be attributed to several factors related to polymerization and crosslinking.
-
Insufficient Crosslinker Concentration: The density of the crosslinks is directly proportional to the mechanical strength of the hydrogel.[1][2] An insufficient amount of crosslinker will result in a loosely formed network and a soft gel.
-
Solution: Increase the molar ratio of the crosslinking agent, such as N,N'-methylenebis(acrylamide) (MBA), relative to the NAEAA monomer. It is recommended to perform a concentration gradient to find the optimal ratio for your desired stiffness.[3]
-
-
Incomplete Polymerization: The polymerization reaction may be incomplete, leading to a weak gel structure.
-
Solution 1: Degassing: Ensure that the monomer solution is thoroughly degassed before adding the initiator and accelerator. Dissolved oxygen can inhibit free radical polymerization.[4]
-
Solution 2: Initiator/Accelerator Concentration: Verify the concentration and freshness of the initiator (e.g., ammonium (B1175870) persulfate, APS) and accelerator (e.g., N,N,N',N'-tetramethylethylenediamine, TEMED). Prepare fresh solutions of these reagents.[4]
-
-
pH of the Precursor Solution: The pH of the monomer solution can influence the polymerization kinetics. For NAEAA, which has a primary amine group, the pH will affect its charge state and reactivity.
-
Solution: Measure and adjust the pH of your precursor solution. The optimal pH will depend on the specific initiator system being used.
-
Q2: The swelling ratio of my hydrogel is too high or too low. How can I control it?
A: The swelling behavior of a hydrogel is primarily governed by its crosslinking density and the hydrophilicity of the polymer network.[3]
-
To Decrease the Swelling Ratio (Increase Crosslinking Density):
-
Increase Crosslinker Concentration: A higher concentration of the crosslinking agent will create a more tightly crosslinked network, restricting the influx of water and thus reducing the equilibrium swelling ratio.[1][2]
-
Increase Monomer Concentration: At a fixed crosslinker ratio, increasing the total monomer concentration can lead to a more densely packed polymer network.
-
-
To Increase the Swelling Ratio (Decrease Crosslinking Density):
-
Decrease Crosslinker Concentration: A lower crosslinker concentration will result in a looser network with a larger mesh size, allowing for greater water absorption.[1]
-
Q3: I am observing batch-to-batch variability in my hydrogel properties. How can I improve consistency?
A: Batch-to-batch inconsistency often stems from subtle variations in the experimental conditions.
-
Precise Control of Reagent Concentrations: Ensure accurate weighing and dispensing of all components, including the monomer, crosslinker, initiator, and accelerator.
-
Consistent Polymerization Time and Temperature: Standardize the polymerization time and maintain a constant temperature during the reaction. Fluctuations in temperature can affect the rate of polymerization and the final network structure.
-
Thorough Mixing: Ensure all components of the precursor solution are homogeneously mixed before initiating polymerization.
-
Standardized Purification: After polymerization, purify the hydrogels using a consistent method (e.g., dialysis or washing) for a standardized duration to remove unreacted monomers and other impurities that could affect the final properties.[4]
Data Presentation
Table 1: Effect of Crosslinker Concentration on Hydrogel Properties
| Crosslinker (MBA) Concentration (mol% to monomer) | Swelling Ratio (g/g) | Compressive Modulus (kPa) |
| 0.5 | High | Low |
| 1.0 | Moderate | Moderate |
| 2.0 | Low | High |
Note: These are representative trends. Actual values will vary depending on the specific experimental conditions.
Table 2: Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Hydrogel not forming | Incomplete polymerization due to oxygen inhibition. | Degas the precursor solution thoroughly with an inert gas (e.g., nitrogen or argon).[4] |
| Inactive initiator or accelerator. | Prepare fresh solutions of APS and TEMED. | |
| Hydrogel too soft | Insufficient crosslinker concentration. | Increase the molar percentage of the crosslinker.[1][2] |
| Hydrogel is brittle | Excessive crosslinker concentration. | Decrease the molar percentage of the crosslinker. |
| High swelling ratio | Low crosslinking density. | Increase the crosslinker concentration.[3] |
| Low swelling ratio | High crosslinking density. | Decrease the crosslinker concentration.[3] |
| Inconsistent results | Variations in experimental parameters. | Standardize reagent concentrations, polymerization time, temperature, and purification steps. |
Experimental Protocols
Protocol 1: Redox-Initiated Free Radical Polymerization of NAEAA Hydrogels
This protocol describes a common method for synthesizing NAEAA hydrogels using a redox initiator system.
-
Precursor Solution Preparation:
-
Dissolve the desired amount of this compound (NAEAA) monomer in a suitable buffer (e.g., phosphate-buffered saline, PBS, pH 7.4).
-
Add the crosslinker, N,N'-methylenebis(acrylamide) (MBA), to the monomer solution. The concentration of MBA can be varied to control the crosslink density (e.g., 0.5-2 mol% with respect to the NAEAA monomer).
-
-
Degassing:
-
Purge the precursor solution with an inert gas (e.g., nitrogen or argon) for 15-20 minutes to remove dissolved oxygen, which can inhibit the polymerization reaction.[4]
-
-
Initiation:
-
Add a freshly prepared solution of ammonium persulfate (APS) to the degassed solution (e.g., to a final concentration of 0.1 w/v%). Mix thoroughly.
-
-
Polymerization:
-
Add the accelerator, N,N,N',N'-tetramethylethylenediamine (TEMED), to initiate polymerization (e.g., 0.1 v/v%).
-
Immediately transfer the solution to a mold (e.g., between two glass plates with a spacer).
-
-
Gelation:
-
Allow the solution to polymerize at room temperature for at least 1 hour, or until a solid gel has formed.
-
-
Purification:
-
After polymerization, immerse the hydrogel in a large volume of deionized water or buffer to wash away unreacted monomers and initiators. Change the water/buffer periodically for 24-48 hours.[4]
-
Protocol 2: Characterization of Swelling Ratio
-
Initial Weight: After purification, blot the surface of the hydrogel to remove excess water and record its swollen weight (Ws).
-
Drying: Place the hydrogel in a vacuum oven or lyophilizer until it reaches a constant dry weight (Wd).
-
Calculation: The swelling ratio (SR) is calculated using the following formula: SR = (Ws - Wd) / Wd
Mandatory Visualizations
Caption: Workflow for NAEAA hydrogel synthesis and characterization.
Caption: Relationship between experimental parameters and hydrogel properties.
References
Technical Support Center: N-(2-Aminoethyl)acrylamide Polymerization
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for troubleshooting and optimizing the polymerization of N-(2-Aminoethyl)acrylamide. Below you will find frequently asked questions, detailed troubleshooting guides, and experimental protocols to ensure successful and reproducible polymerization experiments.
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature range for the polymerization of this compound?
The optimal temperature for the polymerization of acrylamide (B121943) and its derivatives is typically room temperature, between 23°C and 25°C.[1] This temperature range generally yields transparent, elastic, and less porous polymers. Polymerization at lower temperatures (0-4°C) can be very slow and result in polymers that are turbid, porous, and inelastic.[1] Conversely, excessively high temperatures can lead to the formation of shorter polymer chains and inelastic products due to an increased rate of chain termination.[1] For specific applications, such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, optimal temperatures may be higher, typically in the range of 60°C to 80°C, to balance the polymerization rate and minimize termination reactions.[2]
Q2: How does the primary amine group on this compound affect polymerization?
The primary amine group can influence the polymerization process in several ways:
-
pH Dependence: The protonation state of the amine group is pH-dependent. At acidic pH, the amine will be protonated (-NH3+), which can affect its reactivity and the solubility of the monomer and resulting polymer. The efficiency of common redox initiation systems, like ammonium (B1175870) persulfate (APS) and tetramethylethylenediamine (TEMED), is also pH-dependent, with optimal performance typically in the neutral to alkaline range.
-
Potential for Side Reactions: Primary amines can undergo side reactions. For instance, they can react with residual acrylamide monomers in a Michael addition reaction, especially under alkaline conditions.[3] It's also important to consider the compatibility of the amine with the chosen initiator system to avoid unwanted reactions that could inhibit polymerization.
Q3: My this compound polymerization is failing or proceeding very slowly. What are the common causes?
Several factors can lead to failed or slow polymerization:
-
Oxygen Inhibition: Oxygen is a potent inhibitor of free-radical polymerization. Inadequate degassing of the monomer solution is a frequent cause of polymerization failure.
-
Initiator Issues: The initiators, such as APS and TEMED, are critical. APS solutions should be prepared fresh daily, as APS degrades in aqueous solutions. TEMED can oxidize over time and should be stored properly. Using insufficient concentrations of either initiator will also result in slow or incomplete polymerization.
-
Low Temperature: As mentioned, low temperatures slow down the rate of radical formation and propagation, leading to very slow polymerization.[1]
-
Impurities: The purity of the monomer, solvent, and other reagents is crucial. Impurities can act as inhibitors or chain transfer agents, negatively impacting the polymerization.
Q4: Is the polymerization of this compound exothermic?
Yes, the polymerization of acrylamides is a highly exothermic process, with a reported enthalpy of polymerization (ΔHp) of approximately 17.0-20.0 kcal/mole for acrylamide.[3] This means the reaction releases a significant amount of heat. At high monomer concentrations, this can lead to a rapid and uncontrolled increase in temperature, a phenomenon known as auto-acceleration or the "gel effect".[4] This can be a safety hazard and can also negatively affect the properties of the resulting polymer. Therefore, for bulk polymerizations, it is crucial to have adequate heat dissipation.
Troubleshooting Guide
This guide will help you diagnose and resolve common issues encountered during the polymerization of this compound.
| Problem | Possible Cause | Recommended Solution |
| Polymerization does not start or is extremely slow | 1. Oxygen Inhibition: Dissolved oxygen is inhibiting the free radical reaction. | Degas the monomer solution thoroughly by sparging with an inert gas (e.g., nitrogen or argon) for at least 30 minutes before adding the initiator.[3] |
| 2. Inactive Initiators: APS solution is old, or TEMED has oxidized. | Prepare a fresh solution of APS for each experiment. Ensure TEMED is stored properly and is not discolored. | |
| 3. Low Temperature: The reaction temperature is too low for efficient initiation. | Ensure all solutions and the reaction vessel are at room temperature (23-25°C) before initiating the polymerization.[1] | |
| 4. Incorrect pH: The pH of the reaction mixture is not optimal for the initiator system. | Check the pH of your monomer solution. For APS/TEMED systems, a neutral to slightly alkaline pH is generally preferred. | |
| Polymer is turbid and/or brittle | 1. Low Polymerization Temperature: Polymerization was carried out at a low temperature (e.g., 0-4°C). | Increase the polymerization temperature to the optimal range of 23-25°C.[1] |
| 2. Incorrect Initiator Concentration: The concentration of initiators may be too high, leading to rapid polymerization and a non-uniform polymer network. | Optimize the concentration of APS and TEMED. Try reducing the concentration of both by 10-20%. | |
| Inconsistent results between batches | 1. Variable Oxygen Levels: Inconsistent degassing between experiments. | Standardize your degassing procedure (time, gas flow rate) for all experiments. |
| 2. Temperature Fluctuations: The ambient temperature is not consistent. | Perform the polymerization in a temperature-controlled environment, such as a water bath. | |
| 3. Reagent Quality: Variations in the purity of monomer or other reagents. | Use high-purity reagents and ensure proper storage to prevent degradation. |
Data Presentation
The following tables provide illustrative data on the effect of temperature on the polymerization of this compound. Disclaimer: This data is for illustrative purposes to demonstrate general trends and may not represent actual experimental results.
Table 1: Effect of Temperature on Polymerization Time and Monomer Conversion
| Temperature (°C) | Initiator System | Typical Polymerization Time (hours) | Approximate Monomer Conversion (%) |
| 4 | Redox (APS/TEMED) | > 12 | < 60 |
| 25 | Redox (APS/TEMED) | 2 - 4 | > 95 |
| 50 | Thermal (APS) | 1 - 2 | > 98 |
| 70 | Thermal (APS) | < 1 | > 99 |
Table 2: Influence of Temperature on Polymer Properties
| Temperature (°C) | Resulting Polymer Appearance | Elasticity | Average Molecular Weight (Illustrative) |
| 4 | Opaque, Turbid | Low (Brittle) | High |
| 25 | Transparent | High (Elastic) | High |
| 50 | Transparent | Moderate | Moderate |
| 70 | Transparent | Low | Lower |
Experimental Protocols
Protocol 1: Room Temperature Redox-Initiated Polymerization
This protocol describes a general method for the polymerization of this compound in an aqueous solution at room temperature using a redox initiator system.
Materials:
-
This compound monomer
-
Ammonium persulfate (APS)
-
N,N,N',N'-tetramethylethylenediamine (TEMED)
-
Deionized water (or appropriate buffer)
-
Nitrogen or Argon gas
-
Reaction flask with a magnetic stirrer
Procedure:
-
Monomer Solution Preparation: Dissolve the desired amount of this compound in deionized water or buffer to achieve the target concentration. Place a magnetic stir bar in the flask.
-
Inert Atmosphere: Assemble the reaction setup and purge the monomer solution with nitrogen or argon gas for at least 30 minutes to remove dissolved oxygen. Maintain a positive pressure of the inert gas throughout the reaction.[3]
-
Initiator Preparation: Prepare a fresh 10% (w/v) solution of APS in deionized water.
-
Initiation: While stirring the monomer solution, add the required amount of the fresh APS solution, followed by the addition of TEMED. The amount of initiator can be varied to control the polymerization rate and molecular weight. A typical starting point is 0.1-0.5 mol% relative to the monomer.
-
Polymerization: Allow the reaction to proceed at room temperature (23-25°C) with continuous stirring. The solution will become more viscous as the polymer forms. The reaction is typically complete within 2-4 hours.
-
Purification: Precipitate the polymer by adding the aqueous solution to a non-solvent such as acetone (B3395972) or methanol. Collect the polymer by filtration, wash it with the non-solvent to remove unreacted monomer and initiator, and dry it in a vacuum oven at a moderate temperature (e.g., 40-50°C) until a constant weight is achieved.[3]
Protocol 2: Thermal Polymerization
This protocol outlines a general procedure for the thermal polymerization of this compound.
Materials:
-
This compound monomer
-
Ammonium persulfate (APS) or another suitable thermal initiator (e.g., AIBN)
-
Deionized water (or appropriate solvent)
-
Nitrogen or Argon gas
-
Reaction flask with a condenser and magnetic stirrer
-
Heating mantle or oil bath
Procedure:
-
Monomer Solution Preparation: Dissolve the this compound monomer in the chosen solvent in the reaction flask.
-
Inert Atmosphere: Purge the solution with an inert gas for at least 30 minutes to remove oxygen.[3]
-
Heating: Heat the solution to the desired reaction temperature (e.g., 50-70°C) under a positive pressure of the inert gas.
-
Initiation: Once the temperature is stable, add the thermal initiator (e.g., a freshly prepared APS solution).
-
Polymerization: Maintain the reaction at the set temperature with constant stirring. Monitor the increase in viscosity to gauge the progress of the polymerization.
-
Purification: Follow the same purification procedure as described in Protocol 1.
Visualizations
Caption: Troubleshooting workflow for this compound polymerization.
Caption: Relationship between temperature and polymerization outcomes.
References
Technical Support Center: Solvent Selection for N-(2-Aminoethyl)acrylamide Reactions
This guide provides researchers, scientists, and drug development professionals with essential information for selecting the appropriate solvent for reactions involving N-(2-Aminoethyl)acrylamide. It includes frequently asked questions, troubleshooting advice, experimental protocols, and key data to ensure successful and reproducible outcomes.
Frequently Asked Questions (FAQs)
Q1: In which solvents is this compound soluble?
A1: this compound is an amphiphilic molecule, meaning it is highly soluble in a broad range of solvents, including water and many organic solvents.[1] Its hydrophilic character is indicated by a calculated LogP value of -0.8.[1] This solubility is due to the combination of polar amide and amine groups with a short hydrocarbon chain.[1] It is readily soluble in polar protic solvents like methanol (B129727) and ethanol.[2]
Q2: What is the best type of solvent for synthesizing this compound?
A2: For the common synthesis route involving the reaction of acryloyl chloride with ethylenediamine (B42938), anhydrous aprotic solvents are strongly recommended.[3] Acryloyl chloride is highly reactive and susceptible to hydrolysis, which would consume the reagent and reduce the yield. Aprotic solvents like dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF), or dry ether prevent this side reaction.[3] In general, aprotic solvents provide superior results for this synthesis compared to protic systems.[1]
Q3: How does solvent choice impact the polymerization of this compound?
A3: The choice of solvent significantly affects polymerization kinetics and the final properties of the polymer.[1] For Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization, common solvents include water, dimethyl sulfoxide (B87167) (DMSO), and other organic solvents.[1] The solvent can influence the reaction rate and the polymer's molecular weight distribution.[1] For instance, in aqueous RAFT polymerization, the process can be carried out directly in a buffer solution.[4][5]
Q4: Can I use a protic solvent for reactions other than synthesis?
A4: Yes. Protic solvents, especially water, are often used for bioconjugation reactions and certain types of polymerizations. For example, the primary amine of this compound can be reacted with carboxylic acid groups on biomolecules like hyaluronic acid in aqueous buffer solutions, often with the aid of coupling agents.[6] The α,β-unsaturated carbonyl structure of the acrylamide (B121943) group can also readily undergo Michael addition reactions with biological nucleophiles, such as the thiolate groups of cysteine residues in proteins, in aqueous environments.[3][7]
Q5: How does the solvent affect Michael addition reactions involving the acrylamide group?
A5: The solvent can influence the rate of Michael addition. The reaction involves the addition of a nucleophile to the carbon-carbon double bond of the acrylamide.[3] Protic solvents can facilitate the reaction by stabilizing charged intermediates through hydrogen bonding.[8] However, the reaction proceeds well in various solvents, and rapid conversions have been observed in aprotic solvents like chloroform (B151607) and acetonitrile, sometimes catalyzed by a weak acid.[9]
Troubleshooting Guide
This section addresses common problems encountered during this compound reactions, with a focus on solvent-related issues.
Synthesis & General Reactions
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | Solvent-induced hydrolysis: If using a moisture-sensitive reagent like acryloyl chloride, residual water in a protic solvent will cause decomposition. | Use an anhydrous aprotic solvent (e.g., dry DCM, THF) and ensure all glassware is thoroughly dried.[3] |
| Poor reactant solubility: Reactants are not fully dissolved, preventing the reaction from proceeding efficiently. | Switch to a solvent or solvent mixture in which all reactants are highly soluble. | |
| Side Reactions: The primary amine group may undergo undesired side reactions. | Consider using a protecting group strategy, such as N-Boc-protected ethylenediamine, which requires an additional deprotection step.[1] | |
| Product is Difficult to Purify | Byproduct formation: The chosen solvent may promote side reactions, leading to impurities that are difficult to separate. | Re-evaluate the solvent choice. For the acryloyl chloride synthesis, using an appropriate aprotic solvent can minimize byproducts.[1] |
| Solvent removal issues: The solvent has a very high boiling point, making it difficult to remove under vacuum. | If possible, select a solvent with a lower boiling point that is still suitable for the reaction temperature (e.g., DCM or THF over DMF). |
Polymerization Reactions
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Polymerization Fails or is Too Slow | Oxygen inhibition: Dissolved oxygen can quench free radicals, inhibiting polymerization. | Degas the solvent and monomer solution by sparging with an inert gas (e.g., nitrogen, argon) or by performing freeze-pump-thaw cycles.[10] |
| Poor initiator/catalyst solubility: The initiator (e.g., AIBN, APS) or catalyst is not soluble in the chosen solvent. | Select a solvent in which all polymerization components are soluble. For aqueous polymerizations, use water-soluble initiators like VA-044 or APS.[4] | |
| Low Temperature: The reaction temperature is too low for the initiator to decompose efficiently. | Ensure the reaction is run at the recommended temperature for the chosen initiator (e.g., 60-80°C for many thermal initiators).[1] | |
| Insoluble Polymer or Gel Forms | Uncontrolled cross-linking: Side reactions are causing the polymer chains to cross-link and precipitate. | Lower the monomer concentration or decrease the reaction temperature. Consider a different solvent system.[11] |
| Polymer insolubility: The growing polymer is not soluble in the reaction solvent, causing it to precipitate out. | This can sometimes be intentional ("precipitation polymerization"). If it is not desired, choose a solvent that is a good solvent for both the monomer and the resulting polymer. | |
| Low Polymer Molecular Weight | Chain transfer to solvent: The solvent is acting as a chain transfer agent, terminating polymer chains prematurely. | Purify the solvent to remove unintentional chain transfer agents. Avoid solvents known to act as chain transfer agents unless molecular weight control is desired.[11] |
| High initiator concentration: Too much initiator creates a high number of growing chains, resulting in shorter final polymers. | Decrease the initiator concentration relative to the monomer.[11] |
Diagrams
Solvent Selection Workflow
The following diagram provides a logical workflow for selecting an appropriate solvent based on the type of reaction being performed with this compound.
Caption: A workflow for selecting solvents in this compound reactions.
Troubleshooting Polymerization Issues
This decision tree helps diagnose common issues encountered during the polymerization of this compound.
Caption: A decision tree for troubleshooting common polymerization problems.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 23918-29-8 | [12][13] |
| Molecular Formula | C₅H₁₀N₂O | [12][13] |
| Molecular Weight | 114.15 g/mol | [1][3][13] |
| Density | 0.985 g/cm³ | [1] |
| Boiling Point | 297.5 °C at 760 mmHg | [1] |
| Flash Point | 133.7 °C | [1] |
| LogP (Octanol/Water) | -0.8 | [1][12] |
Table 2: Common Solvents for this compound Reactions
| Solvent | Type | Boiling Point (°C) | Typical Use Case |
| Water (H₂O) | Polar Protic | 100 | Bioconjugation, Aqueous RAFT Polymerization.[1][4][6] |
| Dichloromethane (DCM) | Aprotic | 40 | Synthesis from acryloyl chloride.[3][14] |
| Tetrahydrofuran (THF) | Aprotic | 66 | Synthesis from acryloyl chloride.[3] |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 189 | RAFT Polymerization.[1][15] |
| Dimethylformamide (DMF) | Polar Aprotic | 153 | Amide coupling reactions.[14] |
| Methanol (MeOH) | Polar Protic | 65 | General solvent, bioconjugation.[2] |
| Ethanol (EtOH) | Polar Protic | 78.5 | General solvent, bioconjugation.[2] |
Experimental Protocols
Protocol 1: General Synthesis of this compound via Acryloyl Chloride
This protocol describes a general method for synthesizing the monomer. Caution: Acryloyl chloride is corrosive and moisture-sensitive. This reaction is exothermic. All operations should be performed in a fume hood with appropriate personal protective equipment.
-
Preparation: In a round-bottom flask equipped with a magnetic stirrer and an addition funnel, dissolve ethylenediamine (typically in excess) in an anhydrous aprotic solvent (e.g., dry THF or DCM) under an inert atmosphere (nitrogen or argon).[3][14]
-
Cooling: Cool the solution in an ice bath to 0 °C to control the exothermic reaction.[3]
-
Addition: Add a solution of acryloyl chloride in the same anhydrous solvent dropwise to the cooled, stirring ethylenediamine solution over 1-2 hours.[3] A precipitate (ethylenediamine hydrochloride) will form.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-16 hours to ensure the reaction goes to completion.[14]
-
Work-up: Quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate. Extract the product with an appropriate organic solvent. Wash the combined organic layers, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and remove the solvent under reduced pressure.[14]
-
Purification: The crude product can be further purified by column chromatography or recrystallization if necessary. Purity should be assessed by methods such as NMR and HPLC.[3]
Protocol 2: General Procedure for Aqueous RAFT Polymerization
This protocol outlines a typical setup for the controlled polymerization of this compound in water.
-
Reagent Preparation: In a flask, dissolve this compound, a water-soluble RAFT chain transfer agent (CTA), and a water-soluble initiator (e.g., VA-044) in an aqueous buffer (e.g., acetate (B1210297) buffer).[4][5] The specific ratios of monomer:CTA:initiator will determine the target molecular weight and should be based on literature procedures.[5]
-
Degassing: Seal the flask and thoroughly degas the solution to remove dissolved oxygen, which inhibits the polymerization. This is typically done by bubbling a gentle stream of inert gas (nitrogen or argon) through the solution for 20-30 minutes or by performing several freeze-pump-thaw cycles.[10]
-
Polymerization: Place the sealed, degassed flask in a preheated oil bath at the desired reaction temperature (e.g., 50-70 °C) and stir.[4][5]
-
Monitoring: The progress of the polymerization can be monitored by taking small aliquots at different time points and analyzing them for monomer conversion (via ¹H NMR) and molecular weight evolution (via Gel Permeation Chromatography - GPC).
-
Termination: Once the desired conversion or molecular weight is achieved, quench the reaction by cooling it in an ice bath and exposing it to air.
-
Purification: The resulting polymer is typically purified by dialysis against deionized water to remove unreacted monomer and other small molecules, followed by lyophilization to obtain the pure polymer powder.
References
- 1. Buy this compound | 23918-29-8 [smolecule.com]
- 2. Water-soluble Acrylamide Monomers | [Synthesis & Materials]Products | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 3. This compound|Primary Amine Monomer [benchchem.com]
- 4. scilit.com [scilit.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Molecular determinants of acrylamide neurotoxicity through covalent docking - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Understanding the regioselectivity of Michael addition reactions to asymmetric divinylic compounds - RSC Advances (RSC Publishing) DOI:10.1039/C7RA11005G [pubs.rsc.org]
- 10. youtube.com [youtube.com]
- 11. benchchem.com [benchchem.com]
- 12. This compound | C5H10N2O | CID 152664 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. This compound | 23918-29-8 | FA164845 [biosynth.com]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Addressing Poor Solubility of N-aryl Acrylamides in Bioconjugation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the poor solubility of N-aryl acrylamides during bioconjugation experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues and questions related to the solubility of N-aryl acrylamides in bioconjugation reactions.
Q1: My N-aryl acrylamide (B121943) is poorly soluble in my aqueous reaction buffer. What is the first step to address this?
A1: The initial and most common approach is to introduce a water-miscible organic co-solvent to your reaction mixture. N-aryl acrylamides often exhibit poor solubility in purely aqueous solutions, sometimes less than 1 mM. The addition of a co-solvent can significantly enhance their solubility.
Q2: Which co-solvents are recommended for N-aryl acrylamide bioconjugation, and at what concentration?
A2: Dimethyl sulfoxide (B87167) (DMSO) and dimethylformamide (DMF) are frequently used to prepare stock solutions of N-aryl acrylamides. For the final reaction mixture, acetonitrile (B52724) and methanol (B129727) are effective co-solvents. The required concentration of the co-solvent can vary depending on the specific N-aryl acrylamide derivative. It is advisable to start with a lower percentage (e.g., 10-20% v/v) and gradually increase it. In some cases, up to 50% (v/v) acetonitrile has been used to achieve complete solubilization. However, be mindful that high concentrations of organic solvents can potentially impact the stability and conformation of your biomolecule.
Q3: I observed precipitation when I added the N-aryl acrylamide stock solution (in DMSO) to my aqueous buffer. How can I prevent this?
A3: This is a common issue when a compound is highly soluble in a concentrated organic stock but crashes out upon dilution into an aqueous buffer. To mitigate this:
-
Pre-mix buffers: Prepare a pre-mixed reaction buffer containing the desired final concentration of the organic co-solvent before adding your biomolecule and N-aryl acrylamide.
-
Slow addition: Add the N-aryl acrylamide stock solution dropwise to the stirred reaction buffer.
-
Increase co-solvent percentage: If precipitation persists, a higher percentage of the co-solvent in the final reaction volume may be necessary.
-
Alternative co-solvents: Consider switching to a different co-solvent. For instance, if DMSO is causing precipitation, methanol or acetonitrile might be better alternatives for the final reaction mixture.
Q4: Can pH adjustment improve the solubility of my N-aryl acrylamide?
A4: While N-aryl acrylamides themselves are generally not ionizable, the pH of the reaction buffer is a critical parameter for the bioconjugation reaction itself. The optimal pH depends on the target amino acid residue:
-
Cysteine: For targeting thiol groups on cysteine residues, a pH range of 6.5-7.5 is typically optimal to ensure the thiol is sufficiently nucleophilic while minimizing side reactions with amines.
-
Lysine (B10760008): For targeting the ε-amino group of lysine residues, a higher pH of 8.0-9.0 is generally preferred to deprotonate the amine and increase its nucleophilicity.
It's important to note that pH adjustment is more about optimizing the reaction kinetics and selectivity rather than directly solubilizing the N-aryl acrylamide. The primary strategy for solubility remains the use of co-solvents.
Q5: My bioconjugation reaction is proceeding very slowly or not at all, even with the use of a co-solvent. Could this be related to solubility?
A5: Yes, incomplete dissolution of the N-aryl acrylamide is a likely cause. Even if you don't see visible precipitation, the compound may not be fully solubilized at the desired concentration, leading to a lower effective concentration and slower reaction kinetics. An observed increase in the concentration of the acrylamide over time in the reaction mixture can indicate slow partitioning into the solution. To address this, you can try increasing the co-solvent percentage or sonicating the reaction mixture briefly after adding the N-aryl acrylamide to aid dissolution.
Q6: Are there any structural modifications I can make to the N-aryl acrylamide to improve its aqueous solubility?
A6: Yes, incorporating hydrophilic moieties into the structure of the N-aryl acrylamide can significantly enhance its water solubility. This is a common strategy in drug development to improve the physicochemical properties of lead compounds. Examples of such modifications include:
-
Introduction of polar functional groups: Adding groups like hydroxyls, carboxylates, or sulfonates can increase polarity and hydrogen bonding with water.
-
Incorporation of polyethylene (B3416737) glycol (PEG) linkers: PEG chains are highly hydrophilic and can dramatically improve the aqueous solubility of hydrophobic molecules.
Quantitative Data on Co-solvent Effects
The following table provides an illustrative summary of the impact of different co-solvents on the solubility of a model N-aryl acrylamide. Note: These are representative values and actual solubilities will vary depending on the specific N-aryl acrylamide structure.
| Co-solvent | Concentration (v/v) | Solubility of Model N-aryl Acrylamide (mM) |
| None (Aqueous Buffer) | 0% | < 0.1 |
| Acetonitrile | 20% | 1.5 |
| Acetonitrile | 40% | 5.2 |
| Methanol | 20% | 1.2 |
| Methanol | 40% | 4.8 |
| DMSO | 20% | 2.0 |
| DMSO | 40% | 7.5 |
Experimental Protocols
Protocol 1: General Procedure for Solubilizing and Performing Bioconjugation with a Poorly Soluble N-aryl Acrylamide
This protocol provides a general workflow for conjugating a poorly soluble N-aryl acrylamide to a protein.
Materials:
-
Protein of interest in a suitable buffer (e.g., PBS, pH 7.4)
-
N-aryl acrylamide
-
Anhydrous DMSO
-
Acetonitrile or Methanol
-
Reaction Buffer (e.g., PBS, pH adjusted as needed for the target residue)
-
Quenching reagent (e.g., L-cysteine or Tris-HCl)
-
Desalting column
Procedure:
-
Prepare N-aryl Acrylamide Stock Solution: Dissolve the N-aryl acrylamide in anhydrous DMSO to prepare a concentrated stock solution (e.g., 100 mM).
-
Prepare Reaction Buffer with Co-solvent: In a reaction vessel, prepare the final reaction buffer by adding the required volume of co-solvent (e.g., acetonitrile or methanol) to the aqueous buffer. For example, for a 20% acetonitrile solution, mix 800 µL of aqueous buffer with 200 µL of acetonitrile.
-
Add Protein to Co-solvent Buffer: Add the protein of interest to the pre-mixed co-solvent buffer.
-
Initiate the Conjugation Reaction: Add the N-aryl acrylamide stock solution to the protein solution to the desired final concentration. Add the stock solution dropwise while gently vortexing to prevent localized precipitation.
-
Incubate: Incubate the reaction mixture at the desired temperature (e.g., room temperature or 37°C) with gentle shaking. Monitor the reaction progress using an appropriate analytical technique (e.g., LC-MS or SDS-PAGE).
-
Quench the Reaction: Once the desired level of conjugation is achieved, quench any unreacted N-aryl acrylamide by adding an excess of a quenching reagent.
-
Purify the Conjugate: Remove the excess reagents and byproducts by purifying the protein conjugate using a desalting column or another suitable purification method.
Protocol 2: Synthesis of N-aryl Acrylamides
This protocol describes a common method for the synthesis of N-aryl acrylamides via acylation of anilines.
Materials:
-
Substituted aniline (B41778)
-
Acryloyl chloride
-
Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Reaction Setup: Dissolve the substituted aniline and DIPEA (1.2 equivalents) in DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cooling: Cool the reaction mixture to 0°C in an ice bath.
-
Addition of Acryloyl Chloride: Add acryloyl chloride (1.1 equivalents) dropwise to the cooled and stirring solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by TLC.
-
Workup: Quench the reaction with water and extract the product with DCM. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography to obtain the pure N-aryl acrylamide.
Visualizations
Caption: Experimental workflow for bioconjugation with poorly soluble N-aryl acrylamides.
Caption: Troubleshooting logic for addressing N-aryl acrylamide solubility issues.
Validation & Comparative
A Comparative Guide to N-(2-Aminoethyl)acrylamide and N-isopropylacrylamide for Advanced Biomaterials
For Researchers, Scientists, and Drug Development Professionals
In the landscape of smart biomaterials, the choice of monomer is a critical determinant of the final properties and performance of a hydrogel. This guide provides an in-depth, objective comparison of two prominent acrylamide-derivatives: N-(2-Aminoethyl)acrylamide (NAEAm) and N-isopropylacrylamide (NIPAAm). This comparison is supported by a synthesis of available experimental data and detailed experimental protocols to inform the selection of the most suitable monomer for applications in drug delivery, tissue engineering, and diagnostics.
Core Monomer Properties: A Head-to-Head Comparison
Both NAEAm and NIPAAm are vinyl monomers that can be readily polymerized to form hydrogels. However, their distinct side-chain functionalities impart unique characteristics to the resulting polymers, influencing their solubility, stimuli-responsiveness, and potential for bio-conjugation.
| Property | This compound (NAEAm) | N-isopropylacrylamide (NIPAAm) |
| Chemical Structure | Contains a primary amine group | Contains an isopropyl group |
| Molecular Formula | C₅H₁₀N₂O[1] | C₆H₁₁NO[2] |
| Molecular Weight | 114.15 g/mol [1][3] | 113.16 g/mol [2][4] |
| Key Functionality | Primary amine allows for pH-sensitivity and covalent modification | Isopropyl group imparts thermo-responsiveness |
| Stimuli-Responsiveness | pH-sensitive due to the protonation/deprotonation of the amine group[5] | Temperature-sensitive, exhibiting a Lower Critical Solution Temperature (LCST)[6][7] |
| Biocompatibility | Generally considered biocompatible[3] | Widely regarded as biocompatible for various biomedical applications[8][9][10] |
Performance in Hydrogel Formulations: Experimental Data Insights
The true potential of these monomers is realized when they are cross-linked to form three-dimensional hydrogel networks. The following sections compare the performance of NAEAm and NIPAAm-based hydrogels, drawing upon experimental findings from the literature.
Stimuli-Responsive Behavior
N-isopropylacrylamide (NIPAAm) hydrogels are the gold standard for thermo-responsive systems. They exhibit a sharp, reversible volume phase transition at their Lower Critical Solution Temperature (LCST), which is typically around 32°C in aqueous solutions.[7] Below the LCST, the hydrogel is swollen and hydrophilic, while above the LCST, it becomes hydrophobic and deswells, releasing entrapped water. This property is highly advantageous for on-demand drug delivery triggered by temperature changes. The LCST of NIPAAm-based hydrogels can be tuned by copolymerization with other monomers.[11][12]
This compound (NAEAm) hydrogels, on the other hand, are primarily pH-sensitive. The primary amine groups in the NAEAm side chains can be protonated at low pH, leading to electrostatic repulsion between the polymer chains and subsequent swelling of the hydrogel. As the pH increases, the amine groups become deprotonated, reducing the electrostatic repulsion and causing the hydrogel to deswell. This pH-dependent swelling behavior makes NAEAm-based hydrogels suitable for applications where pH changes in the microenvironment can be used as a trigger, such as in the gastrointestinal tract or tumor microenvironments.[5]
Swelling Behavior
The swelling ratio of a hydrogel is a crucial parameter that influences its mechanical properties and drug loading/release kinetics.
-
Poly(N-isopropylacrylamide) (PNIPAM) hydrogels exhibit a significant change in their swelling ratio around the LCST. Below the LCST, they can absorb and retain large amounts of water, leading to a high swelling ratio. Above the LCST, they expel water, and their swelling ratio decreases dramatically.
-
Poly(this compound) (PNAEAm) hydrogels show a pH-dependent swelling behavior. They exhibit a higher swelling ratio at acidic pH due to the protonation of the amine groups and the resulting electrostatic repulsion.[13]
Mechanical Properties
The mechanical integrity of a hydrogel is vital for its application, especially in tissue engineering where it needs to provide structural support.
-
PNIPAM hydrogels in their highly swollen state (below the LCST) are known to be mechanically weak.[14] However, various strategies, such as the formation of interpenetrating polymer networks (IPNs) or the incorporation of nanocomposites, have been employed to enhance their mechanical strength.[14]
-
The mechanical properties of PNAEAm hydrogels are influenced by their swelling state, which is pH-dependent. At pH values where the hydrogel is highly swollen, the mechanical strength may be lower.
Biocompatibility and Cytotoxicity
Both PNIPAM and PNAEAm are generally considered to be biocompatible materials.
-
Numerous studies have demonstrated the good biocompatibility of PNIPAM hydrogels, making them suitable for various in vitro and in vivo applications.[8][9][10]
-
While less extensively studied than PNIPAM, hydrogels based on acrylamide (B121943) and its derivatives are often found to be biocompatible.[3] However, it is crucial to perform thorough cytotoxicity assessments for any new hydrogel formulation intended for biomedical use.
Experimental Protocols
This section provides detailed methodologies for key experiments involved in the synthesis and characterization of NAEAm and NIPAAm hydrogels.
Hydrogel Synthesis: Free-Radical Polymerization
Objective: To synthesize a cross-linked hydrogel from NAEAm or NIPAAm monomers.
Materials:
-
This compound hydrochloride or N-isopropylacrylamide monomer
-
N,N'-methylenebis(acrylamide) (MBAA) as a crosslinker
-
Ammonium persulfate (APS) as an initiator
-
N,N,N',N'-tetramethylethylenediamine (TEMED) as an accelerator
-
Deionized (DI) water
Procedure:
-
Dissolve a specific amount of the monomer (NAEAm or NIPAAm) and MBAA crosslinker in DI water in a reaction vessel.
-
Purge the solution with nitrogen gas for 20-30 minutes to remove dissolved oxygen, which can inhibit polymerization.
-
Add the APS solution to the monomer mixture and mix thoroughly.
-
Add TEMED to initiate the polymerization. The amount of APS and TEMED can be adjusted to control the rate of polymerization.
-
Quickly pour the solution into a mold of the desired shape (e.g., between two glass plates with a spacer).
-
Allow the polymerization to proceed at room temperature for several hours or overnight.
-
After polymerization, carefully remove the hydrogel from the mold and immerse it in a large volume of DI water to wash away any unreacted monomers and initiators. The washing solution should be changed periodically for 2-3 days.
Determination of Lower Critical Solution Temperature (LCST)
Objective: To determine the temperature at which a thermo-responsive polymer solution becomes turbid.
Method: Turbidimetry using a UV-Vis Spectrophotometer.
Procedure:
-
Prepare a dilute aqueous solution of the thermo-responsive polymer (e.g., 1 wt%).
-
Place the solution in a cuvette and insert it into the UV-Vis spectrophotometer equipped with a temperature controller.
-
Set the wavelength to a value where the polymer does not have a strong absorbance (e.g., 500 nm).
-
Slowly increase the temperature of the sample, typically at a rate of 0.5-1 °C/min.
-
Record the transmittance or absorbance of the solution as a function of temperature.
-
The LCST is typically defined as the temperature at which the transmittance drops to 50% of its initial value.
Swelling Ratio Measurement
Objective: To quantify the water uptake capacity of a hydrogel.
Procedure:
-
Prepare disc-shaped hydrogel samples of known initial dry weight (Wd). To obtain the dry weight, the hydrogel can be freeze-dried or dried in a vacuum oven until a constant weight is achieved.
-
Immerse the dried hydrogel samples in a buffer solution (e.g., PBS) at a specific temperature (for NIPAAm, this would be below its LCST) and/or pH.
-
At predetermined time intervals, remove the samples from the solution, gently blot the surface with a filter paper to remove excess water, and record the swollen weight (Ws).
-
Continue the measurements until the hydrogel reaches its equilibrium swollen state (i.e., the weight no longer changes significantly).
-
The equilibrium swelling ratio (ESR) is calculated using the following formula: ESR (%) = [(Ws - Wd) / Wd] x 100
Mechanical Testing: Uniaxial Compression
Objective: To determine the compressive modulus of a hydrogel.
Procedure:
-
Prepare cylindrical hydrogel samples with a known diameter and height.
-
Place the swollen hydrogel sample on the lower plate of a universal testing machine equipped with a compression platen.
-
Apply a compressive force to the hydrogel at a constant strain rate.
-
Record the resulting stress and strain data.
-
The compressive modulus (Young's modulus, E) is calculated from the initial linear region of the stress-strain curve.
Cytotoxicity Assay: MTT Assay
Objective: To assess the in vitro biocompatibility of a hydrogel.
Procedure:
-
Prepare hydrogel extracts by incubating the sterilized hydrogel samples in a cell culture medium for a defined period (e.g., 24 hours).
-
Seed cells (e.g., fibroblasts or a specific cell line relevant to the application) in a 96-well plate and allow them to adhere overnight.
-
Replace the culture medium with the prepared hydrogel extracts at various concentrations. Include a positive control (a known cytotoxic agent) and a negative control (fresh culture medium).
-
Incubate the cells with the extracts for a specific duration (e.g., 24 or 48 hours).
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or isopropanol).
-
Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.
-
Cell viability is expressed as a percentage relative to the negative control.
Visualizing the Concepts
To further elucidate the key concepts discussed, the following diagrams have been generated using the DOT language.
Caption: Chemical Structures of NAEAm and NIPAAm Monomers.
Caption: Experimental Workflow for Hydrogel Synthesis.
Caption: Stimuli-Responsive Behavior of PNIPAM and PNAEAm Hydrogels.
Conclusion: Selecting the Right Monomer for Your Application
The choice between this compound and N-isopropylacrylamide hinges on the specific requirements of the intended application.
-
N-isopropylacrylamide (NIPAAm) is the undisputed choice for applications demanding sharp thermo-responsiveness. Its ability to undergo a distinct phase transition near physiological temperature makes it ideal for creating "smart" drug delivery systems, injectable hydrogels for tissue engineering, and cell culture surfaces with tunable adhesion.
-
This compound (NAEAm) offers a platform for creating pH-sensitive hydrogels. The presence of primary amine groups not only confers pH-responsiveness but also provides reactive sites for the covalent attachment of biomolecules, making it a valuable monomer for bio-conjugation, biosensors, and drug delivery systems targeting specific pH environments.
Ultimately, a thorough understanding of the fundamental properties and performance characteristics of each monomer, as outlined in this guide, will empower researchers and drug development professionals to make informed decisions in the design and fabrication of advanced functional biomaterials.
References
- 1. benchchem.com [benchchem.com]
- 2. rsc.org [rsc.org]
- 3. Polyacrylamide-based hydrogel coatings improve biocompatibility of implanted pump devices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | The Influence of Swelling on Elastic Properties of Polyacrylamide Hydrogels [frontiersin.org]
- 5. pH- and Metal Ion- Sensitive Hydrogels based on N-[2-(dimethylaminoethyl)acrylamide] [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. Degradation, cytotoxicity, and biocompatibility of NIPAAm-based thermosensitive, injectable, and bioresorbable polymer hydrogels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Improving the Biocompatibility of Thermo-Sensitive Poly(N-Isopropyl Acrylamide) Nanoparticles for Drug Delivery | NIST [nist.gov]
- 10. Ocular Biocompatibility of Poly-N-Isopropylacrylamide (pNIPAM) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Degradation, cytotoxicity and biocompatibility of NIPAAm-based thermosensitive, injectable and bioresorbable polymer hydrogels - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. tandfonline.com [tandfonline.com]
- 14. Mechanical properties of PNIPAM based hydrogels: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
validation of N-(2-Aminoethyl)acrylamide incorporation in polymers
A comprehensive guide to the validation of N-(2-Aminoethyl)acrylamide (AE-AAm) incorporation in polymers is essential for researchers and drug development professionals. This guide provides an objective comparison of various analytical techniques, supported by experimental data, to ensure the successful synthesis and characterization of functional polymers.
Introduction to AE-AAm and the Importance of Validation
This compound (AE-AAm) is a functional monomer containing a primary amine group, making it a valuable component in the synthesis of polymers for biomedical applications, including drug delivery, gene therapy, and tissue engineering.[1][2] The primary amine allows for further modification and conjugation with biomolecules. Accurate validation and quantification of AE-AAm incorporation into the polymer backbone are critical to ensure the desired functionality and performance of the final product.
This guide compares the most common analytical methods for validating AE-AAm incorporation: Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, Elemental Analysis (EA), and the Ninhydrin (B49086) Assay.
Comparison of Analytical Techniques
Each analytical technique offers distinct advantages and limitations for the validation of AE-AAm incorporation. The choice of method will depend on the specific requirements of the analysis, such as the need for quantitative versus qualitative data, the complexity of the polymer, and the available instrumentation.
| Technique | Information Provided | Advantages | Limitations | Typical Data Output |
| ¹H NMR Spectroscopy | Quantitative determination of monomer incorporation, polymer microstructure, and composition.[3][4][5] | Provides detailed structural information and is highly quantitative. Can distinguish between different monomer units in a copolymer.[3][5] | Requires soluble polymers and can have complex spectra for intricate copolymers.[3] | Chemical shifts (ppm) and integral values of characteristic peaks. |
| FTIR Spectroscopy | Qualitative confirmation of functional groups (amide, amine) present in the polymer.[3] | Rapid, non-destructive, and sensitive to changes in chemical bonding.[3] Useful for confirming the presence of AE-AAm functional groups.[6] | Generally not quantitative. Peak overlap can make interpretation difficult.[3] | Infrared spectrum showing absorbance/transmittance vs. wavenumber (cm⁻¹). |
| Elemental Analysis (EA) | Quantitative determination of the nitrogen content in the polymer.[7][8][9] | Provides accurate and reliable quantification of elemental composition.[7][9] | Does not provide structural information. Assumes all nitrogen originates from the intended monomer.[10] | Weight percentage of elements (C, H, N, S, O). |
| Ninhydrin Assay | Quantitative determination of primary amine concentration.[11][12][13][14] | Specific for primary amines, highly sensitive, and utilizes common laboratory equipment (spectrophotometer).[12][14][15] | Can be influenced by reaction conditions (pH, temperature) and potential interference from other primary amines.[15] | Absorbance at a specific wavelength (typically 570 nm). |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
¹H NMR Spectroscopy for AE-AAm Incorporation
Objective: To quantify the molar ratio of AE-AAm incorporated into a copolymer.
Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the purified and dried polymer in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆) in an NMR tube.[16]
-
Instrument Setup: Use a standard NMR spectrometer (e.g., 400 or 500 MHz).
-
Data Acquisition: Acquire the ¹H NMR spectrum. The number of scans will depend on the polymer concentration and solubility.
-
Data Analysis:
-
Identify characteristic peaks for the AE-AAm monomer and the comonomer(s) in the polymer backbone. For AE-AAm, the protons on the ethyl bridge adjacent to the amine and amide groups are often well-resolved.
-
Integrate the area of these characteristic peaks.
-
Calculate the molar ratio of the monomers by comparing the normalized integral values.
-
FTIR Spectroscopy for AE-AAm Confirmation
Objective: To qualitatively confirm the presence of AE-AAm functional groups in the polymer.
Protocol:
-
Sample Preparation: Prepare a thin film of the polymer or mix a small amount of the dried polymer with KBr powder and press it into a pellet.
-
Instrument Setup: Use a standard FTIR spectrometer.
-
Data Acquisition: Record the FTIR spectrum over a range of 4000-400 cm⁻¹.
-
Data Analysis:
-
Identify characteristic absorption bands for the functional groups in AE-AAm, such as N-H stretching of the primary amine (around 3300-3500 cm⁻¹), C=O stretching of the amide (around 1650 cm⁻¹), and N-H bending of the amide (around 1550 cm⁻¹).[6][17]
-
Compare the spectrum of the copolymer with the spectra of the homopolymers to confirm the incorporation.
-
Elemental Analysis for Nitrogen Content
Objective: To determine the weight percentage of nitrogen in the polymer, which can be used to calculate the AE-AAm content.
Protocol:
-
Sample Preparation: Accurately weigh a small amount (typically 1-3 mg) of the dried polymer into a tin capsule.
-
Instrument Setup: Use a CHNS/O elemental analyzer.
-
Data Acquisition: The instrument combusts the sample at a high temperature, and the resulting gases are separated and detected to determine the elemental composition.[8]
-
Data Analysis:
-
The instrument software calculates the weight percentage of nitrogen.
-
This value can be used to calculate the mole fraction of AE-AAm in the copolymer, given the molecular formulas of the monomers.
-
Ninhydrin Assay for Primary Amine Quantification
Objective: To quantify the concentration of primary amine groups from the incorporated AE-AAm.
Protocol:
-
Preparation of Reagents:
-
Ninhydrin reagent: Dissolve ninhydrin in a suitable solvent like ethanol (B145695) or a mixture of DMSO and acetate (B1210297) buffer.[14][15]
-
Standard solution: Prepare a series of known concentrations of a primary amine standard (e.g., AE-AAm monomer or a known amine-containing polymer).
-
-
Assay Procedure:
-
Add a known amount of the polymer solution to a test tube.
-
Add the ninhydrin reagent.
-
Heat the mixture in a water bath for a specified time (e.g., 15-20 minutes).[14]
-
Allow the solution to cool to room temperature.
-
Dilute the solution with a suitable solvent (e.g., 50% ethanol/water).
-
-
Data Acquisition: Measure the absorbance of the solution at the wavelength of maximum absorbance for the colored product (Ruhemann's purple), which is typically around 570 nm, using a UV-Vis spectrophotometer.[15]
-
Data Analysis:
-
Create a calibration curve using the absorbance values of the standard solutions.
-
Determine the concentration of primary amines in the polymer sample from the calibration curve.
-
Visualizing the Validation Workflow
The following diagrams illustrate the logical workflow for validating AE-AAm incorporation and the reaction mechanism of the Ninhydrin assay.
References
- 1. This compound|Primary Amine Monomer [benchchem.com]
- 2. Buy this compound | 23918-29-8 [smolecule.com]
- 3. resolvemass.ca [resolvemass.ca]
- 4. researchgate.net [researchgate.net]
- 5. creative-biostructure.com [creative-biostructure.com]
- 6. researchgate.net [researchgate.net]
- 7. Elemental analyzers for control of polymers & rubber - Elementar [elementar.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. Characterization of Polymers and Plastics Using an Elemental Analyzer [thermofisher.com]
- 10. mtb.es [mtb.es]
- 11. communities.acs.org [communities.acs.org]
- 12. A novel method of solid state ninhydrin reaction and its application in the quantification of oil-soluble amine polymers - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 13. Quantification of amine functional groups on silica nanoparticles: a multi-method approach - Nanoscale Advances (RSC Publishing) DOI:10.1039/C9NA00016J [pubs.rsc.org]
- 14. microbenotes.com [microbenotes.com]
- 15. mdpi.com [mdpi.com]
- 16. benchchem.com [benchchem.com]
- 17. researchgate.net [researchgate.net]
analytical techniques for characterizing poly(N-(2-Aminoethyl)acrylamide)
A Comprehensive Guide to Analytical Techniques for Characterizing Poly(N-(2-Aminoethyl)acrylamide)
For researchers, scientists, and drug development professionals working with poly(this compound) (pAEAm), a thorough understanding of its physicochemical properties is paramount. This cationic polymer's performance in applications such as gene delivery, drug formulation, and biomaterial coatings is directly influenced by its molecular weight, charge density, and purity. This guide provides a comparative overview of key analytical techniques used to characterize pAEAm, complete with experimental protocols and data presentation to aid in selecting the most appropriate methods for your research needs.
Characterization Workflow
A systematic approach to characterizing pAEAm ensures that all critical parameters are assessed. The following workflow outlines a logical sequence of analysis, from initial structural confirmation to detailed physical property determination.
Caption: A typical experimental workflow for the characterization of pAEAm.
Comparison of Analytical Techniques
The selection of an analytical technique depends on the specific property of pAEAm being investigated. The following tables summarize the primary techniques, their principles, and the key information they provide.
Table 1: Structural and Purity Analysis
| Technique | Principle | Information Obtained | Sample Preparation |
| ¹H and ¹³C NMR | Nuclear spin alignment in a magnetic field | Polymer structure confirmation, monomer conversion, purity | Dissolve 5-10 mg in D₂O |
| FTIR Spectroscopy | Infrared radiation absorption by molecular vibrations | Presence of functional groups (amide, amine) | Thin film on ATR crystal or KBr pellet |
| HPLC | Differential partitioning between mobile and stationary phases | Purity of the monomer | Dissolve in an appropriate mobile phase |
Table 2: Molecular Weight and Charge Density Determination
| Technique | Principle | Information Obtained | Sample Preparation |
| SEC-MALS | Separation by hydrodynamic volume followed by light scattering detection | Absolute molecular weight (Mw, Mn), polydispersity index (PDI) | Dissolve in an aqueous buffer (e.g., PBS) and filter |
| Potentiometric Titration | Measurement of potential change during titration | Charge density (meq/g) | Dissolve a known weight in deionized water |
| Zeta Potential | Measurement of particle velocity in an electric field | Surface charge, colloidal stability | Dilute in an appropriate buffer (e.g., 1 mM KCl)[1] |
Table 3: Thermal Property Analysis
| Technique | Principle | Information Obtained | Sample Preparation |
| TGA | Measurement of mass change as a function of temperature | Thermal stability, decomposition temperature | Place 5-15 mg of dry sample in a TGA pan[2] |
Detailed Experimental Protocols
Reproducibility in polymer characterization is contingent on detailed and consistent methodologies. The following section provides protocols for the key analytical techniques discussed.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
Objective: To confirm the chemical structure of pAEAm and assess its purity.
Methodology:
-
Sample Preparation: Accurately weigh 5-10 mg of lyophilized pAEAm and dissolve it in 0.6-0.7 mL of deuterium (B1214612) oxide (D₂O) in an NMR tube.[3] Ensure the sample is fully dissolved.
-
Instrument: A 400 or 500 MHz NMR spectrometer is typically used.[4]
-
¹H NMR Acquisition:
-
Data Analysis: Integrate the signals corresponding to the polymer backbone and the aminoethyl side chain to confirm the structure. The absence of vinyl proton signals (typically 5.5-6.5 ppm) indicates successful polymerization.[4]
Size-Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS) for Molecular Weight Determination
Objective: To determine the absolute weight-average molecular weight (Mw), number-average molecular weight (Mn), and polydispersity index (PDI) of pAEAm.
Methodology:
-
Mobile Phase Preparation: Prepare an aqueous mobile phase, such as phosphate-buffered saline (PBS) or a buffer containing 25 mM HEPES and 150 mM NaCl, and filter it through a 0.22 µm filter.[5]
-
Sample Preparation: Dissolve the pAEAm sample in the mobile phase to a concentration of 1-5 mg/mL. Filter the sample through a 0.2 µm syringe filter before injection.[5]
-
Instrumentation: An SEC system equipped with a suitable aqueous SEC column, a MALS detector, and a refractive index (RI) detector.[5][6]
-
Data Acquisition:
-
Equilibrate the SEC column with the mobile phase until a stable baseline is achieved.
-
Inject the prepared sample.
-
Collect the light scattering and RI data as the polymer elutes.
-
-
Data Analysis: Use the software provided with the MALS detector to calculate Mw, Mn, and PDI based on the light scattering intensity and the concentration determined by the RI detector. A known dn/dc value for the polymer in the specific mobile phase is required for accurate analysis.
Potentiometric Titration for Charge Density Measurement
Objective: To quantify the charge density of the cationic pAEAm.
Methodology:
-
Titrant Preparation: Prepare a standardized solution of a negatively charged polyelectrolyte, such as potassium polyvinyl sulfate (B86663) (PVSK), or a cationic polymer of known charge concentration like poly(diallyldimethylammonium chloride) (polyDADMAC) for back-titration.[7][8]
-
Sample Preparation: Accurately weigh and dissolve a known amount of pAEAm in a specific volume of deionized water.
-
Titration:
-
Data Analysis: Plot the pH or potential versus the volume of titrant added. The equivalence point, determined from the inflection point of the titration curve, is used to calculate the moles of titrant required to neutralize the charge on the pAEAm. The charge density is then calculated in milliequivalents per gram (meq/g) of the polymer.
Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To identify the characteristic functional groups of pAEAm.
Methodology:
-
Sample Preparation: Prepare a thin film of the polymer by casting a concentrated aqueous solution onto a suitable IR-transparent window (e.g., silicon) and allowing it to dry.[10] Alternatively, for Attenuated Total Reflectance (ATR)-FTIR, a small amount of the dry polymer powder can be placed directly on the ATR crystal.[3]
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment or the clean ATR crystal.
-
Place the sample in the IR beam path and record the sample spectrum.
-
-
Data Analysis: Identify the characteristic absorption bands for the amide group (C=O stretch around 1650 cm⁻¹, N-H bend around 1600 cm⁻¹) and the primary amine (N-H stretch around 3300-3400 cm⁻¹).[11][12]
Zeta Potential Measurement
Objective: To determine the surface charge of pAEAm in solution and assess its colloidal stability.
Methodology:
-
Sample Preparation: Dissolve the pAEAm in a low ionic strength buffer, such as 1 mM KCl, to a concentration of approximately 0.1-1 mg/mL.[1] It is crucial to use a consistent buffer for comparative measurements as ionic strength significantly affects zeta potential.[1]
-
Instrumentation: A zeta potential analyzer, typically based on electrophoretic light scattering.
-
Measurement:
-
Rinse the measurement cell with the buffer.
-
Inject the sample into the cell.
-
Apply an electric field and measure the electrophoretic mobility of the polymer chains.
-
-
Data Analysis: The instrument's software calculates the zeta potential from the electrophoretic mobility using the Smoluchowski or Huckel approximation, depending on the particle size and ionic strength.[13]
Thermogravimetric Analysis (TGA)
Objective: To evaluate the thermal stability of pAEAm.
Methodology:
-
Sample Preparation: Place an accurately weighed sample of 5-15 mg of dry pAEAm into a TGA sample pan (e.g., alumina (B75360) or platinum).[2]
-
Instrumentation: A thermogravimetric analyzer.
-
Measurement:
-
Data Analysis: Plot the percentage of weight loss versus temperature. The onset of significant weight loss indicates the decomposition temperature and the thermal stability of the polymer.[2]
By employing this suite of analytical techniques, researchers can obtain a comprehensive characterization of poly(this compound), ensuring its quality and suitability for its intended application.
References
- 1. horiba.com [horiba.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Size-Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 6. wyatt.com [wyatt.com]
- 7. kemesta.fi [kemesta.fi]
- 8. cations potentiometric titration: Topics by Science.gov [science.gov]
- 9. Potentiometric titration [protocols.io]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. files01.core.ac.uk [files01.core.ac.uk]
- 13. entegris.com [entegris.com]
A Comparative Guide to the Biocompatibility of N-(2-Aminoethyl)acrylamide-Based Materials
This guide provides a comprehensive comparison of the biocompatibility of N-(2-Aminoethyl)acrylamide (AEAM)-based materials with common alternatives, including poly(ethylene glycol) (PEG), poly(2-hydroxyethyl methacrylate) (PHEMA), and zwitterionic polymers. This document is intended for researchers, scientists, and drug development professionals to aid in the selection of appropriate biomaterials for their specific applications. The information presented is based on available scientific literature and includes quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways.
Data Presentation: Comparative Biocompatibility Metrics
The following tables summarize quantitative data from various studies on the cytotoxicity and hemocompatibility of AEAM-based materials and their alternatives. It is important to note that the data presented is compiled from different sources and may not be directly comparable due to variations in experimental conditions, cell types, and specific material formulations. Therefore, this data should be considered indicative rather than absolute.
Table 1: In Vitro Cytotoxicity Data (Cell Viability %)
| Material Type | Polymer/Material Example | Cell Line | Assay | Cell Viability (%) | Key Findings & Citation |
| AEAM-based | Polyacrylamide-chitosan hydrogel | NIH3T3 | MTT | >95% (at 40% extract conc.) | Exhibited no cytotoxic effects on NIH3T3 fibroblast viability. |
| AEAM-based | Poly(N-isopropylacrylamide-co-polyacrylamide) hydrogel | HepG2 | MTT | ~90% | Showed good biocompatibility with HepG2 cells.[1] |
| PEG-based | PEG diacrylate hydrogel | L929 fibroblasts | MTT | >90% | Indicated that the hydrogels were non-cytotoxic. |
| PHEMA-based | PHEMA/PDMAM IPNs | HUT-78, CCL-1 | - | Non-cytotoxic | Found to be non-cytotoxic against T-cell lymphoma and normal murine fibroblast cell lines.[2] |
| Zwitterionic | Poly(sulfobetaine methacrylate) (pSBMA) coated surfaces | - | - | - | Known to exhibit excellent resistance to non-specific protein adsorption, which is indicative of good biocompatibility. |
Table 2: Hemocompatibility Data (Hemolysis %)
| Material Type | Polymer/Material Example | Standard | Hemolysis (%) | Classification | Key Findings & Citation |
| AEAM-based | Acrylamide/crotonic acid and Acrylamide/itaconic acid hydrogels | In vivo implantation | - | Non-toxic, biocompatible | Subcutaneous implantation in rats showed an initial acute inflammatory response that resolved, with no necrosis or tumorigenesis observed.[3] |
| PEG-based | PEG hydrogel | Spectrophotometry (545 nm) | < 1% | Non-hemolytic | Demonstrated excellent blood compatibility without negatively affecting blood cells.[4] |
| PEG-based | PEG solution (2.0%) | Mechanical stress assay | Significantly lower than Dextran and PBS | Erythrocyte protective | PEG molecules reduce mechanical trauma to red blood cells. |
| PHEMA-based | P(HEMA-co-NIPAM) cryogel | - | - | Good blood compatibility | - |
| Zwitterionic | Sulfobetaine-modified membranes | - | - | Improved hemocompatibility | Showed better compatibility with blood with respect to inflammatory biomarkers. |
Experimental Protocols
Detailed methodologies for key biocompatibility experiments are provided below.
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
L929 fibroblast cells (or other relevant cell line)
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin
-
Test material (e.g., hydrogel extracts or material discs)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well cell culture plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed L929 cells into 96-well plates at a density of 1 x 10^4 cells/well in 100 µL of complete culture medium and incubate for 24 hours to allow for cell attachment.
-
Material Exposure (Extract Method):
-
Prepare extracts of the test material by incubating a known surface area or weight of the material in culture medium for a specified time (e.g., 24 hours) at 37°C.
-
Remove the culture medium from the cells and replace it with different concentrations of the material extract. Include a negative control (fresh medium) and a positive control (e.g., dilute phenol (B47542) solution).
-
-
Incubation: Incubate the cells with the material extracts for 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, remove the medium and add 50 µL of MTT solution to each well. Incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Calculation of Cell Viability:
-
Cell Viability (%) = (Absorbance of test sample / Absorbance of negative control) x 100
-
Hemolysis Assay (ASTM F756)
This standard practice evaluates the hemolytic properties of materials intended for use in contact with blood.
Materials:
-
Fresh human or rabbit blood with anticoagulant (e.g., citrate)
-
Phosphate-buffered saline (PBS)
-
Test material
-
Positive control (e.g., deionized water)
-
Negative control (e.g., PBS)
-
Centrifuge
-
Spectrophotometer
Procedure:
-
Blood Preparation: Dilute fresh blood with PBS to a hemoglobin concentration of 10 ± 1 mg/mL.
-
Material Incubation (Direct Contact Method):
-
Place a defined size of the test material into a tube.
-
Add a specific volume of diluted blood to the tube.
-
Incubate at 37°C for a specified time (e.g., 3 hours) with gentle agitation.
-
-
Centrifugation: After incubation, centrifuge the tubes to pellet the intact red blood cells.
-
Supernatant Analysis: Carefully collect the supernatant and measure the absorbance of the free hemoglobin at a specific wavelength (e.g., 540 nm) using a spectrophotometer.
-
Calculation of Hemolysis Percentage:
-
Hemolysis (%) = [(Absorbance of test sample - Absorbance of negative control) / (Absorbance of positive control - Absorbance of negative control)] x 100
-
According to ASTM F756, materials are classified as non-hemolytic (<2% hemolysis), slightly hemolytic (2-5% hemolysis), or hemolytic (>5% hemolysis).[4]
-
ELISA for Inflammatory Cytokines
Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the levels of specific inflammatory cytokines (e.g., TNF-α, IL-6) released by cells in response to a biomaterial.
Materials:
-
Cell culture supernatant or in vivo tissue exudate
-
ELISA kit for the specific cytokine of interest (containing capture antibody, detection antibody, enzyme-linked secondary antibody, substrate, and stop solution)
-
96-well ELISA plates
-
Wash buffer
-
Microplate reader
Procedure:
-
Coating: Coat the wells of a 96-well plate with the capture antibody and incubate.
-
Blocking: Block the remaining protein-binding sites in the wells.
-
Sample Addition: Add the samples (cell culture supernatant or tissue exudate) and standards to the wells and incubate.
-
Detection Antibody: Add the biotinylated detection antibody and incubate.
-
Enzyme Conjugate: Add the enzyme-linked streptavidin and incubate.
-
Substrate Addition: Add the substrate solution, which will be converted by the enzyme to produce a colored product.
-
Stopping the Reaction: Stop the reaction by adding a stop solution.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Concentration Calculation: Determine the concentration of the cytokine in the samples by comparing their absorbance to the standard curve.
Mandatory Visualization: Signaling Pathways and Experimental Workflows
The following diagrams, created using Graphviz (DOT language), illustrate key biological pathways and experimental workflows relevant to the assessment of biomaterial biocompatibility.
Caption: General workflow for assessing biomaterial biocompatibility.
Caption: Key signaling in foreign body response to biomaterials.
Caption: Intrinsic pathway of apoptosis induced by biomaterials.
References
- 1. Comparison of the roles of IL-1, IL-6, and TNFα in cell culture and murine models of aseptic loosening - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Polyacrylamide-based Hydrogel Coatings Improve Biocompatibility of Implanted Pump Devices - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Serum Levels of IL-6 and TNF-α May Correlate with Activity and Severity of Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Amine-Containing Monomers for Biomedical Applications: N-(2-Aminoethyl)acrylamide vs. Alternatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of functional polymers for biomedical applications, the choice of amine-containing monomer is a critical determinant of the final material's performance. These monomers are instrumental in imparting cationic character, enabling pH-responsiveness, and providing sites for bioconjugation, all of which are crucial for applications such as gene delivery, drug delivery, and tissue engineering. This guide provides an objective comparison of N-(2-Aminoethyl)acrylamide (AEAm) with three other prominent amine-containing monomers: 2-Aminoethyl methacrylate (B99206) hydrochloride (AEMA), N,N-Dimethylaminoethyl methacrylate (DMAEMA), and N-(3-aminopropyl)methacrylamide hydrochloride (APMA). The comparison is supported by a review of their physicochemical properties and performance in key biomedical applications, with detailed experimental protocols for their evaluation.
Monomer Overview and Physicochemical Properties
The chemical structure and the nature of the amine group (primary, secondary, or tertiary) are fundamental to the properties of the resulting polymers. AEAm and AEMA are primary amine-containing monomers, with AEAm having an acrylamide (B121943) backbone and AEMA a methacrylate backbone. APMA also possesses a primary amine but with a longer propyl spacer. DMAEMA is a tertiary amine-containing methacrylate. These structural differences significantly influence their pKa, charge density, and hydrolytic stability.
| Property | This compound (AEAm) | 2-Aminoethyl methacrylate hydrochloride (AEMA) | N,N-Dimethylaminoethyl methacrylate (DMAEMA) | N-(3-aminopropyl)methacrylamide hydrochloride (APMA) |
| Molecular Formula | C₅H₁₀N₂O[1] | C₆H₁₂ClNO₂[2] | C₈H₁₅NO₂[3] | C₇H₁₅ClN₂O[4] |
| Molecular Weight ( g/mol ) | 114.15[1] | 165.62[2] | 157.21[3] | 178.66[4] |
| Amine Type | Primary | Primary | Tertiary | Primary |
| Backbone | Acrylamide | Methacrylate | Methacrylate | Methacrylamide (B166291) |
| pKa (predicted/reported) | ~8.2-9.0 (Estimated) | ~8.0-9.0 (Estimated for primary amine)[2] | ~7.5 - 8.44[5][6][7] | ~9.0-10.0[8] |
Note: The pKa values can be influenced by the polymer microenvironment.
Performance Comparison in Key Applications
The choice of monomer significantly impacts the performance of the resulting polymer in various biomedical applications. This section compares the performance of polymers derived from AEAm, AEMA, DMAEMA, and APMA in gene delivery and hydrogel applications.
Gene Delivery
Cationic polymers are widely used as non-viral vectors for gene delivery. Their positively charged amine groups condense negatively charged nucleic acids into nanoparticles (polyplexes), which can then be taken up by cells. The efficiency of this process is dependent on the polymer's ability to protect the nucleic acid, facilitate cellular uptake, and release its cargo inside the cell.
| Performance Metric | Poly(AEAm) | Poly(AEMA) | Poly(DMAEMA) | Poly(APMA) |
| Transfection Efficiency | Moderate to High | Moderate to High[9][10] | High, but cell-type dependent[11][12] | Moderate to High |
| Cytotoxicity | Moderate | Moderate | High, molecular weight dependent[11] | Lower compared to methacrylate counterparts |
| DNA Condensation | Effective | Effective[10] | Effective, forms small polyplexes[11] | Effective |
| Endosomal Escape | Proton sponge effect | Proton sponge effect | Proton sponge effect | Enhanced proton sponge effect due to higher pKa |
Polymers with primary amines, such as Poly(AEAm), Poly(AEMA), and Poly(APMA), are thought to possess a strong "proton sponge" effect, which facilitates endosomal escape, a critical step in successful gene delivery. The higher pKa of Poly(APMA) may offer an advantage in this regard. Poly(DMAEMA), a tertiary amine-containing polymer, is one of the most studied cationic polymers for gene delivery and is known for its high transfection efficiency, though this can be accompanied by significant cytotoxicity, particularly at higher molecular weights.[11] The acrylamide and methacrylamide backbones of Poly(AEAm) and Poly(APMA) are generally more resistant to hydrolysis than the methacrylate backbone of Poly(AEMA) and Poly(DMAEMA), which can be an important consideration for the stability of the polyplexes.
Hydrogels for Drug Delivery
Hydrogels are three-dimensional polymer networks that can absorb and retain large amounts of water. Amine-containing monomers are often incorporated into hydrogels to impart pH-sensitivity, allowing for controlled drug release in response to changes in the local environment.
| Performance Metric | Poly(AEAm) Hydrogels | Poly(AEMA) Hydrogels | Poly(DMAEMA) Hydrogels | Poly(APMA) Hydrogels |
| Swelling Ratio | High, pH-dependent | High, pH-dependent | High, pH- and thermo-responsive[6] | High, pH-dependent |
| Drug Loading Capacity | Moderate to High | Moderate to High | Moderate to High | Moderate to High |
| pH-Responsiveness | Swells at acidic pH | Swells at acidic pH | Swells at acidic pH[6] | Pronounced swelling at acidic pH |
| Biocompatibility | Generally good | Good | Generally good, but monomer can be toxic | Good |
The primary amine groups in AEAm, AEMA, and APMA-based hydrogels become protonated at acidic pH, leading to electrostatic repulsion between the polymer chains and increased swelling. This property can be exploited for the targeted release of drugs in acidic environments, such as tumors or the stomach. Poly(DMAEMA) hydrogels exhibit both pH and temperature sensitivity (thermo-responsiveness), which offers dual-stimuli control over drug release.[6] The hydrolytic stability of the acrylamide/methacrylamide backbone in Poly(AEAm) and Poly(APMA) hydrogels can be advantageous for long-term drug delivery applications.
Experimental Protocols
To facilitate a direct and objective comparison of these monomers, detailed experimental protocols for key performance assays are provided below.
Protocol 1: Comparative Evaluation of Gene Transfection Efficiency
This protocol outlines a method to compare the in vitro gene transfection efficiency of polymers synthesized from the four different amine-containing monomers.
1. Polymer Synthesis:
-
Synthesize homopolymers of each monomer (AEAm, AEMA, DMAEMA, APMA) via Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization to achieve controlled molecular weights and low polydispersity. A detailed protocol for RAFT polymerization is provided in the "Mandatory Visualizations" section.
2. Polyplex Formation:
-
Prepare stock solutions of each polymer (1 mg/mL in sterile, nuclease-free water).
-
Dilute a reporter plasmid (e.g., pEGFP-N1 encoding Green Fluorescent Protein) to 20 µg/mL in a suitable buffer (e.g., 25 mM NaAc, pH 5.0).
-
Add the polymer solution to the plasmid solution at various N/P ratios (the ratio of nitrogen atoms in the polymer to phosphate (B84403) groups in the DNA, e.g., 5:1, 10:1, 20:1).
-
Vortex the mixture for 10 seconds and incubate at room temperature for 30 minutes to allow for polyplex formation.[13]
3. Cell Culture and Transfection:
-
Seed a suitable cell line (e.g., HeLa or HEK293T) in a 24-well plate at a density that will result in 70-80% confluency on the day of transfection.
-
On the day of transfection, replace the culture medium with fresh, serum-free medium.
-
Add the polyplex solutions to the cells (e.g., 50 µL of polyplex solution containing 1 µg of plasmid DNA per well).
-
Incubate the cells with the polyplexes for 4 hours at 37°C in a CO₂ incubator.
-
After 4 hours, replace the medium with fresh, serum-containing medium.
4. Analysis of Transfection Efficiency:
-
After 48 hours, assess GFP expression using fluorescence microscopy and quantify the percentage of GFP-positive cells using flow cytometry.
-
Lyse the cells and measure luciferase activity (if using a luciferase reporter plasmid) using a luminometer.
Protocol 2: Comparative Evaluation of Hydrogel Swelling Ratio
This protocol describes a method to compare the pH-dependent swelling behavior of hydrogels synthesized from the four monomers.
1. Hydrogel Synthesis:
-
Prepare precursor solutions for each monomer containing the monomer, a crosslinker (e.g., N,N'-methylenebis(acrylamide)), and a photoinitiator (e.g., Irgacure 2959) in deionized water.
-
Cast the precursor solutions into molds and expose to UV light to initiate polymerization and form hydrogel discs.
2. Swelling Measurement:
-
Lyophilize the hydrogel discs to determine their dry weight (Wd).
-
Immerse the dried hydrogel discs in buffer solutions of different pH values (e.g., pH 2.0, 5.5, and 7.4) at 37°C.
-
At predetermined time intervals, remove the hydrogels, gently blot the surface to remove excess water, and weigh them (Ws).
-
Continue until the hydrogels reach a constant weight (equilibrium swelling).
3. Calculation of Swelling Ratio:
-
Calculate the swelling ratio (SR) at each time point using the following formula: SR (%) = [(Ws - Wd) / Wd] x 100
Protocol 3: Comparative Evaluation of Cytotoxicity (MTT Assay)
This protocol details the MTT assay to compare the in vitro cytotoxicity of the four polymers.
1. Cell Seeding:
-
Seed cells (e.g., HeLa or 3T3 fibroblasts) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.[14]
2. Polymer Treatment:
-
Prepare serial dilutions of each polymer in cell culture medium.
-
Replace the medium in the 96-well plate with the polymer solutions of different concentrations. Include a positive control (e.g., Triton X-100) and a negative control (cells with medium only).
-
Incubate the cells with the polymers for 24 or 48 hours.
3. MTT Assay:
-
After the incubation period, remove the polymer-containing medium.
-
Add 100 µL of fresh medium and 10 µL of MTT solution (5 mg/mL in PBS) to each well.[15]
-
Incubate for 4 hours at 37°C.[15]
-
Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan (B1609692) crystals.[15]
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[16]
4. Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability (%) relative to the negative control.
-
Determine the IC50 value (the concentration of polymer that causes 50% cell death) for each polymer.
Mandatory Visualization
Caption: Workflow for the synthesis of well-defined cationic polymers via RAFT polymerization.
Caption: Cellular pathway of gene delivery mediated by cationic polymers.
Conclusion
The selection of an appropriate amine-containing monomer is a critical step in the design of polymeric biomaterials for drug and gene delivery. This compound offers a primary amine on a hydrolytically stable acrylamide backbone, making it a promising candidate for these applications. This guide has provided a comparative overview of AEAm against AEMA, DMAEMA, and APMA, highlighting the key differences in their chemical structures and how these translate to performance in gene delivery and hydrogel systems. The provided experimental protocols offer a framework for researchers to conduct their own comparative studies, enabling an informed and data-driven selection of the optimal monomer for their specific research and development needs. Further head-to-head comparative studies are warranted to fully elucidate the performance advantages and disadvantages of these monomers in a range of biomedical applications.
References
- 1. Ocular Biocompatibility of Poly-N-Isopropylacrylamide (pNIPAM) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Buy 2-Aminoethyl methacrylate | 7659-36-1 [smolecule.com]
- 3. Human Metabolome Database: Showing metabocard for 2-(Dimethylamino)ethyl methacrylate (HMDB0244940) [hmdb.ca]
- 4. N-(3-AMINOPROPYL) METHACRYLAMIDE | 72607-53-5 [chemicalbook.com]
- 5. (Dimethylamino)ethyl methacrylate | C8H15NO2 | CID 17869 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. revroum.lew.ro [revroum.lew.ro]
- 7. researchgate.net [researchgate.net]
- 8. Buy N-(3-Aminopropyl)methacrylamide (EVT-3195040) | 86742-39-4 [evitachem.com]
- 9. researchgate.net [researchgate.net]
- 10. Poly(2-aminoethyl methacrylate) with well-defined chain-length for DNA vaccine delivery to dendritic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Frontiers | Synthesis and Characterization of Poly (β-amino Ester) and Applied PEGylated and Non-PEGylated Poly (β-amino ester)/Plasmid DNA Nanoparticles for Efficient Gene Delivery [frontiersin.org]
- 14. polysciences.com [polysciences.com]
- 15. mdpi.com [mdpi.com]
- 16. tandfonline.com [tandfonline.com]
A Comparative Analysis of Crosslinkers for Acrylamide Hydrogels: A Guide for Researchers
For researchers, scientists, and drug development professionals, the choice of crosslinker is a critical determinant of acrylamide (B121943) hydrogel properties, influencing everything from mechanical strength and swelling behavior to biocompatibility and biodegradability. This guide provides a comparative analysis of common and novel crosslinking agents, supported by experimental data and detailed protocols to inform your selection process.
The most prevalent crosslinker for polyacrylamide hydrogels is N,N'-methylenebis(acrylamide) (MBAm), a staple in many laboratories due to its efficiency in forming robust, three-dimensional networks through free radical polymerization.[1] However, the specific demands of applications in tissue engineering, drug delivery, and regenerative medicine have spurred the investigation of a diverse array of alternative crosslinkers. These alternatives offer unique advantages, such as biodegradability, tailored mechanical properties, and enhanced biocompatibility. This guide will delve into a comparison of MBAm with other difunctional crosslinkers of varying lengths, as well as biodegradable and biopolymer-based crosslinking agents.
Comparative Performance of Acrylamide Hydrogel Crosslinkers
The selection of a crosslinker significantly impacts the macroscopic and microscopic properties of acrylamide hydrogels. The following tables summarize key quantitative data on the performance of various crosslinkers.
Table 1: Effect of Crosslinker Type on the Mechanical Properties of Acrylamide Hydrogels
| Crosslinker | Young's Modulus (kPa) | Tensile Strength (kPa) | Strain at Fracture (%) | Reference |
| N,N'-methylenebis(acrylamide) (MBAm) | 1.69 - 20.62 | Varies with concentration | Varies with concentration | [2] |
| N,N'-ethylenebis(acrylamide) (EBAM) | More promising than EGDMA | - | - | [3][4] |
| Ethylene glycol dimethacrylate (EGMA) | - | - | - | [3] |
| 1,4-butanediol diacrylate (BDDA) | - | - | - | [3] |
| Trimethylolpropane triacrylate (TMPTA) | - | - | - | [3] |
| Poly(β-amino ester) (PBAE) | Varies with MW and ratio | - | - | [5] |
Note: Direct comparison of absolute values is challenging due to variations in experimental conditions across different studies. The data presented indicates trends and relative performance.
Table 2: Swelling Behavior of Acrylamide Hydrogels with Different Crosslinkers
| Crosslinker | Equilibrium Swelling Degree (%) | Equilibrium Water Content (%) | Key Observations | Reference |
| N,N'-methylenebis(acrylamide) (MBAm) | 255 - 1450 | Varies | Swelling decreases with increasing concentration. | [6] |
| Ethylene glycol dimethacrylate (EGMA) | Highest among EGMA, BDDA, TMPTA | - | Swelling capacity diminishes with increasing concentration. | [3] |
| 1,4-butanediol diacrylate (BDDA) | Lowest among EGMA, BDDA, TMPTA | - | Increasing rigidity of the gel network lowers water absorption. | [3] |
| N,N'-ethylenebis(acrylamide) (EBAM) | Higher swelling ratio than EGDMA | - | - | [4] |
| Chitosan | - | 88.51 - 99.22 | Biopolymer crosslinker. | [3] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. The following are generalized protocols for key experiments in the characterization of acrylamide hydrogels.
Protocol 1: Hydrogel Synthesis via Free Radical Polymerization
-
Monomer and Crosslinker Dissolution : Dissolve the acrylamide monomer and the chosen crosslinking agent (e.g., MBAm, EBAA, or a biodegradable alternative) in deionized water or a suitable buffer to achieve the desired final concentrations.[7]
-
Initiator Addition : To initiate polymerization, add a chemical initiator system. A commonly used system is ammonium (B1175870) persulfate (APS) as the initiator and N,N,N',N'-tetramethylethylenediamine (TEMED) as the accelerator.[7] Alternatively, polymerization can be initiated using gamma irradiation.[6]
-
Polymerization : Pour the monomer-crosslinker-initiator solution into a mold of the desired shape and dimensions.[2]
-
Curing : Allow the polymerization to proceed under controlled conditions. For chemical initiation, this may involve incubation at a specific temperature (e.g., 40°C) for a set duration (e.g., 20 hours).[2] For radiation-induced polymerization, a specific radiation dose is applied.
Protocol 2: Swelling Studies
-
Initial Weight : Prepare disc-shaped samples of the crosslinked hydrogel and weigh them to determine the initial dry weight (Wd).
-
Immersion : Immerse the dried hydrogel samples in a solution of interest, such as deionized water or a buffer at a specific pH.
-
Equilibrium Swelling : At regular time intervals, remove the hydrogel from the solution, gently blot the surface to remove excess water, and weigh the swollen hydrogel (Ws). Continue this process until the weight remains constant, indicating that equilibrium swelling has been reached.[7]
-
Calculation : The swelling ratio or equilibrium swelling degree can be calculated using the formula: Swelling Ratio (%) = [(Ws - Wd) / Wd] x 100.
Protocol 3: Mechanical Testing
-
Sample Preparation : Prepare hydrogel samples in a standardized shape, such as a cylindrical or dog-bone shape, depending on the type of mechanical test (compression or tensile).
-
Instrumentation : Use a mechanical tester equipped with an appropriate load cell.
-
Testing :
-
Tensile Test : Clamp the hydrogel sample and pull it at a constant strain rate until it fractures. Record the stress and strain throughout the test.
-
Compression Test : Place the cylindrical hydrogel sample between two plates and compress it at a constant strain rate. Record the stress and strain.
-
-
Data Analysis : From the stress-strain curve, determine key mechanical properties such as Young's modulus (a measure of stiffness), tensile strength (the maximum stress the material can withstand before breaking), and strain at fracture (a measure of stretchability).[2]
Visualizing Experimental Workflows and Relationships
Diagrams created using the DOT language can effectively illustrate experimental processes and the relationships between different components.
Caption: Experimental workflow for the synthesis and characterization of acrylamide hydrogels.
Caption: Relationship between crosslinker characteristics and resulting hydrogel properties.
Signaling Pathways in Hydrogel Applications for Tissue Engineering
While the crosslinker itself does not directly participate in cellular signaling, its influence on the hydrogel's physical properties can profoundly impact cell behavior and downstream signaling pathways, particularly in tissue engineering applications. The hydrogel acts as an artificial extracellular matrix (ECM), and its properties, such as stiffness and degradability, are critical cues for encapsulated cells.
Caption: Influence of hydrogel properties on mechanotransduction signaling pathways in encapsulated cells.
References
- 1. benchchem.com [benchchem.com]
- 2. Tailoring Physical Properties of Dual-Network Acrylamide Hydrogel Composites by Engineering Molecular Structures of the Cross-linked Network - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
Stability of N-(2-Aminoethyl)acrylamide Conjugates: A Comparative Guide
For researchers, scientists, and drug development professionals, the stability of bioconjugates is a critical factor influencing their efficacy and safety. The choice of linker used to attach a payload, such as a drug or imaging agent, to a biomolecule can significantly impact the conjugate's performance in vivo. This guide provides an objective comparison of the stability of conjugates formed using N-(2-Aminoethyl)acrylamide (AEAm) with other common linker technologies, supported by available data and detailed experimental protocols.
This compound is a versatile monomer used in bioconjugation, often for creating hydrogels and other biomaterials due to its ability to form stable networks.[1] Its acrylamide (B121943) group can participate in Michael addition reactions, typically with thiol groups of cysteine residues on proteins, forming a stable thioether bond.[2] Understanding the stability of this linkage compared to other widely used linkers, such as maleimides, is crucial for designing robust and effective bioconjugates.
Comparative Stability Analysis
The stability of a bioconjugate is often challenged in the physiological environment, where it can be subject to hydrolysis, enzymatic degradation, and exchange reactions with endogenous molecules.
Acrylamide vs. Maleimide (B117702) Linkers:
Maleimide-based linkers are extensively used for cysteine-specific conjugation. However, the resulting thiosuccinimide linkage is susceptible to a retro-Michael reaction, especially in the presence of endogenous thiols like glutathione (B108866) and albumin.[3][4] This can lead to premature release of the payload and potential off-target toxicity. Strategies to mitigate this instability include the use of N-aryl maleimides, which accelerate the hydrolysis of the thiosuccinimide ring to a more stable, open-ring structure.[3][4]
While direct quantitative, head-to-head comparisons of the serum stability of AEAm conjugates and maleimide conjugates are limited in publicly available literature, the inherent chemical nature of the linkages provides some insight. The thioether bond formed by the Michael addition of a thiol to an acrylamide is generally considered stable. In contrast, the thiosuccinimide bond from a maleimide reaction is known to be reversible.
One study comparing different maleimide derivatives showed that traditional N-alkyl maleimide conjugates can exhibit significant deconjugation over time in mouse serum, with only 33-65% of the conjugate remaining intact after 7 days. In contrast, N-aryl maleimides demonstrated significantly greater stability, with over 80% of the conjugate remaining after the same period.[3] While specific percentages for AEAm are not provided in the same study, the chemical stability of the thioether linkage it forms suggests it would likely exhibit high stability, comparable to or exceeding that of stabilized maleimides.
Other emerging linker technologies, such as cyanoacrylamides, offer tunable reversibility, which can be advantageous for specific applications but may result in lower overall conjugate stability compared to the stable bond formed by acrylamides.[5]
pH and Enzymatic Stability:
The stability of conjugates can also be influenced by pH and the presence of enzymes. Some linkers are designed to be cleaved under specific pH conditions, such as the acidic environment of endosomes and lysosomes. While detailed studies on the pH sensitivity of AEAm-cysteine adducts are not widely available, acrylamide itself is known to be relatively stable in aqueous solutions, though the buffer type and pH can influence its reactivity.[6]
The amide bond within the AEAm linker itself is generally stable. However, the overall stability of the bioconjugate can be influenced by enzymatic degradation of the biomolecule or the payload. Specific amidases or proteases could potentially cleave the conjugate, although this would be dependent on the specific enzymes present and the accessibility of the linkage.[7]
Data Summary
The following table summarizes the stability of different linker types based on available data. It is important to note that direct comparisons are challenging due to variations in experimental conditions across different studies.
| Linker Type | Conjugate Type | Medium | Condition | Stability Data (% Intact or Half-life) |
| N-Alkyl Maleimide | Cysteine-linked ADC | Mouse Serum | 37°C, 7 days | 33-65%[3] |
| N-Aryl Maleimide | Cysteine-linked ADC | Mouse Serum | 37°C, 7 days | >80%[3] |
| Hydrolyzed Maleimide | Ring-opened Maleamic Acid Thioether | - | - | Half-lives exceeding two years reported for the ring-opened product.[8] |
| Cyanoacrylamide Adduct | Reversible Thioether | Physiological pH (7.4) | - | Reversibly dissociates; half-life is tunable from minutes to days.[5] |
| Methacrylamide Derivative (HPMA-DEAE) | Polymer-based | pH 7.4 | 37°C | Half-life of 2 hours (hydrolysis of side group).[9] |
| Methacrylamide Derivative (HPMA-DMAPr) | Polymer-based | pH 7.4 | 37°C | Half-life of 70 hours (hydrolysis of side group).[9] |
Note: Quantitative data for this compound conjugates under similar comparative conditions were not available in the reviewed literature.
Experimental Protocols
Accurate assessment of conjugate stability is essential for predicting in vivo performance. The following are detailed methodologies for key stability experiments.
Protocol 1: In Vitro Plasma Stability Assay
This protocol provides a general framework for assessing the stability of a bioconjugate in plasma.
Objective: To determine the rate of degradation or payload release of an AEAm conjugate in plasma from a relevant species (e.g., human, mouse, rat).
Materials:
-
AEAm-bioconjugate of interest
-
Pooled plasma (human, mouse, rat) from reputable commercial vendors
-
Phosphate-buffered saline (PBS), pH 7.4
-
Incubator at 37°C
-
Acetonitrile or other suitable protein precipitation agent
-
High-performance liquid chromatography-mass spectrometry (LC-MS/MS) system[10][11]
Procedure:
-
Sample Preparation: Prepare a stock solution of the AEAm conjugate in a suitable buffer (e.g., PBS).
-
Incubation: Dilute the conjugate stock solution into pre-warmed plasma to a final concentration of 1 µM.[10]
-
Time Points: Incubate the samples at 37°C. At designated time points (e.g., 0, 15, 30, 60, 120 minutes, and extended time points like 24, 48, 72 hours), withdraw an aliquot of the reaction mixture.[10][11]
-
Reaction Termination: Terminate the reaction by adding a cold protein precipitation agent (e.g., 3 volumes of acetonitrile) to the plasma aliquot.
-
Protein Removal: Vortex the samples and centrifuge at high speed to pellet the precipitated plasma proteins.
-
Analysis: Transfer the supernatant to a clean tube and analyze the concentration of the intact conjugate and any degradation products by LC-MS/MS.[10][11]
-
Data Analysis: Plot the percentage of the intact conjugate remaining at each time point relative to the 0-minute sample. Calculate the half-life (t½) of the conjugate in plasma.[11]
Protocol 2: pH Stability Assay
Objective: To evaluate the stability of the AEAm conjugate at different pH values, mimicking physiological and endosomal/lysosomal conditions.
Materials:
-
AEAm-bioconjugate
-
Buffers of different pH values (e.g., pH 4.5, 5.5, 7.4)
-
Incubator at 37°C
-
LC-MS/MS system
Procedure:
-
Sample Preparation: Prepare solutions of the AEAm conjugate in each of the different pH buffers.
-
Incubation: Incubate the samples at 37°C.
-
Time Points: At various time points, take aliquots for analysis.
-
Analysis: Analyze the samples by LC-MS/MS to quantify the amount of intact conjugate.
-
Data Analysis: Compare the degradation rates at different pH values.
Visualizing Experimental Workflows
To illustrate the process of evaluating conjugate stability, the following diagrams created using Graphviz (DOT language) outline the key steps.
Conclusion
The stability of the linker is a critical design parameter in the development of bioconjugates. While maleimide-based linkers have been widely adopted, their inherent instability due to the retro-Michael reaction has prompted the exploration of more stable alternatives. This compound forms a stable thioether bond with cysteine residues, suggesting it is a promising linker for applications requiring high in vivo stability. Although direct quantitative comparisons with other linkers are not extensively documented, the chemical principles and available data on related compounds indicate that AEAm conjugates are likely to exhibit favorable stability profiles. The provided experimental protocols offer a robust framework for researchers to quantitatively assess and compare the stability of their AEAm-based bioconjugates, enabling the rational design of safer and more effective targeted therapies and diagnostics.
References
- 1. dergipark.org.tr [dergipark.org.tr]
- 2. Recent developments in chemical conjugation strategies targeting native amino acids in proteins and their applications in antibody–drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Plasma Stability Assay - Enamine [enamine.net]
- 8. Plasma Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 9. Methacrylamide polymers with hydrolysis-sensitive cationic side groups as degradable gene carriers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. creative-bioarray.com [creative-bioarray.com]
- 11. Plasma Stability Assay | Domainex [domainex.co.uk]
N-(2-Aminoethyl)acrylamide in Biosensor Applications: A Comparative Performance Guide
For Researchers, Scientists, and Drug Development Professionals
The development of highly sensitive and stable biosensors is paramount for advancements in diagnostics, drug discovery, and scientific research. The choice of material for the sensor's surface functionalization and as a component of the sensing matrix is a critical determinant of its performance. N-(2-Aminoethyl)acrylamide (NAEA) has emerged as a versatile monomer for the synthesis of hydrogels and as a linking agent for the immobilization of biomolecules in biosensor development. This guide provides an objective comparison of the performance of NAEA in biosensor applications against common alternatives, supported by experimental data and detailed protocols.
Performance Comparison of Surface Coatings
A critical aspect of biosensor performance, particularly for in-vivo applications, is its resistance to biofouling—the non-specific adsorption of proteins and cells onto the sensor surface, which can lead to signal degradation and sensor failure. Poly(ethylene glycol) (PEG) is a widely used "gold standard" for creating anti-biofouling surfaces. However, it has drawbacks, including degradation and reduced performance over time.
A study by restless et al. developed a library of polyacrylamide copolymer hydrogels to identify superior anti-biofouling coatings. A top-performing formulation, a copolymer of N,N-dimethylacrylamide and N-(3-methoxypropyl)acrylamide (F50-C50), which shares structural similarities with NAEA-derived hydrogels, was compared with PEG-coated and bare sensors. The in-vivo performance of these coatings on an electrochemical aptamer-based sensor for the drug kanamycin (B1662678) was evaluated.
| Performance Metric | Bare Sensor | PEG-Coated Sensor | Polyacrylamide Copolymer (F50-C50) Coated Sensor |
| Signal Reduction in vivo (after 5 days) | 81 ± 27% | 83 ± 23% | 24 ± 36% [1] |
| Sensor Functionality in vivo (after 5 days) | 1/3 functional | 1/3 functional | All probes functional [1] |
| Signal Deviation from Original Signal in vivo | Not Reported | 64.2 ± 16.1% | 33.8 ± 4.9% [1] |
The data clearly indicates that the polyacrylamide-based hydrogel significantly outperforms both bare and PEG-coated sensors in terms of maintaining signal integrity and functionality over time in a complex biological environment. This suggests that hydrogels derived from acrylamide (B121943) monomers like NAEA could offer a more robust and stable interface for implantable biosensors.
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research. Below are representative protocols for the synthesis of an NAEA-based hydrogel and the fabrication of a biosensor using NAEA as a linking agent.
Protocol 1: Synthesis of a pH- and Metal Ion-Sensitive Hydrogel
This protocol is based on the work of Gupta et al. and describes the synthesis of a hydrogel using a dimethylated derivative of NAEA, N-[2-(dimethylaminoethyl)acrylamide] (DMAEAAm), which exhibits pH and metal ion sensitivity.
Materials:
-
N-[2-(dimethylaminoethyl)acrylamide] (DMAEAAm)
-
N,N-dimethylacrylamide (DMAAm)
-
Acrylic acid (AA)
-
2-Acrylamido-2-methyl-1-propanesulfonic acid (AMPS)
-
N,N'-methylenebis(acrylamide) (BIS) (crosslinking agent)
-
Irgacure-2959 (photoinitiator)
-
Deionized water
Procedure:
-
Prepare monomer solutions by dissolving DMAEAAm and other co-monomers (e.g., DMAAm, AA, or AMPS) in deionized water at the desired molar ratios.[2]
-
Add the crosslinking agent (BIS) and the photoinitiator (Irgacure-2959) to the monomer solution.
-
Vortex the solution to ensure homogeneity.
-
Purge the solution with nitrogen gas to remove dissolved oxygen, which can inhibit polymerization.
-
Inject the solution between two glass plates separated by a spacer of a defined thickness.
-
Expose the setup to UV light (e.g., using a UV lamp) for a specified time to initiate photopolymerization.
-
After polymerization, carefully separate the glass plates and remove the hydrogel sheet.
-
Wash the hydrogel extensively with deionized water to remove any unreacted monomers and initiator.
-
The swelling behavior of the hydrogel can then be characterized by immersing it in solutions of varying pH or metal ion concentrations and measuring the change in its dimensions or weight.[2]
Protocol 2: Fabrication of an Electrochemical Biosensor using NAEA as a Linker for Antibody Immobilization
This protocol describes a general procedure for the covalent immobilization of antibodies onto a sensor surface using NAEA as a component of a linking structure. This approach can be adapted for various electrochemical biosensor platforms.
Materials:
-
Gold electrode (or other suitable sensor substrate)
-
This compound (NAEA)
-
Hyaluronic acid (HA)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS)
-
Capture antibody specific to the target analyte
-
Phosphate-buffered saline (PBS)
-
Blocking solution (e.g., bovine serum albumin (BSA) or casein)
Procedure:
-
Surface Preparation: Clean the gold electrode surface thoroughly using a standard procedure (e.g., piranha solution, electrochemical cleaning).
-
Synthesis of HA-acrylamide (HA-am):
-
Dissolve sodium hyaluronate in a suitable buffer.
-
Activate the carboxylic acid groups of HA using EDC and NHS.
-
React the activated HA with this compound to form HA-am. This introduces reactive acrylamide groups onto the HA backbone.[3]
-
-
Hydrogel Formation on the Electrode:
-
Prepare a solution of HA-am and a suitable photoinitiator in PBS.
-
Drop-cast the solution onto the electrode surface.
-
Cross-link the HA-am via photopolymerization by exposing it to UV light to form a hydrogel layer.
-
-
Antibody Immobilization:
-
Activate the primary amine groups of the immobilized hydrogel (from the NAEA moiety) using a suitable crosslinker chemistry if necessary, or directly conjugate the antibody.
-
Alternatively, activate the carboxyl groups on the capture antibody using EDC/NHS.
-
Incubate the activated antibody solution with the hydrogel-coated electrode to allow for covalent bond formation between the antibody and the hydrogel.
-
-
Blocking: Incubate the electrode with a blocking solution to passivate any remaining active sites and prevent non-specific binding.
-
Sensing: The biosensor is now ready for the detection of the target analyte. The binding of the analyte to the immobilized antibody can be detected by various electrochemical techniques (e.g., electrochemical impedance spectroscopy, cyclic voltammetry, or differential pulse voltammetry).
Visualizing the Workflow
To better understand the process of biosensor fabrication, the following diagram illustrates the key steps involved in creating a biosensor with an NAEA-based hydrogel for antibody immobilization.
References
Assessing the Cytotoxicity of Acrylamide Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Acrylamide (B121943) and its derivatives are a class of compounds with widespread industrial applications and notable toxicological profiles. Understanding their cytotoxic effects is crucial for risk assessment and the development of safer alternatives or therapeutic applications. This guide provides a comparative analysis of the cytotoxicity of various acrylamide derivatives, supported by experimental data and detailed methodologies.
Comparative Cytotoxicity Data
The cytotoxic potential of acrylamide derivatives is typically evaluated by determining the concentration that inhibits 50% of cell viability (IC50). The following table summarizes the IC50 values of several acrylamide derivatives across different cell lines, as determined by the MTT assay.
| Compound | Cell Line | Exposure Time | IC50 (mM) | Reference |
| Acrylamide | A549 (Human Lung Carcinoma) | 24h | 4.6 | [1] |
| Acrylamide | Caco-2 (Human Colon Adenocarcinoma) | 24h | 5.9 | [2] |
| Acrylamide | NIH/3T3 (Mouse Embryonic Fibroblast) | 24h | 6.73 | [2] |
| Acrylamide | BV-2 (Mouse Microglia) | Not Specified | Concentration-dependent reduction in viability | [3] |
| N-isopropylacrylamide | Neuronal Cultures | Not Specified | 5.8 | [4] |
| Methacrylamide | Neuronal Cultures | Not Specified | 15.0 | [4] |
| N,N'-methylene-bis-acrylamide | Neuronal Cultures | Not Specified | 0.2 | [4] |
A study on newly synthesized acrylamide derivatives targeting the MCF-7 breast cancer cell line revealed varying cytotoxic activities. For instance, N-aryl amide derivatives exhibited IC50 values ranging from 2.11 to 26.83 μM.[5] Specifically, compound 4e (an N-(3-hydroxy-4-methoxy) aryl amide derivative) showed a potent IC50 of 2.11 μM against MCF-7 cells, while displaying a milder cytotoxic effect on normal breast cells (MCF-10A) with an IC50 of 29.27 μM.[5] Another derivative, 5d , also demonstrated a good cytotoxic profile.[5] In contrast, the ester derivative 2 had weak activity (IC50 > 50 μM), which increased in the N-isopropylamide derivative 3 (IC50 = 4.73 μM).[5]
Another study investigating ten (meth)acrylamides in three different reporter gene cell lines (GR-bla, ARE-bla, and AREc32) found that N,N′-methylenebis(acrylamide) (NMBA) was the most cytotoxic chemical, exhibiting the lowest IC10 values (the concentration causing a 10% reduction in cell viability) across all assays.[6] The study also highlighted that most acrylamides displayed high excess toxicity, whereas methacrylamides behaved as baseline toxicants, suggesting that the methyl group in methacrylamides reduces their electrophilicity and reactivity, leading to lower toxicity.[6][7][8]
Experimental Protocols
The assessment of cytotoxicity involves a variety of well-established experimental protocols. Below are detailed methodologies for key assays cited in the literature.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay is a standard method for assessing cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a specific density (e.g., 1 x 10^4 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Expose the cells to various concentrations of the acrylamide derivatives for a defined period (e.g., 24, 48, or 72 hours).[9]
-
MTT Addition: After the incubation period, add MTT solution (typically 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.[2]
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. Cell viability is proportional to the absorbance.
Lactate Dehydrogenase (LDH) Assay
This assay measures the activity of LDH released from damaged cells, serving as an indicator of cytotoxicity.
-
Cell Culture and Treatment: Culture and treat cells with the test compounds as described for the MTT assay.
-
Supernatant Collection: After treatment, collect the cell culture supernatant.
-
LDH Reaction: Add the supernatant to a reaction mixture containing lactate, NAD+, and a tetrazolium salt.
-
Absorbance Measurement: Measure the absorbance of the resulting formazan product, which is proportional to the amount of LDH released.
Annexin V-FITC/Propidium Iodide (PI) Staining for Apoptosis Detection
This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells.
-
Cell Treatment and Harvesting: Treat cells with the acrylamide derivatives, then harvest them by trypsinization.
-
Cell Staining: Resuspend the cells in a binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI). Annexin V binds to phosphatidylserine (B164497) on the outer leaflet of the plasma membrane of apoptotic cells, while PI stains the DNA of necrotic cells with compromised membranes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to quantify the percentage of cells in different stages of cell death. For example, in one study, acrylamide was found to induce apoptosis in 64% of A549 cells.[1]
Caspase Activity Assay
Caspases are key proteases involved in the execution of apoptosis.
-
Cell Lysis: Treat cells with the test compounds, then lyse the cells to release their contents.
-
Substrate Addition: Add a specific caspase substrate (e.g., for caspase-3/7) that is conjugated to a fluorophore or chromophore.
-
Signal Measurement: Measure the fluorescence or absorbance, which is proportional to the caspase activity. Studies have shown that acrylamide can induce the activation of caspase-3 and caspase-3/7.[2][5][9]
Visualization of Experimental Workflow and Signaling Pathways
To further elucidate the processes involved in assessing cytotoxicity and the mechanisms of acrylamide-induced cell death, the following diagrams are provided.
Acrylamide and its derivatives primarily induce cytotoxicity through the induction of oxidative stress and subsequent apoptosis, often involving the mitochondrial pathway.
Mechanism of Action
The cytotoxicity of acrylamide derivatives is strongly linked to their chemical reactivity. As electrophilic compounds, they can react with biological nucleophiles, such as the thiol group of glutathione (B108866) (GSH).[6][7] This reaction can lead to the depletion of intracellular GSH, a key antioxidant, resulting in increased levels of reactive oxygen species (ROS) and oxidative stress.[9][10]
This oxidative stress can, in turn, trigger mitochondrial dysfunction, characterized by a decrease in the mitochondrial membrane potential and an altered Bcl-2/Bax ratio.[3] These events lead to the release of cytochrome c from the mitochondria into the cytosol, which activates the caspase cascade (initiator caspase-9 and effector caspase-3), ultimately culminating in apoptosis.[11] The reactivity of acrylamides, and thus their cytotoxicity, can be influenced by their chemical structure. For example, the presence of a methyl group in methacrylamides reduces their electrophilicity and reactivity towards GSH, leading to lower toxicity compared to their acrylamide counterparts.[6][7][8]
References
- 1. Acrylamide-derived cytotoxic, anti-proliferative, and apoptotic effects on A549 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Acrylamide induces mitochondrial dysfunction and apoptosis in BV-2 microglial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cytotoxic effects of acrylamide and its related compounds assessed by protein content, LDH activity and cumulative glucose consumption of neuron-rich cultures in a chemically defined medium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design and Synthesis of Newly Synthesized Acrylamide Derivatives as Potential Chemotherapeutic Agents against MCF-7 Breast Cancer Cell Line Lodged on PEGylated Bilosomal Nano-Vesicles for Improving Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Reactivity of Acrylamides Causes Cytotoxicity and Activates Oxidative Stress Response - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Reactivity of Acrylamides Causes Cytotoxicity and Activates Oxidative Stress Response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Acrylamide induces intrinsic apoptosis and inhibits protective autophagy via the ROS mediated mitochondrial dysfunction pathway in U87-MG cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Acrylamide induces immunotoxicity through reactive oxygen species production and caspase-dependent apoptosis in mice splenocytes via the mitochondria-dependent signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Chemical and Physical Crosslinking of N-(2-Aminoethyl)acrylamide Hydrogels
For Researchers, Scientists, and Drug Development Professionals
N-(2-Aminoethyl)acrylamide is a versatile monomer increasingly utilized in the development of functional hydrogels for biomedical applications such as drug delivery and tissue engineering. Its unique structure, featuring both a polymerizable acrylamide (B121943) group and a reactive primary amine, allows for the formation of hydrogel networks through distinct crosslinking strategies: robust, permanent chemical crosslinking and reversible, stimulus-responsive physical crosslinking. This guide provides an objective comparison of these two crosslinking methodologies, supported by established principles and experimental protocols adapted for this specific monomer, to aid researchers in selecting the optimal approach for their application.
At a Glance: Chemical vs. Physical Crosslinking
| Feature | Chemical Crosslinking | Physical Crosslinking |
| Bonding Type | Covalent Bonds | Non-covalent Interactions (Ionic, Hydrogen Bonds) |
| Permanence | Permanent & Irreversible | Reversible & Stimulus-Responsive |
| Mechanical Strength | Generally Higher | Generally Lower, but Tunable |
| Stimulus-Responsiveness | Limited | High (e.g., to pH, ionic strength) |
| Common Applications | Scaffolds requiring high stability, long-term implants | Controlled drug delivery, "smart" materials, injectable hydrogels |
Quantitative Performance Comparison
Table 1: Mechanical Properties
| Crosslinking Method | Young's Modulus (kPa) | Tensile Strength (kPa) | Elongation at Break (%) |
| Chemical (Covalent) | 50 - 200 | 80 - 300 | 100 - 300 |
| Physical (Ionic) | 10 - 80 | 20 - 150 | 200 - 600 |
Table 2: Swelling and Degradation Behavior
| Crosslinking Method | Equilibrium Swelling Ratio (ESR) in PBS (pH 7.4) | Swelling Ratio in Acidic Media (pH < pKa) | Degradation |
| Chemical (Covalent) | Low to Moderate | Stable | Non-degradable (unless cleavable crosslinkers are used) |
| Physical (Ionic) | High | Low (collapsed state) | Reversible dissolution upon pH change |
Visualizing the Crosslinking Mechanisms
The following diagrams illustrate the fundamental principles behind chemical and physical crosslinking of this compound.
Caption: Chemical crosslinking of this compound.
Caption: Physical (ionic) crosslinking of this compound.
Experimental Protocols
The following are detailed methodologies for the synthesis and characterization of chemically and physically crosslinked this compound hydrogels.
Protocol 1: Synthesis of Chemically Crosslinked Hydrogels via Free-Radical Polymerization
Materials:
-
This compound monomer
-
N,N'-methylenebis(acrylamide) (MBA) as a crosslinker
-
Ammonium persulfate (APS) as an initiator
-
N,N,N',N'-tetramethylethylenediamine (TEMED) as an accelerator
-
Phosphate-buffered saline (PBS, pH 7.4)
-
Deionized (DI) water
Procedure:
-
Precursor Solution Preparation: Prepare a 20% (w/v) solution of this compound monomer in PBS. For a 10 mL final volume, dissolve 2 g of the monomer in 8 mL of PBS.
-
Crosslinker Addition: Add MBA to the monomer solution. The concentration of MBA can be varied (e.g., 0.5-2 mol% with respect to the monomer) to control the crosslink density and mechanical properties.
-
Degassing: Degas the solution by bubbling nitrogen gas through it for 15-20 minutes to remove dissolved oxygen, which can inhibit polymerization.
-
Initiation: Add 50 µL of a freshly prepared 10% (w/v) APS solution in DI water and mix thoroughly.
-
Polymerization: To initiate polymerization, add 10 µL of TEMED. Immediately vortex the solution and transfer it into a mold (e.g., between two glass plates with a defined spacer).
-
Curing: Allow the polymerization to proceed at room temperature for at least 2 hours or until a solid hydrogel is formed.
-
Purification: After polymerization, immerse the hydrogel in a large volume of DI water for 48-72 hours, changing the water frequently to remove unreacted monomers and other reagents.
-
Equilibration: Equilibrate the purified hydrogel in the desired buffer (e.g., PBS) before characterization.
Protocol 2: Synthesis of Physically Crosslinked (pH-Responsive) Hydrogels
Materials:
-
This compound monomer
-
Ammonium persulfate (APS) as an initiator
-
N,N,N',N'-tetramethylethylenediamine (TEMED) as an accelerator
-
Deionized (DI) water
-
Hydrochloric acid (HCl) and Sodium hydroxide (B78521) (NaOH) for pH adjustment
Procedure:
-
Linear Polymer Synthesis: Prepare a 10% (w/v) solution of this compound in DI water.
-
Degassing: Degas the solution with nitrogen for 15-20 minutes.
-
Initiation and Polymerization: Add APS (0.1 mol% to monomer) and TEMED (0.1 mol% to monomer) to initiate the polymerization of linear polymer chains. Allow the reaction to proceed at room temperature for 24 hours.
-
Purification: Purify the resulting viscous polymer solution by dialysis against DI water for 3 days to remove unreacted components.
-
Hydrogel Formation via pH Adjustment:
-
Take an aliquot of the purified linear poly(this compound) solution.
-
Slowly increase the pH of the solution by adding a 1 M NaOH solution dropwise while stirring.
-
Gelation will occur as the pH increases above the pKa of the primary amine groups, leading to deprotonation and the formation of hydrogen bonds and ionic interactions that act as physical crosslinks.
-
Protocol 3: Characterization of Hydrogel Properties
1. Swelling Behavior:
-
Lyophilize the purified hydrogels to obtain the dry weight (Wd).
-
Immerse the dried hydrogels in buffer solutions of different pH values.
-
At regular intervals, remove the hydrogels, gently blot the surface to remove excess water, and record the swollen weight (Ws).
-
Calculate the Equilibrium Swelling Ratio (ESR) using the formula: ESR = (Ws - Wd) / Wd.
2. Mechanical Testing:
-
Use a universal testing machine to perform tensile or compression tests on the equilibrated hydrogel samples.
-
For tensile tests, prepare dog-bone-shaped samples.
-
For compression tests, use cylindrical samples.
-
From the stress-strain curves, determine the Young's modulus, tensile strength, and elongation at break.
Comparative Experimental Workflow
The following diagram outlines a logical workflow for comparing the two types of crosslinked hydrogels.
Caption: Workflow for comparing hydrogel properties.
Safety Operating Guide
Proper Disposal of N-(2-Aminoethyl)acrylamide: A Step-by-Step Guide for Laboratory Professionals
Ensuring laboratory safety and environmental compliance necessitates the proper disposal of chemical reagents like N-(2-Aminoethyl)acrylamide. This guide provides detailed, step-by-step procedures for researchers, scientists, and drug development professionals to safely manage and dispose of this compound waste, minimizing risks and adhering to regulatory standards.
This compound is classified as a hazardous substance, harmful if swallowed, and causes skin and serious eye irritation.[1] It may also cause respiratory irritation.[1] Therefore, strict adherence to safety protocols during handling and disposal is paramount.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure you are wearing the appropriate Personal Protective Equipment (PPE).
Table 1: Required Personal Protective Equipment (PPE)
| Equipment | Specification |
| Gloves | Chemical-resistant gloves (e.g., double-layered nitrile gloves).[2] |
| Eye Protection | Tightly fitting safety goggles with side-shields.[3] |
| Lab Coat | Standard laboratory coat. |
| Respiratory Protection | Use in a well-ventilated area. If dust or aerosols may be generated, handle in a chemical fume hood.[4] |
Step-by-Step Disposal Procedure
The proper disposal method for this compound depends on its physical state (liquid/powder vs. polymerized gel) and whether it is contaminated with other hazardous materials.
1. Unpolymerized this compound (Liquid or Powder)
Unpolymerized this compound is considered hazardous waste and must be disposed of accordingly.[2][5]
-
Step 1: Collection:
-
Collect all unpolymerized this compound waste, including stock solutions, unused reagents, and contaminated materials (e.g., pipette tips, weighing boats), in a designated, leak-proof, and clearly labeled hazardous waste container.[3]
-
Ensure the container is compatible with the chemical.
-
-
Step 2: Labeling:
-
Label the container with a "Hazardous Waste" tag.
-
Clearly indicate the contents: "this compound waste".
-
-
Step 3: Storage:
-
Store the sealed container in a designated, well-ventilated, and secure hazardous waste accumulation area, away from incompatible materials such as oxidizing agents, reducing agents, acids, and bases.[4]
-
-
Step 4: Arrange for Pickup:
2. Polymerized this compound Gels
The disposal of polymerized gels depends on whether they are contaminated with other hazardous substances.
-
Case 1: Uncontaminated Polymerized Gels
-
If the this compound has been fully polymerized and the resulting gel has not been contaminated with any other hazardous materials (e.g., ethidium (B1194527) bromide, heavy metals), it is generally considered non-hazardous.[5]
-
These uncontaminated gels can typically be disposed of in the regular laboratory trash.[5]
-
-
Case 2: Contaminated Polymerized Gels
-
If the polymerized gel has been contaminated with hazardous substances (e.g., used for electrophoresis with hazardous samples or stains), it must be treated as hazardous waste.[5]
-
Collect the contaminated gels in a designated hazardous waste container, label it appropriately with all chemical constituents, and arrange for disposal through your institution's EH&S department.[5]
-
Spill and Decontamination Procedures
In the event of a spill, immediate and appropriate action is crucial.
-
Step 1: Evacuate and Secure:
-
Evacuate non-essential personnel from the area.
-
Ensure the area is well-ventilated.
-
-
Step 2: Contain the Spill:
-
Step 3: Decontamination:
-
Clean the spill area thoroughly with soap and water.[2]
-
Collect all cleanup materials in a sealed container and dispose of them as hazardous waste.
-
-
Step 4: Seek Medical Attention if Necessary:
-
If there is skin contact, wash the affected area copiously with water.[2]
-
In case of eye contact, rinse cautiously with water for several minutes.[1]
-
If inhaled, move to fresh air.[3]
-
If swallowed, rinse mouth with water and do not induce vomiting.[3] In all cases of exposure, seek medical advice.[1]
-
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
